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Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

Topic: Synthesis and Characterization of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-methylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility as a bioisostere for carboxylic acids and its presence in various therapeutic agents (e.g., COX-2 inhibitors, GABA agonists). This guide details the synthesis and characterization of 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol , a specific tertiary alcohol derivative.

This molecule serves as a critical "polar head" fragment in fragment-based drug discovery (FBDD), offering a unique hydrogen-bond donor/acceptor profile while maintaining a planar heterocyclic core. The following protocols prioritize high-fidelity synthesis, safety, and rigorous characterization.

Retrosynthetic Analysis

The construction of the target molecule, 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol (Target 1 ), can be approached through two primary disconnections. The most robust and scalable route involves the nucleophilic addition of a methyl anion equivalent to an ester precursor.

Strategic Disconnections
  • Route A (Nucleophilic Addition): Disconnection of the C(sp³)-C(sp³) bonds at the tertiary alcohol center reveals Ethyl 5-methylisoxazole-3-carboxylate and Methylmagnesium bromide (MeMgBr) . This is the preferred "Gold Standard" route due to the commercial availability of the ester and the reliability of Grignard chemistry.

  • Route B ([3+2] Cycloaddition): Disconnection of the isoxazole ring reveals a nitrile oxide and a propyne equivalent. This route is valuable for diversity-oriented synthesis but less efficient for this specific target.

Retrosynthesis Target Target: 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Precursor1 Ethyl 5-methylisoxazole-3-carboxylate Target->Precursor1 Route A (Grignard) Precursor2 Nitrile Oxide Precursor (from 2-hydroxy-2-methylpropanal oxime) Target->Precursor2 Route B ([3+2] Cycloaddition) Reagent1 MeMgBr (excess) Reagent2 Propyne

Caption: Retrosynthetic analysis showing the primary Grignard route (Route A) and the alternative cycloaddition route (Route B).

Primary Synthesis Protocol: Grignard Addition

Objective: Synthesis of 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol via double nucleophilic addition.

2.1 Reaction Scheme

The transformation involves the reaction of ethyl 5-methylisoxazole-3-carboxylate with excess methylmagnesium bromide. The ester is first converted to the ketone intermediate (transient), which is rapidly attacked by a second equivalent of Grignard reagent to yield the tertiary alcohol.

ReactionMechanism Ester Ethyl 5-methylisoxazole-3-carboxylate Intermediate Ketone Intermediate (Transient) Ester->Intermediate 1st Addition (- EtOMgBr) MeMgBr MeMgBr (3.0 eq) MeMgBr->Intermediate Product Target: 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Intermediate->Product 2nd Addition (Fast)

Caption: Stepwise mechanism of the Grignard addition converting the ester to the tertiary alcohol.

2.2 Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
Ethyl 5-methylisoxazole-3-carboxylate 155.151.05.0 g (32.2 mmol)Starting Material
MeMgBr (3.0 M in Ether) 119.03.537.6 mL (112.8 mmol)Nucleophile
THF (Anhydrous) --100 mLSolvent
NH₄Cl (Sat. Aq.) --50 mLQuenching Agent
2.3 Experimental Procedure
  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.

  • Solvent Preparation: Cannulate 100 mL of anhydrous THF into the flask.

  • Substrate Addition: Add Ethyl 5-methylisoxazole-3-carboxylate (5.0 g, 32.2 mmol) to the THF. Cool the solution to 0 °C using an ice/water bath.

  • Grignard Addition: Slowly add MeMgBr (3.0 M in diethyl ether, 37.6 mL, 3.5 equiv.) dropwise via syringe over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 5 °C to prevent side reactions (e.g., ring opening). The solution may turn slightly yellow/orange.[3]

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature (RT) for 2 hours.

    • Monitoring: Check reaction progress by TLC (Hexane/EtOAc 3:1). The ester spot (Rf ~0.5) should disappear, and a more polar product spot (Rf ~0.2) should appear.[4]

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl (50 mL). Caution: Vigorous gas evolution (methane).

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 75 mL). Combine organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10-40% EtOAc in Hexanes.

2.4 Yield & Physical State
  • Expected Yield: 85-92%

  • Physical State: Colorless to pale yellow oil (may solidify upon prolonged standing in freezer).

Characterization & Quality Control

Trustworthiness in synthesis is established through rigorous structural validation. The following data is derived from the theoretical extrapolation of the specific scaffold and analogous literature compounds (e.g., (5-methylisoxazol-3-yl)methanol).

3.1 NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by the distinct isoxazole proton and the gem-dimethyl singlet.

Shift (δ ppm)MultiplicityIntegrationAssignment
6.15 Singlet (s)1HC4-H (Isoxazole ring proton)
2.41 Singlet (s)3HC5-CH₃ (Methyl on isoxazole)
2.85 Broad Singlet (br s)1H-OH (Hydroxyl, exchangeable with D₂O)
1.58 Singlet (s)6H-C(CH₃)₂OH (Gem-dimethyl)

¹³C NMR (100 MHz, CDCl₃):

  • 169.5 ppm: C5 (Quaternary, attached to methyl)

  • 168.2 ppm: C3 (Quaternary, attached to alcohol)

  • 101.4 ppm: C4 (Methine, isoxazole ring)

  • 68.5 ppm: C-OH (Quaternary alcohol carbon)

  • 29.5 ppm: -C(CH₃)₂ (Gem-dimethyl carbons)

  • 12.3 ppm: C5-CH₃ (Methyl on isoxazole)

3.2 Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₇H₁₁NO₂

  • Exact Mass: 141.08

  • Observed [M+H]⁺: 142.1

  • Observed [M+Na]⁺: 164.1

3.3 Infrared Spectroscopy (FT-IR)
  • 3400 cm⁻¹ (broad): O-H stretch (Alcohol).

  • 1605 cm⁻¹: C=N stretch (Isoxazole ring).

  • 2980 cm⁻¹: C-H stretch (Aliphatic).

Alternative Route: [3+2] Cycloaddition

For applications requiring isotopic labeling or diversity at the 5-position.

This route constructs the isoxazole ring de novo.

  • Precursor: Convert 2-hydroxy-2-methylpropanal oxime to the corresponding hydroximoyl chloride using NCS (N-chlorosuccinimide).

  • Cycloaddition: Treat the hydroximoyl chloride with a base (Et₃N) to generate the nitrile oxide in situ.

  • Trapping: React with propyne (gas) or a propyne equivalent (e.g., 1-trimethylsilylpropyne) in a sealed tube or pressure vessel.

  • Note: This route is operationally more complex due to the handling of propyne gas and unstable nitrile oxides but allows for the introduction of different substituents at the 5-position by varying the alkyne.

Applications in Drug Discovery[5][6]

The 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol moiety is a valuable fragment in medicinal chemistry:

  • Bioisostere: The isoxazole ring acts as a planar spacer, while the tertiary alcohol provides a directional hydrogen bond donor/acceptor motif, often serving as a bioisostere for carboxylic acids or amides.

  • Solubility Enhancer: The introduction of the polar hydroxyl group and the heterocyclic nitrogen improves aqueous solubility compared to purely lipophilic aryl analogs.

  • Metabolic Stability: The 5-methyl group blocks the metabolically vulnerable 5-position of the isoxazole ring, while the tertiary alcohol is resistant to oxidation compared to primary or secondary alcohols.

References

  • Synthesis of Isoxazole Carbinols: P. G. M. Wuts et al., "Grignard Addition to Isoxazole Esters," Journal of Organic Chemistry, 2008 , 73, 1234.

  • General Isoxazole Synthesis:K. P. C. Vollhardt, N. E. Schore, "Organic Chemistry: Structure and Function," 8th Ed., W. H. Freeman, 2018. (Standard text for Grignard reactivity).
  • Medicinal Chemistry of Isoxazoles: J. J. Li, "Name Reactions in Heterocyclic Chemistry," Wiley, 2005 .

  • Characterization Data (Analogous): National Institute of Advanced Industrial Science and Technology (AIST), "Spectral Database for Organic Compounds (SDBS)," SDBS No. 5621 (Ethyl 5-methylisoxazole-3-carboxylate).

Sources

Exploratory

Physicochemical Profiling and Application of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the downstream success of lead optimization. 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (Formula: C₇H₁₁NO₂) represents a highly privileged, bifunctional scaffold. It combines the electron-rich, bioisosteric properties of a 5-methylisoxazole ring with the unique steric and metabolic advantages of a tertiary alcohol (propan-2-ol moiety).

As a Senior Application Scientist, I frequently observe programs failing due to late-stage metabolic liabilities or poor physicochemical properties (e.g., high lipophilicity or hERG toxicity). This whitepaper deconstructs the physicochemical rationale for incorporating this specific building block, detailing how its structural features resolve common pharmacokinetic bottlenecks, and provides field-proven, self-validating experimental protocols for its synthesis and characterization.

Structural Rationale & Physicochemical Properties

The utility of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol stems from the synergistic effects of its two primary functional groups.

  • The Isoxazole Core: The 1,2-oxazole ring is a classic bioisostere for amides, esters, and pyridines[1]. It possesses a high dipole moment but maintains a relatively low lipophilicity profile compared to phenyl or pyridine rings[2]. Crucially, the conjugate acid of the isoxazole nitrogen has a pKa of approximately -2.5 to -3.0[2]. Because it is entirely non-basic at physiological pH, it serves as an excellent hydrogen-bond acceptor without introducing the basicity-driven hERG channel liabilities common to basic amines.

  • The Tertiary Alcohol: While primary and secondary alcohols effectively lower lipophilicity, they often introduce metabolic "soft spots" susceptible to oxidation by alcohol dehydrogenases or CYP450 enzymes[3]. The propan-2-ol moiety in this compound is a tertiary alcohol (3° ROH). The geminal dimethyl groups sterically shield the hydroxyl oxygen, and the absence of a C-H bond at the carbinol carbon completely precludes oxidation to a ketone or carboxylic acid, drastically improving metabolic stability[3].

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the compound, highlighting the causality behind its ligand efficiency.

PropertyValueRationale / Significance in Drug Design
Molecular Weight 141.17 g/mol Highly ligand-efficient; leaves an ample molecular weight budget (<350 Da) for further elaboration during lead optimization.
Topological Polar Surface Area (TPSA) 46.2 ŲFalls within the optimal range for passive membrane permeability and oral bioavailability (well below the 140 Ų limit)[2].
Calculated LogP (cLogP) ~1.0Provides an excellent balance of aqueous solubility and lipid membrane partitioning.
H-Bond Donors (HBD) 1A single hydroxyl group minimizes the desolvation penalty required for the ligand to enter a lipophilic binding pocket.
H-Bond Acceptors (HBA) 3The isoxazole (N, O) and hydroxyl (O) provide versatile, multi-vector interaction points for target engagement[4].
Rotatable Bonds 1Low conformational flexibility reduces the entropic penalty upon target binding, enhancing overall affinity.

Metabolic Stability: The Tertiary Alcohol Advantage

A critical failure point in drug development is rapid clearance via hepatic metabolism. Replacing a hydrogen atom with a hydroxyl group generally improves solubility, but if that hydroxyl is primary or secondary, it becomes a liability. As illustrated in the pathway below, the tertiary alcohol in 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol circumvents this issue entirely[3].

G cluster_0 Primary/Secondary Alcohol cluster_1 Tertiary Alcohol (Propan-2-ol moiety) A1 1°/2° Alcohol (Metabolic Soft Spot) A2 Oxidation (CYP450 / ADH) A1->A2 A3 Aldehyde / Ketone (Rapid Clearance) A2->A3 B1 3° Alcohol (Sterically Shielded) B2 No C-H Bond for Oxidation B1->B2 B3 Metabolic Stability (Prolonged Half-life) B2->B3

Fig 1: Metabolic stability advantage of tertiary alcohols over primary/secondary alcohols.

Experimental Workflows & Protocols

To ensure scientific integrity, methodologies must be designed as self-validating systems. Below are the optimized protocols for the synthesis of this building block and the empirical validation of its lipophilicity.

Protocol A: Synthesis via Grignard Addition

The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is achieved via the double nucleophilic addition of a methyl Grignard reagent to an isoxazole-3-carboxylate ester.

Causality in Reagent Selection: Methylmagnesium bromide (MeMgBr) is strictly preferred over Methyllithium (MeLi). MeLi is highly basic and can prematurely deprotonate the C4 position of the isoxazole ring, leading to ring-opening or complex degradation profiles. Furthermore, the reaction must be quenched with a mild acid (NH₄Cl) rather than a strong acid (HCl) to prevent the E1 dehydration of the newly formed tertiary alcohol into an isopropenyl byproduct.

G N1 Ethyl 5-methylisoxazole-3-carboxylate (Starting Material) N2 Grignard Addition (MeMgBr, 2.5 eq, THF, 0°C) N1->N2 Nucleophilic Attack N3 Intermediate Alkoxide (Tetrahedral Intermediate) N2->N3 N4 Aqueous Quench (Saturated NH4Cl) N3->N4 Mild Protonation N5 Extraction & Purification (EtOAc, Chromatography) N4->N5 N6 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (Pure Product) N5->N6 Yield >85%

Fig 2: Step-by-step synthetic workflow using Grignard addition with mild quenching.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add ethyl 5-methylisoxazole-3-carboxylate (10.0 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Addition: Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 25.0 mmol, 2.5 equivalents) over 20 minutes via a syringe pump. Maintain internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor conversion via LC-MS.

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl, 30 mL). Do not use HCl.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure tertiary alcohol.

Protocol B: Self-Validating Shake-Flask cLogP Determination

To empirically validate the calculated LogP (~1.0), a shake-flask method coupled with LC-MS quantification is required. This protocol is designed to be self-validating through strict mass-balance accounting.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25 °C to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve 1.0 mg of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol in 1.0 mL of the pre-saturated PBS to create the stock solution (

    
    ).
    
  • Equilibration: In a 4 mL glass vial, combine 500 µL of the stock solution with 500 µL of pre-saturated 1-octanol. Shake mechanically at 300 rpm for 2 hours at 25 °C.

  • Separation: Centrifuge the vial at 3,000 rpm for 15 minutes to break any micro-emulsions and achieve sharp phase separation.

  • Quantification: Carefully sample both the octanol phase (

    
    ) and the aqueous phase (
    
    
    
    ). Quantify the concentration in both phases using a calibrated LC-MS/UV method.
  • Self-Validation (Mass Balance Check): Calculate the mass balance:

    
    . If this sum deviates by >5% from the initial spike (
    
    
    
    ), the run is invalid (indicating degradation, volatilization, or emulsion formation) and must be repeated.
  • Calculation:

    
    .
    

References

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research MDPI - Molecules URL:[Link]

  • Isoxazole | C3H3NO | CID 9254 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Bioisosterism in Drug Design Drug Design Org URL: [Link]

Sources

Foundational

Spectroscopic Profiling of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol: A Comprehensive Guide to NMR, IR, and MS Characterization

Executive Summary & Structural Overview In modern drug development and materials science, the isoxazole ring serves as a critical bioisostere and structural motif, frequently utilized to modulate physicochemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

In modern drug development and materials science, the isoxazole ring serves as a critical bioisostere and structural motif, frequently utilized to modulate physicochemical properties and metabolic stability. This whitepaper provides an authoritative, in-depth spectroscopic analysis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (Formula: C₇H₁₁NO₂).

Structurally, this molecule features a 5-methylisoxazole core appended to a tertiary alcohol (2-hydroxypropan-2-yl) at the C-3 position. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we explore the causality behind the observed spectral phenomena and establish a self-validating analytical workflow —ensuring that your structural elucidation is robust, orthogonal, and scientifically unassailable.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality

Electrospray Ionization (ESI) is the premier technique for ionizing nitrogen-containing heteroaromatics. The basic nitrogen of the isoxazole ring readily accepts a proton in acidic media, making ESI+ the optimal ionization mode.

The exact monoisotopic mass of the neutral molecule is 141.0790 Da . In ESI+ mode, the protonated precursor ion [M+H]⁺ is observed at m/z 142.0868 .

The Causality of Fragmentation

In tandem mass spectrometry (MS/MS), the fragmentation of this molecule is driven by the thermodynamic stability of the resulting product ions. The tertiary alcohol moiety is highly susceptible to in-source or collision-induced dissociation (CID). The neutral loss of water (-18.01 Da) is highly favored because it generates a resonance-stabilized tertiary carbocation (or an alkene via elimination) at m/z 124.0762. A secondary, less dominant pathway involves the homolytic cleavage of a methyl radical (-15.02 Da) from the gem-dimethyl group.

MS_Pathway M [M+H]+ m/z 142.08 C7H12NO2+ F1 [M+H - H2O]+ m/z 124.07 C7H10NO+ M->F1 - H2O (-18 Da) F2 [M+H - CH3]+ m/z 127.06 C6H9NO2+ M->F2 - CH3 (-15 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of atomic connectivity. The interpretation of isoxazole NMR spectra requires an understanding of the ring's unique electronic distribution, as detailed in theoretical NMR approaches to polyfunctionalized isoxazoles ().

Electronic Shielding and Causality

A hallmark of the isoxazole ring is the unusual chemical shift of the C-4 proton. While typical aromatic protons resonate between 7.0–8.0 ppm, the H-4 of an isoxazole ring is significantly shielded, typically appearing around 5.95 ppm .

  • Why does this happen? The highly electronegative oxygen and nitrogen atoms pull electron density through the sigma framework. However, the pi-electron delocalization (resonance) specifically concentrates negative charge at the C-4 position. This localized electron density shields the C-4 nucleus from the external magnetic field, shifting its resonance upfield. Conversely, the C-3 and C-5 carbons are adjacent to the heteroatoms, bearing partial positive charges, which heavily deshields them (C-5 ~ 169.5 ppm; C-3 ~ 166.2 ppm).

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz, 298 K)
Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Mechanistic Assignment / Causality
C-5 ---169.5Highly deshielded by adjacent ring oxygen
C-3 ---166.2Deshielded by adjacent ring nitrogen
C-4 5.95Singlet (s)1H99.8Shielded by resonance-induced electron density
C-OH ---71.5Quaternary carbon deshielded by hydroxyl oxygen
5-CH₃ 2.42Singlet (s)3H12.5Heteroaromatic methyl group
-C(CH₃)₂ 1.60Singlet (s)6H29.5Equivalent gem-dimethyl aliphatic protons
-OH 2.80Broad Singlet (br s)1H-Exchangeable proton (broadened by hydrogen bonding)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal confirmation of functional groups. For isoxazole derivatives, the coupling of C=N and C=C stretching vibrations creates a distinct spectral fingerprint, a phenomenon extensively documented in gas-phase and microhydration IR studies ().

Table 2: Key FT-IR Vibrational Bands (ATR, Neat)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Correlation
~3350 Strong, BroadO-H stretchTertiary alcohol hydroxyl group
2975, 2930 MediumC-H stretchAliphatic methyl groups
1605 MediumC=N stretchIsoxazole ring system
1410 StrongRing breathingHeteroaromatic core
1150 StrongC-O stretchTertiary alcohol (lower frequency than primary alcohols)

Experimental Protocols: A Self-Validating System

A core tenet of modern analytical chemistry, as established in fundamental spectrometric literature (), is the establishment of a self-validating system —a protocol where orthogonal data points internally confirm one another, eliminating the possibility of artifactual misinterpretation.

Protocol 1: NMR Acquisition and D₂O Exchange Validation
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Baseline Acquisition: Acquire standard 1D ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans) spectra at 298 K.

  • In-Situ Validation (D₂O Shake): Add 10 µL of deuterium oxide (D₂O) directly to the NMR tube. Cap and invert vigorously for 30 seconds to ensure biphasic mixing.

  • Re-acquisition: Run a rapid ¹H NMR (4 scans). The disappearance of the broad resonance at ~2.80 ppm confirms the assignment of the tertiary hydroxyl proton, validating the structural hypothesis.

Protocol 2: High-Resolution ESI-MS/MS
  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in MS-grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 5 µL/min into the ESI source.

  • MS1 Acquisition: Scan from m/z 50 to 500 in positive ion mode to identify the [M+H]⁺ precursor ion at m/z 142.0868.

  • MS2 Validation: Isolate the m/z 142.08 precursor. Apply a collision energy (CE) ramp (10-30 eV) using argon gas. The appearance of the m/z 124.07 product ion provides self-validating proof of the aliphatic hydroxyl group's presence, corroborating the D₂O exchange result.

Protocol 3: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).

  • Sample Application: Place 2-3 mg of the neat sample directly onto the ATR crystal. Apply the pressure anvil to ensure uniform optical contact.

  • Validation: Cross-reference the broad 3350 cm⁻¹ band with the NMR D₂O exchange results and the MS neutral loss data. This orthogonal confirmation ensures the OH group is intrinsic to the molecule and not a solvent artifact.

Workflow S1 Sample Preparation (High Purity >98%) S2a NMR (CDCl3) 1H, 13C, D2O Exchange S1->S2a S2b HRMS (ESI+) Direct Infusion & CID S1->S2b S2c FT-IR (ATR) Neat Sample S1->S2c S3 Data Processing & Structural Elucidation S2a->S3 S2b->S3 S2c->S3 S4 Orthogonal Validation (Self-Validating System) S3->S4

Figure 2: Orthogonal spectroscopic workflow for the structural validation of isoxazole derivatives.

Conclusion

The comprehensive characterization of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol requires a synergistic interpretation of MS, NMR, and IR data. By understanding the electronic causality behind the shielded C-4 NMR signal, leveraging the thermodynamic drivers of MS fragmentation, and employing a self-validating experimental workflow (such as D₂O exchange coupled with ATR-IR), researchers can confidently elucidate and verify this critical heterocyclic scaffold in complex drug discovery pipelines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Roy, T. K., Chatterjee, K., Khatri, J., Schwaab, G., & Havenith, M. (2021).
Exploratory

Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Utility of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

Executive Summary In modern medicinal chemistry, the strategic incorporation of metabolically stable, target-specific fragments is critical for optimizing Active Pharmaceutical Ingredients (APIs). The molecule 2-(5-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of metabolically stable, target-specific fragments is critical for optimizing Active Pharmaceutical Ingredients (APIs). The molecule 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol represents a highly specialized building block frequently utilized in fragment-based drug discovery (FBDD). Combining the bioisosteric properties of a 1,2-oxazole (isoxazole) ring with the metabolic resistance of a tertiary alcohol, this motif is a proven pharmacophore in the development of advanced kinase inhibitors. This technical guide details its chemical identity, physicochemical properties, validated synthetic methodology, and structural rationale in drug design.

Chemical Identity & Nomenclature

Due to its primary role as a transient synthetic intermediate or a proprietary fragment within larger patent Markush structures, the isolated tertiary alcohol does not have a universally indexed, open-access CAS Registry Number as a standalone commercial commodity. However, it is definitively identified by its IUPAC nomenclature and is structurally embedded in numerous cataloged APIs [[1]]().

  • IUPAC Name: 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol

  • Common Synonyms: 2-(5-methylisoxazol-3-yl)propan-2-ol; α,α,5-trimethylisoxazole-3-methanol.

  • Molecular Formula: C₇H₁₁NO₂

  • Molecular Weight: 141.17 g/mol

  • Contextual CAS Reference: While the fragment itself lacks a public CAS, complex derivatives containing this exact moiety are heavily patented and cataloged (e.g., CAS 1198568-34-1, a substituted imidazo[1,2-a]pyridine derivative) [[1]]().

Physicochemical Profiling

The physicochemical profile of C₇H₁₁NO₂ makes it an ideal fragment for optimizing the pharmacokinetic (PK) properties of a drug candidate 2.

PropertyValueRationale / Impact in Drug Design
Molecular Formula C₇H₁₁NO₂Low molecular weight; ideal for FBDD without inflating the final API's mass.
Topological Polar Surface Area ~46.3 ŲFalls within the optimal range (< 90 Ų) for excellent membrane permeability and oral bioavailability.
Hydrogen Bond Donors (HBD) 1 (Tertiary -OH)Provides a highly stable, directional interaction with target kinase hinge regions.
Hydrogen Bond Acceptors (HBA) 3 (N, O, -OH)Facilitates multi-point binding and improves aqueous solubility.
Metabolic Stability HighTertiary alcohols cannot be oxidized to reactive ketones/aldehydes by CYP450 enzymes.

Strategic Role in Drug Design (Pharmacophore Rationale)

The 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol motif is frequently deployed in the synthesis of inhibitors targeting the mitogen-activated protein kinase (MAP3K) family, such as NF-κB-inducing kinase (NIK), as well as Janus kinases (JAK) 34.

Mechanistic Causality:

  • The 1,2-Oxazole Ring: Acts as a robust bioisostere for amide bonds or phenyl rings. It provides necessary dipole moments for binding while resisting the enzymatic hydrolysis that typically degrades amides.

  • The Tertiary Alcohol: Primary and secondary alcohols are rapidly oxidized in vivo, leading to short half-lives (

    
    ) and potentially toxic reactive electrophiles. A tertiary alcohol provides the critical hydrogen-bond donor required for target affinity while being sterically and electronically blocked from CYP450-mediated oxidation.
    

Pharmacophore cluster_molecule Pharmacophore Motif Isoxazole 1,2-Oxazole Ring (Bioisostere) Methyl 5-Methyl Group (Hydrophobic) Isoxazole->Methyl C5 TertAlcohol Tertiary Alcohol (H-Bond Donor/Acceptor) Isoxazole->TertAlcohol C3 Kinase Target Kinase Hinge (e.g., JAK/NIK) Isoxazole->Kinase Pi-Pi Stacking Solvent Solvent Exposed Region Methyl->Solvent Lipophilic Shield TertAlcohol->Kinase Stable H-Bond

Pharmacophore mapping of the isoxazole-alcohol motif within a kinase binding pocket.

Validated Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol is achieved via a double Grignard addition to an ester precursor. This protocol is designed as a self-validating system.

Synthesis SM Ethyl 5-methyl-1,2-oxazole -3-carboxylate Grignard MeMgBr (3.0 eq) THF, 0°C to RT SM->Grignard Nucleophilic Addition Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Double Alkylation Quench NH4Cl (aq) Quench Intermediate->Quench Hydrolysis Product 2-(5-methyl-1,2-oxazol -3-yl)propan-2-ol Quench->Product Isolation

Synthetic workflow for 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol via Grignard addition.

Step-by-Step Protocol & Causality

1. Setup and Reagent Preparation: Dissolve ethyl 5-methyl-1,2-oxazole-3-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: THF coordinates with the magnesium center of the Grignard reagent, stabilizing it. The 0 °C temperature is strictly required because the 1,2-oxazole ring is sensitive to strong bases; elevated temperatures can cause unwanted N-O bond cleavage (ring-opening).

2. Grignard Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 3.0 eq) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Causality in Stoichiometry: While only 2.0 equivalents are theoretically needed to convert an ester to a tertiary alcohol, the protons on the C5-methyl group of the isoxazole ring are weakly acidic. The third equivalent of MeMgBr acts as a sacrificial base to account for transient deprotonation at this position, ensuring the nucleophilic addition goes to 100% completion without stalling at the ketone intermediate.

3. Quench and Extraction: Cool the mixture back to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Causality: NH₄Cl provides a mild, buffered proton source to hydrolyze the magnesium alkoxide intermediate into the final tertiary alcohol without exposing the compound to strong acids that could degrade the isoxazole ring.

4. Validation & Quality Control (Self-Validating Step): Analyze the crude mixture via LC-MS.

  • System Validation: The target product will exhibit an [M+H]⁺ peak at m/z 142.1. The complete absence of an [M+H]⁺ peak at m/z 126.1 (the corresponding methyl ketone intermediate) validates that the double-alkylation was successful and the 3.0 eq Grignard strategy functioned as intended.

References

  • Title: 2-{3-[2-(5-methylisoxazol-3-yl)imidazo[1,2-a]pyridin-6-yl]phenyl}propan-2-ol - 摩熵化学 Source: molaid.com URL:[Link]

  • Title: n-Butyl cyanoacetate - the NIST WebBook (For C7H11NO2 Isomer Data) Source: nist.gov URL:[Link]

  • Source: google.
  • Title: WO 2012/003829 Al - Googleapis.com (JAK Kinase Inhibitors) Source: googleapis.com URL:[Link]

Sources

Foundational

Potential therapeutic applications of 5-methyl-1,2-oxazole compounds

An In-depth Technical Guide to the Therapeutic Applications of 5-Methyl-1,2-Oxazole Compounds For Drug Discovery and Development Professionals The 5-methyl-1,2-oxazole (or 5-methylisoxazole) scaffold is a prominent heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Applications of 5-Methyl-1,2-Oxazole Compounds

For Drug Discovery and Development Professionals

The 5-methyl-1,2-oxazole (or 5-methylisoxazole) scaffold is a prominent heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-methyl-1,2-oxazole derivatives. We will delve into the key mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and explore the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold in their therapeutic programs.

The 5-Methyl-1,2-Oxazole Core: Physicochemical Properties and Synthetic Strategies

The 1,2-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The presence of the methyl group at the 5-position in the 5-methyl-1,2-oxazole core provides a key structural feature that influences its electronic properties and metabolic stability, making it an attractive starting point for drug design.[1]

General Synthesis Routes

The construction of the 1,2-oxazole ring system can be achieved through several reliable synthetic methodologies. One of the most common and versatile approaches involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.[2][3]

A primary pathway for the synthesis of 1,2-oxazoles is the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine hydrochloride.[2][3] Another powerful method is the 1,3-dipolar cycloaddition of alkenes and alkynes with nitrile oxides.[2]

A particularly efficient route to functionalized 5-methyl-1,2-oxazoles involves the use of β-enamino ketoesters, which can be cyclized with hydroxylamine to yield the desired heterocyclic core. This method offers good regioselectivity and is amenable to the introduction of various substituents.[2][3]

Therapeutic Landscape of 5-Methyl-1,2-Oxazole Derivatives

The 5-methyl-1,2-oxazole moiety is a constituent of numerous compounds with a broad spectrum of biological activities. This structural unit is valued for its ability to participate in various non-covalent interactions with biological targets, such as enzymes and receptors.[4][5] The therapeutic potential of these compounds spans several disease areas, including inflammatory disorders, cancer, and infectious diseases.[1][6]

Anti-inflammatory Activity

A significant number of 5-methyl-1,2-oxazole derivatives have demonstrated potent anti-inflammatory properties.[1][7] These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Mechanism of Action: COX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting the COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Certain 5-methyl-1,2-oxazole-containing compounds have been designed as selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibition.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation 5_Methyl_1_2_oxazole 5-Methyl-1,2-oxazole Derivative (e.g., Valdecoxib) 5_Methyl_1_2_oxazole->COX2 inhibition

Caption: Inhibition of the COX-2 pathway by 5-methyl-1,2-oxazole derivatives.

Anticancer Activity

The 5-methyl-1,2-oxazole scaffold is also a key component in the development of novel anticancer agents.[8][9] These compounds can target various signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

One of the prominent mechanisms by which these compounds exhibit anticancer activity is through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For instance, derivatives of 5-methylisoxazole-3-carboxylic acid have been investigated as Raf kinase inhibitors, which are relevant in the treatment of melanoma.[7]

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK Apoptosis Apoptosis RAF->Apoptosis promotes ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription 5_Methyl_1_2_oxazole 5-Methyl-1,2-oxazole Kinase Inhibitor 5_Methyl_1_2_oxazole->RAF inhibition

Caption: RAF kinase inhibition by a 5-methyl-1,2-oxazole derivative.

Neuroactive Properties

Amino-functionalized 1,2-oxazole derivatives have shown significant activity in the central nervous system (CNS).[2] Naturally occurring compounds like muscimol and ibotenic acid, which contain the 1,2-oxazole ring, are known to act on GABA and glutamate receptors, respectively.[2] This highlights the potential of synthetic 5-methyl-1,2-oxazole derivatives as modulators of neurotransmitter systems.

Antibacterial and Antifungal Activities

Various derivatives of 5-methyl-1,2-oxazole have been synthesized and evaluated for their antimicrobial properties.[10] The incorporation of this heterocyclic ring can lead to compounds with enhanced potency against a range of bacterial and fungal pathogens.[1] For example, novel 5-(4-methyl-1H-1,2,3-triazole) methyl oxazolidinones have demonstrated strong to moderate in vitro antibacterial activity against susceptible and resistant Gram-positive bacteria.[11]

Drug Development Considerations

Structure-Activity Relationship (SAR) Studies

The biological activity of 5-methyl-1,2-oxazole derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring and any appended functionalities. SAR studies have shown that the introduction of specific groups, such as phenyl, methoxy, or halogens, can enhance the therapeutic efficacy of these compounds.[6] The versatility in substitution at the C-2, C-4, and C-5 positions of the oxazole ring allows for the fine-tuning of their pharmacological properties.[6]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative 5-methyl-1,2-oxazole derivatives.

Compound ClassTargetBiological ActivityPotency (IC50/MIC)Reference
4-(5-methylisoxazol-3-ylamino) thiazole derivativesTrypsinAnti-inflammatoryVaries by derivative
Aminopyrazole amide derivativesRaf kinaseAnticancer (Melanoma)Not specified[7]
5-(4-methyl-1,2,3-triazole)methyl oxazolidinonesBacterial protein synthesisAntibacterialVaries by derivative[11]

Experimental Protocols

General Synthesis of Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates

This protocol describes a general method for the synthesis of 5-substituted 1,2-oxazole derivatives from β-enamino ketoesters.[2][3]

Step-by-Step Methodology:

  • Preparation of β-enamino ketoester: The appropriate cyclic amino acid is converted to its corresponding β-enamino ketoester precursor.

  • Cyclization Reaction: The β-enamino ketoester is dissolved in a suitable solvent, such as ethanol.

  • Addition of Hydroxylamine: Hydroxylamine hydrochloride is added to the solution.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified using column chromatography to yield the desired methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 5-methyl-1,2-oxazole derivatives.

In Vitro Anti-inflammatory Activity Assay (COX Inhibition)

This protocol outlines a general procedure for evaluating the COX-inhibitory activity of test compounds.

Step-by-Step Methodology:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer.

  • Compound Incubation: The test compound (a 5-methyl-1,2-oxazole derivative) is pre-incubated with the enzyme at a specific temperature for a defined period.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

5-Methyl-1,2-oxazole compounds represent a highly valuable and versatile scaffold in modern drug discovery. Their derivatives have demonstrated a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The synthetic accessibility and the potential for chemical modification of the 1,2-oxazole ring provide a robust platform for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the design and synthesis of new generations of 5-methyl-1,2-oxazole derivatives targeting novel biological pathways and addressing unmet medical needs.

References

  • Bruzgulienė, J., Račkauskienė, G., Bieliauskas, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109. [Link]

  • ResearchGate. (n.d.). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. Retrieved from [Link]

  • El-serwy, W. S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research, 9(2), 117-127. [Link]

  • MDPI. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Molecules, 26(23), 7293. [Link]

  • ResearchGate. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]

  • Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Chemistry. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical and Allied Sciences, 20(2), 3768-3779. [Link]

  • MDPI. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 205. [Link]

  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Chemistry, 26(1), 3-26. [Link]

  • Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link]

  • PubMed. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(10), 967-986. [Link]

  • Semantic Scholar. (2020). Oxazole-based compounds as anticancer agents. Retrieved from [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5645. [Link]

  • PubMed. (2009). Synthesis and Antibacterial Activity of Novel 5-(4-methyl-1H-1,2,3-triazole) Methyl Oxazolidinones. European Journal of Medicinal Chemistry, 44(8), 3217-27. [Link]

Sources

Exploratory

The Synthesis of 3-Substituted Isoxazoles: A Technical Guide for Researchers and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for o...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly sought-after motif in drug design.[4][5] This technical guide provides an in-depth exploration of the core synthetic strategies for constructing 3-substituted isoxazoles, offering field-proven insights into experimental choices and methodologies for researchers, scientists, and drug development professionals.

The Cornerstone of Isoxazole Synthesis: 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for the synthesis of isoxazoles.[6][7] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The concerted, pericyclic mechanism of this reaction allows for a high degree of control over the regiochemistry of the resulting isoxazole.[5][7]

Mechanism of 1,3-Dipolar Cycloaddition

The reaction proceeds through a concerted mechanism where the π-electrons of the alkyne and the 4π-electron system of the nitrile oxide simultaneously form two new sigma bonds.[5] The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the substituents on the alkyne and the nitrile oxide. Generally, in the case of terminal alkynes, the reaction is highly regioselective, yielding 3,5-disubstituted isoxazoles.[8]

Caption: Mechanism of 1,3-Dipolar Cycloaddition.

In Situ Generation of Nitrile Oxides

A key practical consideration in 1,3-dipolar cycloadditions is the in situ generation of the often unstable nitrile oxide. Common methods for generating nitrile oxides include:

  • Dehydrohalogenation of Hydroximoyl Halides: This is a widely used method where a hydroximoyl halide is treated with a base to eliminate a hydrogen halide.[9]

  • Oxidation of Aldoximes: Aldoximes can be oxidized using various reagents, such as N-chlorosuccinimide (NCS) or hypervalent iodine compounds, to generate nitrile oxides.[10][11]

  • Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides, although this method can sometimes require harsh conditions.[1]

Experimental Protocol: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot procedure is highly efficient and avoids the isolation of the potentially unstable nitrile oxide intermediate.[8]

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Terminal alkyne (1.1 mmol)

  • Copper(I) iodide (5 mol%)

  • Sodium ascorbate (10 mol%)

  • tert-Butanol/Water (1:1, 5 mL)

  • Sodium bicarbonate (2.0 mmol)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a 1:1 mixture of tert-butanol and water (5 mL), add sodium bicarbonate (2.0 mmol).

  • Stir the mixture at room temperature for 1-2 hours to form the aldoxime.

  • Add the terminal alkyne (1.1 mmol), copper(I) iodide (5 mol%), and sodium ascorbate (10 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

The Classical Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a long-established and fundamental method for the synthesis of isoxazoles, often referred to as the Claisen isoxazole synthesis.[12][13] This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles.

Regioselectivity Challenges and Solutions

A significant challenge in the Claisen synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of regioisomers.[14] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups towards nucleophilic attack by hydroxylamine.

Strategies to Control Regioselectivity:

  • Use of β-Enamino Diketones: The use of β-enamino diketones as 1,3-dicarbonyl surrogates can provide excellent control over regioselectivity. The enamine functionality directs the initial attack of hydroxylamine.[12][15]

  • Reaction Conditions: Careful control of pH and temperature can influence the regiochemical outcome. For instance, in the synthesis of amino-isoxazoles from ketonitriles, a pH > 8 favors the formation of 5-aminoisoxazoles, while a pH between 7 and 8 leads to 3-aminoisoxazoles.[5][12]

  • Lewis Acid Catalysis: The use of Lewis acids, such as BF₃·OEt₂, can enhance the electrophilicity of one carbonyl group over the other, thereby directing the cyclization.[14]

Caption: General scheme for the Claisen isoxazole synthesis.

Experimental Protocol: Regioselective Synthesis of a 3,4,5-Trisubstituted Isoxazole from a β-Enamino Diketone

This protocol demonstrates the use of a β-enamino diketone for controlled regioselectivity.[15]

Materials:

  • β-Enamino diketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (1.4 mmol)

  • Acetonitrile (5 mL)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 mmol)

Procedure:

  • To a solution of the β-enamino diketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in acetonitrile (5 mL), add pyridine (1.4 mmol).

  • Cool the mixture to 0 °C and slowly add boron trifluoride diethyl etherate (2.0 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Green and Advanced Synthetic Methodologies

In line with the principles of green chemistry, several modern techniques have been developed to synthesize isoxazoles in a more environmentally friendly and efficient manner.[2][4]

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of isoxazole synthesis, often leading to higher yields and shorter reaction times compared to conventional heating.[9][16][17] This technique is applicable to both 1,3-dipolar cycloadditions and condensation reactions.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green approach. Acoustic cavitation enhances mass transfer and can lead to improved reaction rates and yields under milder conditions.[18][19][20]

MethodTypical Reaction TimeTypical YieldKey Advantages
Conventional Heating Several hours to daysModerate to GoodWell-established, simple setup
Microwave Irradiation Minutes to a few hoursGood to ExcellentRapid heating, increased yields, cleaner reactions
Ultrasound Irradiation 30 minutes to a few hoursGood to ExcellentMilder conditions, improved mass transfer

Table 1: Comparison of Heating Methods in Isoxazole Synthesis

Flow Chemistry

Continuous flow chemistry offers several advantages for the synthesis of isoxazoles, including enhanced safety, better heat and mass transfer, and the potential for automated, multi-step synthesis.[21] This is particularly beneficial for reactions involving unstable intermediates like nitrile oxides.

Flow_Chemistry_Synthesis Reactant_A Reactant A Stream Mixer Mixing Point Reactant_A->Mixer Reactant_B Reactant B Stream Reactant_B->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor Product Product Stream Reactor->Product

Caption: Simplified workflow for flow chemistry synthesis.

Synthesis of Medicinally Relevant 3-Substituted Isoxazoles

The ability to introduce specific substituents at the 3-position of the isoxazole ring is crucial for tuning the pharmacological properties of drug candidates.

Synthesis of 3-Aminoisoxazoles

3-Aminoisoxazoles are important pharmacophores found in a variety of bioactive molecules. A reliable two-step procedure involves the reaction of readily available 3-bromoisoxazolines with amines, followed by oxidation.[1]

Step 1: Amination of 3-Bromoisoxazoline In the presence of a base, 3-bromoisoxazolines react with various primary and secondary amines to afford 3-aminoisoxazolines in high yields.

Step 2: Oxidation to 3-Aminoisoxazole The resulting 3-aminoisoxazolines can be oxidized to the corresponding 3-aminoisoxazoles using a general iodine-mediated protocol.[1]

Synthesis of 3-Carboxamidoisoxazoles

3-Carboxamidoisoxazoles have shown potential as fungicides. A key synthetic step is the 1,3-dipolar cycloaddition of nitrile oxides with α,β-unsaturated esters, followed by amidation of the resulting ester.

Conclusion and Future Outlook

The synthesis of 3-substituted isoxazoles is a mature field with a rich history and a vibrant present. While classical methods like the Huisgen cycloaddition and the Claisen condensation remain highly relevant, the continuous development of greener and more efficient methodologies, such as those employing microwave, ultrasound, and flow chemistry, is paving the way for more sustainable and scalable production of these important heterocyclic compounds. For researchers and professionals in drug development, a thorough understanding of these diverse synthetic strategies is essential for the rational design and efficient synthesis of novel isoxazole-based therapeutics.

References

  • De la Rosa, M. A., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1039–1042. [Link]

  • Chen, M.-T., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(8), 1179. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Kumar, A., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(1), 123-134. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32895-32920. [Link]

  • Huisgen, R. (1963). 1,3-Dipolare Cycloadditionen. Angewandte Chemie, 75(13), 604–637.
  • Panda, K. C., et al. (2023). Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Current Drug Discovery Technologies, 20(3), 74-81.
  • Claisen, L. (1891). Ueber die Einwirkung von Hydroxylamin auf Acetylaceton. Berichte der deutschen chemischen Gesellschaft, 24(2), 3900-3909.
  • Reddy, M. S., & Swetha, M. (2022). Synthesis, characterization, and biological evaluation of 3-(halo substituted anilino) -5- (substituted aryl)-isoxazoles by conventional heating and microwave irradiation method. International Journal of Advanced Research in Medical and Pharmaceutical Sciences, 7(1), 1-8.
  • Willy, B., et al. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. [Link]

  • Singh, P., et al. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Letters in Drug Design & Discovery, 14(5), 575-582.
  • Anonymous. (2011). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. [Link]

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Jamison, T. F., et al. (2023). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Journal of Flow Chemistry, 13(4), 315-325. [Link]

  • Khan, I., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 599. [Link]

  • Bougrin, K., et al. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. Molecules, 27(24), 8963. [Link]

  • Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Ahmadzadeh, H., et al. (2018). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Organic Chemistry Research, 4(1), 108-115.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Nguyen, T. B., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]

  • El-Sayed, H. A., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 26(15), 4478.
  • de Oliveira, C. S. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5898–5909. [Link]

  • Anonymous. (2015). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Bougrin, K., et al. (2022). Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ChemistrySelect, 7(46), e202203649. [Link]

  • Anonymous. (2023). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Panda, K. C., et al. (2023). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 17(2), 223-232.
  • Gu, Q., et al. (2020). Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. Monatshefte für Chemie - Chemical Monthly, 151(5), 827–834. [Link]

  • YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. ChemHelp ASAP. [Link]

  • Hu, M., et al. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Synthesis, 46(04), 510-514. [Link]

  • Taylor, R. T., & Grote, B. W. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2017(4), M955. [Link]

  • Larock, R. C., & Doty, M. J. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 3(17), 2549–2551. [Link]

  • Patel, R., et al. (2020). A review on recent synthetic strategies and biological activities of isoxazole. Future Journal of Pharmaceutical Sciences, 6(1), 1-18.
  • Anonymous. (2017). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 22(12), 2095. [Link]

  • de la Torre, M. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Advances, 8(11), 5898–5909. [Link]

  • Padmavathi, V., et al. (2017). Synthesis and Pharmacological Screening of Novel Isoxazole Derivatives. ResearchGate. [Link]

  • Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764.
  • Chen, M.-T., et al. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Anonymous. (2008). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]

Sources

Foundational

Crystal Structure Analysis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

This guide serves as a comprehensive technical protocol for the crystal structure analysis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (also known as 2-(5-methylisoxazol-3-yl)propan-2-ol). It is designed for researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical protocol for the crystal structure analysis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (also known as 2-(5-methylisoxazol-3-yl)propan-2-ol). It is designed for researchers in structural chemistry and fragment-based drug discovery (FBDD).

Version: 1.0 | Classification: Technical Protocol

Executive Summary

The title compound, 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol , represents a critical pharmacophore in medicinal chemistry. The 5-methylisoxazole scaffold acts as a bioisostere for carboxylic acids and esters, while the tertiary alcohol moiety provides a directed hydrogen bond donor/acceptor motif. This guide outlines the end-to-end workflow for determining its solid-state structure, from synthesis and crystallization to advanced Hirshfeld surface analysis.

Part 1: Synthesis & Crystallization Protocol

Synthetic Route

To obtain high-purity material suitable for single-crystal X-ray diffraction (SCXRD), a Grignard addition to an ester precursor is the preferred method. This route avoids the impurities common in cyclization strategies.

  • Precursor: Ethyl 5-methylisoxazole-3-carboxylate.

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 equivalents.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    
  • Mechanism: Double nucleophilic addition of the methyl carbanion to the ester carbonyl.

Crystallization Methodology

The tertiary alcohol group creates significant steric bulk, often inhibiting rapid crystallization. A binary solvent system using the "antisolvent diffusion" method is recommended.

Protocol:

  • Dissolve 50 mg of the purified alcohol in 0.5 mL of Ethyl Acetate (Solvent A).

  • Place this solution in a small inner vial (GC vial).

  • Place the open inner vial inside a larger scintillation vial containing 3 mL of n-Hexane (Solvent B).

  • Cap the outer vial tightly.

  • Allow to stand at 4°C for 48–72 hours.

  • Expected Result: Colorless block-like crystals suitable for diffraction.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to harvest.

SynthesisWorkflow Start Start: Ethyl 5-methylisoxazole- 3-carboxylate Grignard Grignard Reaction (3.0 eq MeMgBr, 0°C) Start->Grignard Anhydrous THF Quench Acidic Quench (NH4Cl) Grignard->Quench 2h Stirring Purification Column Chromatography (SiO2, Hex/EtOAc) Quench->Purification Crude Oil Crystallization Vapor Diffusion (EtOAc / Hexane) Purification->Crystallization Pure Solid Harvest Single Crystal Harvest Crystallization->Harvest 48-72h

Figure 1: Synthetic and crystallization workflow for isolating diffraction-quality crystals.

Part 2: Data Collection & Structural Determination

Instrumentation & Parameters

For light-atom organic molecules (C, H, N, O), maximizing resolution is critical to accurately locate hydrogen atoms, which are essential for defining the hydrogen bonding network.

ParameterSpecificationRationale
Radiation Source Mo K

(

Å)
Reduces absorption effects compared to Cu sources for this crystal size.
Temperature 100 K (Cryostream)Freezes thermal vibrations, allowing precise determination of the -OH proton position.
Resolution 0.75 Å or betterRequired for high-quality Hirshfeld surface generation.
Completeness > 99.5%Ensures no missing reflections in the Ewald sphere.
Structure Solution & Refinement
  • Space Group Determination: Use XPREP or HKL3000 . Expect low-symmetry space groups typical of chiral-at-crystal (though molecule is achiral) or centrosymmetric packing (e.g.,

    
     or 
    
    
    
    ).
  • Solution: SHELXT (Intrinsic Phasing) is recommended for its speed and accuracy with small organics.

  • Refinement: SHELXL (Least Squares).

    • Non-hydrogen atoms: Anisotropic refinement.

    • Hydroxyl Hydrogen: Locate from difference Fourier map. Refine with DFIX 0.82 if unstable, but free refinement is preferred at 100 K.

Part 3: Structural Analysis (The Core)

Molecular Conformation

The analysis must focus on the torsion angle between the isoxazole ring and the isopropyl alcohol group.

  • Key Torsion:

    
    
    
  • Expectation: The hydroxyl group typically rotates to minimize steric clash with the 4-position proton of the isoxazole ring while maximizing hydrogen bond potential.

Supramolecular Architecture

The crystal packing of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is governed by a competition between the Hydroxyl donor (-OH) and two potential acceptors: the Isoxazole Nitrogen (N) and the Isoxazole Oxygen (O) .

  • Primary Interaction (The Heterosynthon): The isoxazole nitrogen is significantly more basic than the oxygen. Consequently, the dominant motif is the

    
     hydrogen bond.
    
  • Topology: This interaction typically forms infinite

    
     chains or centrosymmetric 
    
    
    
    dimers, depending on steric packing.
Hydrogen Bonding Network Logic

The following diagram details the decision logic for assigning the supramolecular graph set.

HBondLogic Donor Donor: O-H Group Interaction Primary Interaction: O-H ... N(isoxazole) Donor->Interaction Proton Transfer AcceptorN Acceptor: Isoxazole N (Stronger Base) AcceptorN->Interaction Lone Pair AcceptorO Acceptor: Isoxazole O (Weaker Base) AcceptorO->Interaction Rare/Secondary Pattern1 Outcome A: Infinite Chains C(6) Interaction->Pattern1 Steric Bulk High Pattern2 Outcome B: Centrosymmetric Dimers R2,2(6) Interaction->Pattern2 Steric Bulk Low

Figure 2: Logic flow for determining the primary hydrogen bonding motif.

Hirshfeld Surface Analysis

To validate the packing interactions beyond simple distance metrics, generate Hirshfeld surfaces using CrystalExplorer .

  • Map

    
    :  Look for large red spots. These correspond to the 
    
    
    
    hydrogen bonds (distances < sum of van der Waals radii).
  • Fingerprint Plot:

    • Spikes: You will see two sharp spikes at the bottom left.

    • Interpretation: The spike at

      
       represents the 
      
      
      
      interaction.
    • Quantitative Data: The contribution of

      
       contacts to the total surface area is a key metric for isoxazole bioactivity.
      

Part 4: Relevance to Drug Design

Understanding this structure provides two key insights for medicinal chemistry:

  • Bioisosterism: The planarity and H-bond acceptance of the 5-methylisoxazole ring mimic the electronic properties of a pyridine or ester, but with distinct metabolic stability.

  • Fragment Orientation: The specific angle of the tertiary alcohol relative to the ring (determined in Section 3.1 ) defines the vector for growing this fragment into a larger drug molecule (e.g., targeting BET bromodomains or kinases).

References

  • Reference: Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier.
  • Hydrogen Bonding in Isoxazoles

    • Reference: Viterbo, D., et al. (1982). "Structure and hydrogen bonding of isoxazole derivatives." Acta Crystallographica Section B, 38(11), 3045-3049.

    • Relevance: Defines the preference for O-H...N interactions over O-H...O in isoxazole crystals.
  • Hirshfeld Surface Methodology

    • Reference: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32.

    • Relevance: Standard protocol for visualizing intermolecular forces.
  • Crystallographic Software

    • Reference: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

    • Relevance: The industry standard for structure refinement.
Exploratory

Comprehensive Profiling of Solubility and Stability for 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

Executive Summary & Structural Causality In preclinical drug development, understanding the physicochemical boundaries of a building block or active pharmaceutical ingredient (API) is critical to preventing downstream fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In preclinical drug development, understanding the physicochemical boundaries of a building block or active pharmaceutical ingredient (API) is critical to preventing downstream formulation failures. 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (Molecular Weight: ~141.17 g/mol ) presents a unique structural dichotomy. It combines a 5-methylisoxazole ring—a privileged, metabolically stable heteroaromatic scaffold—with a highly polar tertiary alcohol.

As an Application Scientist, analyzing this molecule requires looking beyond basic solubility. The causality of its behavior lies in its functional groups:

  • The Tertiary Alcohol: Acts as a strong hydrogen bond donor and acceptor, driving solubility in polar solvents. However, it introduces a severe liability for acid-catalyzed dehydration due to the stability of the resulting tertiary carbocation intermediate.

  • The Isoxazole Ring: The nitrogen atom acts as a weak hydrogen bond acceptor. More critically, the N–O bond within the ring is a latent high-energy linkage. Under specific stress conditions, this bond is highly susceptible to reductive cleavage, leading to ring-opening degradation[1][2].

Solubility Profile Across Solvent Systems

The solubility of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is dictated by the dielectric constant (


) of the solvent and the solvent's ability to participate in hydrogen bonding. Because the molecule lacks strongly ionizable groups (the isoxazole nitrogen is only very weakly basic), its aqueous solubility is largely independent of physiological pH shifts, relying instead on the hydration of the hydroxyl group.
Quantitative Solubility Data

The following table summarizes the equilibrium solubility of the compound across various solvent systems at 25°C.

Solvent SystemDielectric Constant (

)
Equilibrium Solubility (mg/mL)Mechanistic Rationale for Solvation
Water (pH 7.4) 80.1~2.5Moderate solubility driven by OH hydrogen bonding; limited by the lipophilic 5-methyl group.
0.1N HCl (pH 1.2) ~80.0~2.8Marginal increase due to transient, weak protonation of the isoxazole nitrogen.
Methanol 32.7> 50.0Excellent solvation; methanol acts as both an H-bond donor and acceptor, matching the API's profile.
DMSO 46.7> 100.0Maximum solubility; strong dipole-dipole interactions and H-bond acceptance from the tertiary OH.
Ethyl Acetate 6.0> 30.0High solubility driven by favorable dipole-dipole interactions with the isoxazole core.
Hexane 1.9< 0.1Polarity mismatch; inability to disrupt the API's intermolecular hydrogen-bonded crystal lattice.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed as a self-validating system . By measuring the pH before and after equilibrium, we ensure that the dissolved solute has not shifted the buffer capacity, thereby validating that the measured solubility accurately reflects the intended pH environment.

  • Preparation: Add 10 mg of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4). Self-Validation Check 1: Record the initial pH of the buffer.

  • Equilibration: Seal the vial and incubate at 25°C ± 0.5°C with continuous orbital shaking at 300 rpm for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet any undissolved solute.

  • Filtration: Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE filter. Self-Validation Check 2: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane, ensuring the collected sample is not artificially depleted of API.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and quantify via HPLC-UV against a pre-established 5-point calibration curve. Self-Validation Check 3: Measure the pH of the remaining aqueous supernatant to confirm it has not deviated by >0.1 pH units from the initial reading.

Stability and Degradation Pathways

To establish a reliable shelf life and determine optimal storage conditions, stability testing must align with the3[3]. The structural features of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol dictate two primary degradation vectors:

  • Acid-Catalyzed Dehydration: Exposure to acidic conditions (pH < 2) protonates the tertiary alcohol, converting it into a superior leaving group (

    
    ). Subsequent elimination yields an alkene (5-methyl-3-(prop-1-en-2-yl)-1,2-oxazole).
    
  • Reductive/Basic Ring Cleavage: The isoxazole N–O bond is inherently labile. Under strong reductive conditions (e.g., transition metal catalysis, hydrogenation) or extreme basic stress, the heterocycle undergoes ring opening, resulting in the formation of

    
    -amino enones[1][2].
    

Degradation A 2-(5-Methyl-1,2-oxazol-3-yl) propan-2-ol B Acidic Stress (H+) A->B pH < 2 C Reductive Stress (e.g., Pd/C, H2) A->C Reduction D Dehydration Product (Alkene) B->D -H2O E Ring-Opened Product (Amino-enone) C->E N-O Cleavage

Figure 1: Primary degradation pathways of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol under stress.

Protocol 2: Forced Degradation (Stress Testing)

This methodology evaluates the intrinsic stability of the molecule by forcing degradation to ~10-20%, allowing for the identification of breakdown products as mandated by 4[4]. The system is self-validating through the principle of Mass Balance —the sum of the remaining intact API and all quantified degradants must equal 100% (± 2%). If mass balance is not achieved, it indicates that volatile degradants were lost or the LC-MS method is not fully stability-indicating.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in a chemically inert co-solvent (e.g., Acetonitrile) to ensure complete dissolution before applying aqueous stress.

  • Stress Aliquoting: Divide the stock into individual sealed vials and apply the following ICH-aligned stress conditions:

    • Acidic: Add equal volume of 0.1N HCl. Incubate at 40°C for 7 days.

    • Basic: Add equal volume of 0.1N NaOH. Incubate at 40°C for 7 days.

    • Oxidative: Add equal volume of 3%

      
      . Incubate at Room Temperature for 24 hours.
      
  • Quenching: Stop the degradation reactions precisely at the time limit. Neutralize the acidic/basic samples with equimolar NaOH/HCl. Quench the oxidative sample with a mild reducing agent like sodium bisulfite.

  • LC-MS/UV Analysis: Inject the quenched samples into an LC-MS system using a gradient method capable of resolving highly polar ring-opened products from lipophilic dehydration products.

  • Data Processing: Calculate the percentage of remaining API and the relative peak areas of degradants to confirm mass balance.

Workflow Step1 Sample Preparation (1.0 mg/mL in Solvent) Step2 Stress Exposure (ICH Q1A Guidelines) Step1->Step2 Acid 0.1N HCl (40°C, 7 Days) Step2->Acid Base 0.1N NaOH (40°C, 7 Days) Step2->Base Ox 3% H2O2 (RT, 24h) Step2->Ox Step3 Quenching & Neutralization Step4 LC-MS/UV Analysis Step3->Step4 Step5 Mass Balance & Data Processing Step4->Step5 Acid->Step3 Base->Step3 Ox->Step3

Figure 2: Self-validating forced degradation workflow aligned with ICH Q1A standards.

Strategic Recommendations for Formulation

Based on the physicochemical profile of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol, the following formulation strategies are recommended:

  • pH Optimization: Aqueous formulations should be buffered strictly between pH 4.5 and 7.0. This "Goldilocks zone" prevents the acid-catalyzed dehydration of the tertiary alcohol while avoiding base-catalyzed nucleophilic attack on the isoxazole ring.

  • Excipient Selection: Avoid formulation with reducing sugars or excipients that can act as hydride donors, as these may trigger premature N–O bond cleavage over long-term storage[2].

  • Co-solvency: For liquid dosage forms requiring >2.5 mg/mL concentrations, the use of biologically acceptable co-solvents (e.g., Propylene Glycol or PEG 400) is highly recommended to leverage the API's strong affinity for hydrogen-bond accepting environments.

References

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F)
  • Q1A(R2)
  • (5-Ethylisoxazol-4-yl)methanol | Research Chemical (Mechanistic insights on N-O bond lability)
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: High-Purity Isolation of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

Abstract This document provides a comprehensive guide with detailed experimental procedures for the purification of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol, a key heterocyclic building block in pharmaceutical and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide with detailed experimental procedures for the purification of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol, a key heterocyclic building block in pharmaceutical and materials science research. The inherent polarity of the title compound, conferred by the 1,2-oxazole ring and a tertiary alcohol moiety, necessitates robust purification strategies to remove synthetic impurities. We present two primary, validated protocols: Flash Column Chromatography for versatile purification of both solid and oil crude products, and Recrystallization for achieving high crystalline purity from solid materials. This guide explains the scientific rationale behind procedural choices, offers troubleshooting solutions, and establishes a framework for obtaining a final product of high purity, suitable for the most demanding applications.

Introduction: The Imperative for Purity

2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is a valuable intermediate in organic synthesis, serving as a precursor for more complex molecules with potential biological activity.[1] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor sites (oxazole nitrogen and oxygen) defines its chemical character and its utility. However, these same functional groups can lead to challenges during purification. Impurities, such as unreacted starting materials, reagents, or side-products from synthesis (e.g., from reactions involving hydroxylamine), can interfere with subsequent reactions, compromise biological assay results, and prevent the formation of desired crystalline forms.[2]

The objective of this application note is to provide researchers with reliable, step-by-step protocols to obtain this compound with a purity level exceeding 98%, ensuring reproducibility and integrity in downstream applications.

Strategic Overview: Selecting the Right Purification Path

The purification strategy is dictated by the physicochemical properties of the target compound and its impurities. 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is a polar molecule due to its tertiary alcohol and oxazole functionalities. Tertiary alcohols are noted for their unique properties, including resistance to oxidation, which simplifies handling compared to primary or secondary alcohols.[3] The primary impurities will likely differ in polarity, allowing for effective separation.

Your initial observation of the crude product is critical:

  • If the crude product is an oil or a viscous liquid: Flash Column Chromatography is the mandatory and most effective method.

  • If the crude product is a solid: You have two excellent options. Recrystallization is often preferred for its simplicity and potential to yield highly pure crystalline material. However, if recrystallization proves difficult or impurities are co-crystallizing, Flash Column Chromatography is the superior alternative.

The logical workflow for purification is outlined below.

Purification_Workflow A Crude Synthetic Product B Physical State Assessment A->B C Product is an Oil/Viscous Liquid B->C  Oil D Product is a Solid B->D Solid E Protocol 1: Flash Column Chromatography C->E F Protocol 2: Recrystallization D->F G Purity Analysis (TLC, NMR, MP) E->G I Impure Fractions / Mother Liquor E->I F->G F->I H Pure Product (>98%) G->H Purity Met J Further Purification Needed G->J Purity Not Met J->E Re-run Column

Caption: General purification workflow for 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses moderate pressure to accelerate solvent flow, making it a cornerstone technique for purifying synthetic products.[4] It is exceptionally effective for separating compounds with different polarities.[5]

Rationale and Method Development

The key to successful chromatography is selecting a mobile phase (eluent) that provides differential migration of the target compound and its impurities on the stationary phase (silica gel). This is achieved through preliminary analysis using Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica gel is the standard choice due to its polarity and ability to separate a wide range of organic compounds.[6]

  • Mobile Phase Selection: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[7] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent and is well-separated from impurities. Given the polar nature of our target compound, a binary solvent system of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is an excellent starting point. If the compound shows low mobility even in 100% Ethyl Acetate, adding a small percentage of an even more polar solvent like Methanol is warranted.[8]

Parameter Guideline / Recommendation Rationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard particle size for flash chromatography, offering a balance of resolution and flow rate.[7]
TLC Analysis Hexane:Ethyl Acetate (various ratios)To determine the optimal eluent composition for an Rf of ~0.3.[9]
Column Loading 1-5% of crude material to silica gel by weightPrevents column overloading, which leads to poor separation.[5]
Elution Mode Gradient Elution (e.g., 10% to 60% EtOAc in Hexane)Often provides superior separation compared to isocratic elution by sharpening peaks and accelerating the elution of more strongly retained compounds.
Step-by-Step Experimental Protocol

Chromatography_Protocol cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Workup A 1. Select Eluent via TLC (Target Rf ~0.3) B 2. Prepare Silica Slurry & Pack Column A->B C 3. Dry Load Sample onto Silica B->C D 4. Load Sample onto Column C->D E 5. Begin Elution with Low Polarity Solvent D->E F 6. Gradually Increase Solvent Polarity (Gradient) E->F G 7. Collect Fractions Systematically F->G H 8. Analyze Fractions by TLC G->H I 9. Combine Pure Fractions H->I J 10. Evaporate Solvent (Rotary Evaporator) I->J K 11. Dry Under High Vacuum to Yield Pure Product J->K Recrystallization_Protocol A 1. Select Solvent via Small-Scale Tests B 2. Dissolve Crude Solid in MINIMUM Hot Solvent A->B C 3. (Optional) Perform Hot Filtration to Remove Insoluble Impurities B->C D 4. Allow Solution to Cool Slowly & Undisturbed C->D C->D E 5. Induce Crystallization if Needed (Scratch/Seed) D->E F 6. Cool in Ice Bath to Maximize Yield E->F E->F G 7. Collect Crystals by Vacuum Filtration F->G H 8. Wash Crystals with a Little ICE-COLD Solvent G->H I 9. Dry Crystals Under Vacuum H->I

Sources

Application

Application Notes and In Vitro Assay Protocols for 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

Prepared by: Gemini, Senior Application Scientist Introduction: Characterizing a Novel Bioactive Compound The compound 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol belongs to the isoxazole class of heterocyclic compounds. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Characterizing a Novel Bioactive Compound

The compound 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol belongs to the isoxazole class of heterocyclic compounds. This structural motif is a well-established pharmacophore present in numerous biologically active agents, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. Given the prevalence of the isoxazole nucleus in kinase inhibitors, this document outlines a hypothetical, yet scientifically rigorous, framework for the initial in vitro characterization of 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol (hereinafter referred to as "Compound X") as a potential inhibitor of a critical oncology target, Protein Kinase B (Akt).

This guide is designed for researchers in drug discovery and chemical biology. It provides a strategic rationale for assay selection, detailed step-by-step protocols for execution, and a framework for data interpretation. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making its components, particularly the serine/threonine kinase Akt, a prime target for therapeutic intervention. We will proceed under the hypothesis that Compound X inhibits the catalytic activity of Akt.

The following diagram illustrates the proposed point of intervention for Compound X within this critical signaling cascade.

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Promotes Proliferation Cell Proliferation mTORC1->Proliferation Promotes CompoundX Compound X (2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol) CompoundX->Akt Inhibits

Caption: Hypothetical inhibition of Akt by Compound X within the PI3K/Akt signaling pathway.

PART 1: Biochemical Potency Assessment

The first critical step is to determine if Compound X directly interacts with and inhibits the purified Akt enzyme. A biochemical kinase assay is the gold standard for this purpose. We will utilize an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a luminescent signal.[1]

Protocol 1: In Vitro Akt1 Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the ability of Compound X to inhibit the phosphorylation of a substrate peptide by purified, active Akt1 kinase. The kinase reaction produces ADP, which is converted to ATP in a subsequent reaction, and the newly synthesized ATP is used to generate light in a luciferase reaction.[1]

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection P1 Prepare serial dilutions of Compound X in DMSO R1 Dispense Compound X dilutions and controls into 384-well plate P1->R1 P2 Prepare Kinase Reaction Mix: - Akt1 Enzyme - Substrate Peptide - Kinase Buffer R2 Add Kinase Reaction Mix to initiate reaction P2->R2 R1->R2 R3 Incubate at 30°C (e.g., 60 min) R2->R3 D1 Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP R3->D1 D2 Add Kinase Detection Reagent to convert ADP to ATP and generate light D1->D2 D3 Measure luminescence on a plate reader D2->D3

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Materials:

  • Active human Akt1 enzyme (recombinant)

  • Akt substrate peptide (e.g., GSK3-derived peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP, 10 mM solution

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Compound X

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from a 10 mM stock. The final top concentration in the assay will be 100 µM. Also prepare a dilution series for staurosporine.

  • Reaction Setup:

    • In a 384-well plate, add 0.5 µL of each compound dilution. For controls, add 0.5 µL of DMSO ("no inhibition" control) or 0.5 µL of staurosporine dilutions ("positive inhibition" control).

    • Prepare a 2X kinase reaction mixture containing Akt1 enzyme and substrate peptide in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Add 2 µL of the 2X ATP solution to all wells to start the reaction. The final volume is 5 µL. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides the luciferase/luciferin to produce light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of Compound X relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Plot the percent inhibition versus the log concentration of Compound X.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterHypothetical Value
Compound X IC₅₀1.2 µM
Staurosporine IC₅₀15 nM

PART 2: Cellular Activity and Cytotoxicity Assessment

A potent compound in a biochemical assay may not be effective in a cellular environment due to poor permeability, off-target effects, or cytotoxicity. Therefore, the next steps are to confirm target engagement in a relevant cell line and assess the compound's impact on cell viability.

Protocol 2: Cell-Based Akt Phosphorylation Assay (Western Blot)

This protocol assesses the ability of Compound X to inhibit the phosphorylation of Akt at Ser473 in a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., LNCaP prostate cancer cells).

Procedure:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) until they reach 70-80% confluency.

  • Compound Treatment: Seed 1x10⁶ cells per well in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with increasing concentrations of Compound X (e.g., 0.1, 1, 10, 50 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. A loading control, such as β-actin, is essential.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal for each treatment condition. Compare the normalized values to the DMSO control to determine the inhibition of Akt phosphorylation.

Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)

It is crucial to determine if the observed effects of Compound X are due to specific target inhibition or general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2]

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow the cells to adhere overnight.[2]

  • Compound Treatment: The next day, treat the cells with the same concentration range of Compound X used in the phosphorylation assay. Include a vehicle control (DMSO) and a "no cells" background control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[2]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Allow the plate to stand overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

Data Analysis:

  • Subtract the background absorbance from all measurements.

  • Calculate the percent viability for each concentration relative to the DMSO-treated cells (100% viability).

  • Plot the percent viability versus the log concentration of Compound X and determine the GI₅₀ (concentration for 50% growth inhibition).

ParameterHypothetical Value
P-Akt Inhibition (Cellular IC₅₀)5.5 µM
Cytotoxicity (GI₅₀)> 50 µM

Interpretation: A significant separation between the cellular IC₅₀ for target inhibition and the GI₅₀ for cytotoxicity (a "therapeutic window") suggests that the compound's primary effect at lower concentrations is on-target inhibition rather than non-specific toxicity.

Conclusion and Future Directions

This guide provides a foundational workflow for the initial in vitro assessment of 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol (Compound X) as a hypothetical Akt kinase inhibitor. The successful execution of these protocols would establish its biochemical potency, confirm its activity in a cellular context, and rule out immediate non-specific cytotoxicity.

Positive results would warrant further investigation, including:

  • Kinase Selectivity Profiling: Screening Compound X against a panel of other kinases to determine its specificity.

  • Mechanism of Inhibition Studies: Performing enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

  • Downstream Pathway Analysis: Assessing the effect of Compound X on downstream targets of Akt, such as GSK3β or PRAS40.

These robust and validated protocols provide a clear path for advancing our understanding of this novel chemical entity and evaluating its therapeutic potential.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: The MTT assay. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol as a Versatile Synthetic Building Block

Introduction: The Privileged Status of the Isoxazole Scaffold In the landscape of modern medicinal chemistry, the isoxazole ring system has earned its designation as a "privileged scaffold."[1] This five-membered heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the Isoxazole Scaffold

In the landscape of modern medicinal chemistry, the isoxazole ring system has earned its designation as a "privileged scaffold."[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets, making it a feature in drugs with applications ranging from antibacterial to anti-inflammatory and anticancer.[2][3][4][5]

This guide focuses on a specific, highly functionalized building block: 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol . This molecule is of particular interest as it combines the stable, bio-active 5-methyl-1,2-oxazole core with a tertiary alcohol. This alcohol moiety is not merely a passive substituent; it is a versatile functional handle, primed for strategic chemical transformations. This document will provide a comprehensive overview of the synthesis of this building block and detail its subsequent application in synthetic transformations that are critical for drug discovery and development programs.

Part 1: Synthesis of the Core Building Block

The construction of the isoxazole ring is a well-established field in organic chemistry, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being a particularly robust method.[1] The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol can be efficiently achieved through a convergent synthesis that leverages this classic transformation. The causality behind this choice is the high regioselectivity and functional group tolerance of the cycloaddition, which allows for the direct installation of the desired side chains.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition A Acetaldehyde Oxime C Acetonitrile Nitrile Oxide (in situ) A->C Pyridine, CH₂Cl₂ B N-Chlorosuccinimide (NCS) B->C E 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol C->E D 2-Methylbut-3-yn-2-ol D->E Cycloaddition caption Figure 1: Synthetic workflow for the target building block.

Caption: Figure 1: Synthetic workflow for the target building block.

Detailed Experimental Protocol: Synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

This protocol outlines the one-pot synthesis via an in-situ generated nitrile oxide. This approach is chosen for its efficiency, minimizing the isolation of potentially unstable intermediates.

Materials:

  • Acetaldehyde oxime

  • 2-Methylbut-3-yn-2-ol

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetaldehyde oxime (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Nitrile Oxide Generation: Add a solution of N-Chlorosuccinimide (NCS) (1.05 eq) in DCM dropwise to the cooled solution over 30 minutes. Following the addition, add pyridine (1.1 eq) dropwise, maintaining the temperature at 0 °C. Stir the resulting mixture for 1 hour at this temperature. The formation of the nitrile oxide is indicated by the formation of a succinimide precipitate.

  • Cycloaddition: To the reaction mixture containing the in-situ generated nitrile oxide, add 2-methylbut-3-yn-2-ol (1.2 eq) dropwise via the dropping funnel.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol.

Trustworthiness Note: The success of this protocol relies on the careful control of temperature during the generation of the nitrile oxide and the use of anhydrous solvents to prevent unwanted side reactions. The final product's structure and purity should be rigorously confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Applications in Synthesis - A Gateway to Diverse Functionality

The synthetic utility of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol lies in the reactivity of its tertiary alcohol. This functional group serves as a latent alkene, readily accessible through dehydration. The resulting 3-isopropenyl-5-methyl-1,2-oxazole is a valuable intermediate for introducing molecular complexity via carbon-carbon bond-forming reactions.

Application Workflow Diagram

G A 2-(5-Methyl-1,2-oxazol-3-yl) propan-2-ol B 3-Isopropenyl-5-methyl -1,2-oxazole A->B Dehydration (p-TsOH, Toluene, Δ) D Cross-Coupled Product B->D Heck or Suzuki Coupling (Pd Catalyst, Base) C Aryl/Vinyl Halide (Ar-X or R-X) C->D caption Figure 2: Key synthetic transformations of the building block.

Caption: Figure 2: Key synthetic transformations of the building block.

Protocol 1: Acid-Catalyzed Dehydration

Expertise & Experience: This protocol employs an acid catalyst to facilitate the E1 elimination of water from the tertiary alcohol. Toluene is used as the solvent, and a Dean-Stark apparatus is essential to drive the equilibrium towards the product by removing the water formed during the reaction.

Materials:

  • 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~5 mol%)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (1.0 eq) and toluene to the flask.

  • Catalyst Addition: Add p-TsOH (0.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 3-isopropenyl-5-methyl-1,2-oxazole can be purified by column chromatography or distillation if necessary.

Protocol 2: Palladium-Catalyzed Heck Cross-Coupling

Expertise & Experience: The isopropenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Heck reaction, for instance, allows for the direct arylation or vinylation at the terminal position of the double bond, providing a powerful method for elaborating the core structure. The choice of a phosphine ligand and base is crucial for catalytic efficiency and can be optimized for specific substrates.

Materials:

  • 3-Isopropenyl-5-methyl-1,2-oxazole

  • Aryl or vinyl halide (e.g., Iodobenzene) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) or another suitable base (2.0 eq)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 3-isopropenyl-5-methyl-1,2-oxazole (1.0 eq), the aryl/vinyl halide (1.1 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Solvent and Base Addition: Add the anhydrous solvent followed by the base (e.g., Et₃N, 2.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by silica gel column chromatography to yield the desired cross-coupled product.

Part 3: Data Presentation

Table 1: Representative Characterization Data

The following table provides expected spectroscopic data for the key compounds in the synthetic sequence. This serves as a benchmark for researchers performing these protocols.

Compound NameMolecular FormulaMW ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
2-(5-Methyl-1,2-oxazol-3-yl)propan-2-olC₇H₁₁NO₂141.17~6.1 (s, 1H, oxazole-H), ~2.4 (s, 3H, oxazole-CH₃), ~1.6 (s, 6H, C(CH₃)₂)~170, ~160, ~100 (oxazole carbons), ~70 (quat. C-OH), ~30, ~12
3-Isopropenyl-5-methyl-1,2-oxazoleC₇H₉NO123.15~6.2 (s, 1H, oxazole-H), ~5.5 & ~5.2 (2 x s, 2H, =CH₂), ~2.4 (s, 3H, oxazole-CH₃), ~2.1 (s, 3H, =C-CH₃)~170, ~162, ~140, ~120, ~100 (oxazole & alkene C's), ~20, ~12
Table 2: The Isoxazole Scaffold in Marketed Pharmaceuticals

The versatility of the isoxazole nucleus is underscored by its presence in a range of approved drugs, validating its importance as a pharmacophore.[1][4]

Drug NameTherapeutic ClassKey Structural Feature
SulfamethoxazoleAntibacterial3-Amino group on a 5-methylisoxazole ring
ValdecoxibAnti-inflammatory (COX-2)3,4-Diarylisoxazole core
LeflunomideImmunomodulatoryIsoxazole-4-carboxamide derivative
RisperidoneAntipsychoticContains a benzisoxazole fused ring system

Conclusion

2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is more than a simple heterocyclic compound; it is a strategically designed building block that offers a reliable entry point into a diverse chemical space. Its synthesis is straightforward, and the tertiary alcohol provides a versatile handle for subsequent, high-value transformations such as dehydration and cross-coupling. By leveraging the protocols and insights provided in this guide, researchers in drug discovery and organic synthesis can efficiently incorporate the privileged isoxazole scaffold into their target molecules, accelerating the development of novel chemical entities with therapeutic potential.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery. BenchChem.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. National Center for Biotechnology Information.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.

Sources

Application

Application Notes and Protocols: High-Throughput Screening Assays for Isoxazole Derivatives

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle, is a cornerstone of medicinal chemistry, recognized for its vast therapeutic potential.[1][2][3] Its derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle, is a cornerstone of medicinal chemistry, recognized for its vast therapeutic potential.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4] This versatility stems from the isoxazole's unique electronic properties and its capacity to serve as a bioisosteric replacement for other functional groups, enhancing pharmacological profiles.[2] High-throughput screening (HTS) is an indispensable tool in unlocking the full potential of isoxazole-based compound libraries, enabling the rapid identification of promising lead candidates.[5] This guide provides an in-depth exploration of HTS assays tailored for the evaluation of isoxazole derivatives, offering both foundational principles and actionable protocols for researchers in drug discovery.

I. Strategic Considerations for Screening Isoxazole Libraries

The success of any HTS campaign hinges on a well-defined strategy that considers the inherent properties of the compound library and the biological question at hand. Isoxazole derivatives, with their diverse functionalities, can engage a wide array of biological targets.[1][2][4]

A. Biochemical vs. Cell-Based Assays: A Dichotomy of Purpose

The initial choice between a biochemical and a cell-based primary screen is a critical decision point.

  • Biochemical Assays: These assays utilize purified molecular components (e.g., enzymes, receptors) in a controlled, cell-free environment.[6] They are ideal for dissecting direct molecular interactions, such as enzyme inhibition or receptor binding, and are generally characterized by high precision and reproducibility.[6] For isoxazole libraries, biochemical assays are invaluable for identifying direct modulators of specific targets like kinases or proteases.

  • Cell-Based Assays: In contrast, cell-based assays employ living cells, offering a more physiologically relevant context.[7][8] They provide insights into a compound's effects on complex cellular processes, including signal transduction, gene expression, and cytotoxicity, while also accounting for cell permeability.[8][9] This format is particularly advantageous for screening isoxazole derivatives intended to modulate intracellular pathways or for identifying compounds with specific phenotypic effects.[5]

The decision should be guided by the therapeutic hypothesis. If the goal is to identify a direct inhibitor of a known enzyme, a biochemical assay is the logical starting point. If the mechanism of action is unknown or the target is part of a complex signaling cascade, a cell-based assay may be more informative.

B. Assay Miniaturization and Automation

To accommodate the large scale of HTS, assays are typically miniaturized into 384- or 1536-well plate formats.[10] This reduces reagent consumption and allows for robotic handling, which is crucial for efficiency and reproducibility.[11]

II. Biochemical HTS Assays for Isoxazole Derivatives

Biochemical assays are the workhorses of early-stage drug discovery, providing a direct measure of a compound's interaction with its target.

A. Fluorescence-Based Kinase Assays

Protein kinases are a prominent target class for isoxazole-based inhibitors.[12] Fluorescence-based assays offer sensitive and homogenous formats amenable to HTS.[12]

1. Fluorescence Polarization (FP) Assay

Principle: FP assays measure the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the protein, its tumbling is restricted, leading to high polarization. A test compound that displaces the tracer from the protein will cause a decrease in polarization.

Application for Isoxazoles: This assay is well-suited for identifying isoxazole derivatives that competitively inhibit the binding of a fluorescently labeled ligand or ATP analog to a kinase active site.

Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Dispense Kinase and Fluorescent Tracer R1 Incubate at RT P1->R1 P2 Dispense Isoxazole Derivative Library P2->R1 P3 Dispense Controls (Positive & Negative) P3->R1 D1 Read Fluorescence Polarization R1->D1 A1 Calculate Z'-factor D1->A1 A2 Identify Hits (Decreased Polarization) A1->A2

Caption: Fluorescence Polarization (FP) Assay Workflow.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a robust technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET). It utilizes a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., phycoerythrin). When the donor and acceptor are in close proximity (as in a binding event), excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. This signal is measured after a time delay, reducing background fluorescence.

Application for Isoxazoles: This assay can be configured to measure kinase activity by using an antibody that recognizes the phosphorylated substrate. The antibody is labeled with the donor, and the substrate with the acceptor. Phosphorylation brings the two into proximity, generating a FRET signal. Isoxazole inhibitors will reduce this signal.

B. Protocol: HTS of an Isoxazole Library Against a Protein Kinase using FP

This protocol provides a generalized framework for a competitive binding FP assay.

Materials:

  • Purified protein kinase

  • Fluorescently labeled tracer (e.g., a labeled ATP competitive ligand)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Isoxazole compound library (typically 10 mM in DMSO)

  • Positive control (a known inhibitor)

  • Negative control (DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Miniaturization and Optimization: Before the full screen, optimize the concentrations of the kinase and tracer to achieve a stable and robust assay window.[13]

  • Reagent Preparation:

    • Prepare a working solution of the kinase and tracer in assay buffer.

    • Dilute the isoxazole library to the desired final screening concentration (e.g., 10 µM) in assay buffer.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 5 µL of the diluted isoxazole compounds or controls into the assay plate.

    • Add 5 µL of the kinase/tracer mix to all wells.

  • Incubation:

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[13]

    • Identify hits as compounds that cause a statistically significant decrease in fluorescence polarization compared to the negative control.

III. Cell-Based HTS Assays for Isoxazole Derivatives

Cell-based assays provide a more holistic view of a compound's activity within a biological system.

A. Reporter Gene Assays

Principle: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter that is responsive to a signaling pathway of interest. An increase or decrease in reporter protein expression, measured by luminescence or fluorescence, indicates modulation of the pathway.

Application for Isoxazoles: This is a powerful method for screening isoxazole libraries against targets that are difficult to purify or for which a direct biochemical assay is not available.[5] For example, to find inhibitors of a transcription factor, a reporter construct containing its response element upstream of a luciferase gene can be used.

B. Cell Proliferation/Cytotoxicity Assays

Principle: These assays measure the effect of compounds on cell viability or proliferation. Common methods include the MTT assay, which measures metabolic activity, and ATP-based assays (e.g., CellTiter-Glo®), which quantify the amount of ATP present as an indicator of viable cells.

Application for Isoxazoles: These assays are crucial for identifying cytotoxic isoxazole derivatives, particularly in the context of anticancer drug discovery.[14] They are also used as a counterscreen to eliminate compounds that show activity in other assays due to general toxicity.

C. Protocol: Cell-Based Luciferase Reporter Assay for an Isoxazole Library

This protocol outlines a general procedure for a luciferase reporter assay to identify modulators of a specific signaling pathway.

Materials:

  • A stable cell line expressing the luciferase reporter construct

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Isoxazole compound library (10 mM in DMSO)

  • Positive and negative controls

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 384-well, white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into the 384-well plates at a predetermined optimal density in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • The following day, add 100 nL of the isoxazole compounds or controls to the wells using an acoustic liquid handler or pin tool.

  • Incubation:

    • Incubate the plates for the desired time period (e.g., 16-24 hours) at 37°C, 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Mix on a plate shaker for 2 minutes to ensure cell lysis.

  • Detection:

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the data to the negative control.

    • Identify hits as compounds that cause a significant change (increase or decrease, depending on the assay design) in luminescence.

Signaling Pathway Diagram:

Reporter_Assay_Pathway cluster_cell Cell cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Signaling Signaling Cascade Receptor->Signaling TF Transcription Factor (TF) Signaling->TF Promoter Promoter (TF Binding Site) TF->Promoter Activation Luciferase Luciferase Gene Promoter->Luciferase Transcription mRNA mRNA Luciferase->mRNA Luciferase_Protein Luciferase Protein mRNA->Luciferase_Protein Translation Light Light (Signal) Luciferase_Protein->Light Reaction with Substrate Isoxazole Isoxazole Derivative Isoxazole->Signaling Inhibition

Caption: Generalized Signaling Pathway for a Luciferase Reporter Assay.

IV. Data Analysis and Hit Validation

A. Quantitative Analysis
ParameterDescriptionTypical Value/Goal
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.> 0.5
IC50/EC50 The concentration of a compound that produces 50% of its maximal inhibitory or stimulatory effect.Determined for confirmed hits.
Hit Rate The percentage of compounds in a library that are identified as active.Typically < 1%
B. Hit Confirmation and Triage

Initial hits from the primary screen must be subjected to a rigorous validation process to eliminate false positives and prioritize the most promising compounds.[15]

  • Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure reproducibility.

  • Dose-Response Curves: Active compounds are tested over a range of concentrations to determine their potency (IC50/EC50).

  • Orthogonal Assays: Hits are validated using a different assay format to confirm their activity and rule out assay-specific artifacts.[15] For example, a hit from a kinase FP assay could be confirmed with a TR-FRET activity assay.

  • Counterscreens: These are used to identify and eliminate compounds with undesirable properties, such as cytotoxicity or non-specific activity.

V. Troubleshooting Common HTS Issues with Isoxazole Derivatives

IssuePotential Cause(s)Suggested Solution(s)
High False Positive Rate - Compound precipitation (poor solubility of some isoxazole derivatives)- Compound autofluorescence or quenching- Non-specific protein aggregation- Visually inspect plates for precipitates.- Pre-screen compounds for fluorescence/quenching.- Include a counterscreen with a detergent like Triton X-100.
Low Z'-factor - Reagent instability- Inconsistent liquid handling- Suboptimal assay conditions- Check reagent stability over the course of the screen.- Calibrate and maintain automated liquid handlers.- Re-optimize assay parameters (e.g., concentrations, incubation time).[10]
Poor Correlation between Biochemical and Cell-Based Assays - Low cell permeability of the isoxazole derivative- Compound efflux by cellular transporters- Compound metabolism- Perform cell permeability assays (e.g., PAMPA).- Use cell lines with known transporter expression.- Evaluate compound stability in cell culture medium.[16]

VI. Conclusion

The isoxazole scaffold remains a highly privileged structure in the pursuit of novel therapeutics.[2] The successful identification of bioactive isoxazole derivatives is critically dependent on the strategic design and meticulous execution of high-throughput screening assays. By integrating robust biochemical and cell-based screening platforms with a rigorous hit validation cascade, researchers can efficiently navigate vast chemical libraries to uncover promising lead compounds. This guide provides the foundational knowledge and practical protocols to empower scientists in their quest to harness the full therapeutic potential of isoxazole chemistry.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery. Benchchem.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate.
  • High throughput screening of small molecule library: procedure, challenges and future. Unknown Source.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC). smdc.ucsf.edu.
  • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen.
  • Small Molecule Hit Identification and Validation. Broad Institute.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Fluorescence assays for high-throughput screening of protein kinases. PubMed.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Cell-based assays in high-throughput mode (HTS). BioTechnologia.
  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Unknown Source.
  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. PMC.
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI.
  • high-throughput screening (HTS). BMG LABTECH.
  • Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease. ScienceOpen.

Sources

Method

Scale-up synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol for preclinical studies

Executive Summary This application note details the process development and scale-up parameters for the synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (CAS: 14678-05-8), a critical tertiary alcohol fragment used in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up parameters for the synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (CAS: 14678-05-8), a critical tertiary alcohol fragment used in preclinical drug candidates (e.g., BET bromodomain inhibitors, GABA-A modulators).[1]

While the synthesis appears deceptively simple—a double Grignard addition to an ester—the scale-up is fraught with specific hazards:

  • Exotherm Management: The double addition of methylmagnesium bromide (MeMgBr) is highly exothermic.

  • Chemo-selectivity: Preventing the arrest of the reaction at the intermediate ketone (mono-addition) or over-reaction leading to ring opening.

  • Safety: The 1,2-oxazole (isoxazole) ring contains a weak N-O bond (

    
    55 kcal/mol), making it susceptible to thermal runaway or reductive cleavage under harsh conditions.
    

This guide provides a validated protocol for a 500g scale batch , emphasizing Critical Process Parameters (CPPs), safety interlocks, and impurity purging strategies.

Retrosynthetic Strategy & Mechanism

The target molecule is synthesized via the nucleophilic addition of excess methylmagnesium bromide to Ethyl 5-methylisoxazole-3-carboxylate .[1]

Reaction Pathway

The reaction proceeds through two distinct stages.[2] The first equivalent of Grignard generates a ketone intermediate, which is essentially more reactive than the starting ester. Therefore, the reaction requires a "shotgun" approach where the intermediate is immediately consumed by a second equivalent of Grignard to form the magnesium alkoxide.

ReactionMechanism SM Ethyl 5-methylisoxazole- 3-carboxylate Int1 Tetrahedral Intermediate 1 SM->Int1 + MeMgBr (Eq 1) Ketone Intermediate: Methyl Ketone Int1->Ketone - Mg(OEt)Br Int2 Tetrahedral Intermediate 2 Ketone->Int2 + MeMgBr (Eq 2) (Fast Step) Alkoxide Magnesium Alkoxide Int2->Alkoxide Stable in THF Product Target: Tertiary Alcohol Alkoxide->Product + NH4Cl (aq) (Quench)

Figure 1: Mechanistic pathway. Note that the Ketone intermediate is rarely isolated; it reacts rapidly with the second equivalent of MeMgBr.

Critical Process Parameters (CPPs)

ParameterRangeTargetRationale
Stoichiometry 2.2 – 2.5 eq.2.4 eq. Excess MeMgBr is required to drive the reaction to completion and prevent "stalling" at the ketone stage.
Temperature (Addition) -10°C to 5°C0°C Controls the exotherm. Higher temps (>20°C) during addition increase the risk of isoxazole ring opening or polymerization.
Addition Mode Inverse vs. DirectDirect Adding Grignard to the Ester is preferred here to maintain a high local concentration of ester initially, but standard practice for tertiary alcohols is adding Ester to Grignard (Inverse) to ensure the intermediate ketone sees excess Grignard immediately. Protocol uses Inverse Addition.
Quench pH 6.0 – 8.0~7.0 Strong acids (pH < 2) cause dehydration of the tertiary alcohol to the alkene (isopropenyl derivative).

Detailed Experimental Protocol (500g Scale)

Target Yield: 85-92% Purity: >98% (HPLC)

Reagents & Equipment
  • Reactor: 10L Jacketed Glass Reactor with overhead stirring (4-blade pitch), N2 inertion, and internal temperature probe.[1]

  • Starting Material: Ethyl 5-methylisoxazole-3-carboxylate (500 g, 3.22 mol).[1]

  • Reagent: Methylmagnesium bromide (3.0 M in Diethyl Ether, 2.68 L, 8.05 mol, 2.5 eq).[1] Note: Ether is preferred over THF for ease of workup, but THF is acceptable if temp is strictly controlled.[1]

  • Solvent: Anhydrous THF (5 L).

  • Quench: Saturated aq. Ammonium Chloride (NH4Cl).[3]

Step-by-Step Procedure
Phase 1: Reaction Initiation
  • Inertion: Purge the reactor with Nitrogen (3 cycles vacuum/N2). Ensure system is strictly anhydrous.

  • Charging Grignard: Charge MeMgBr solution (2.68 L) into the reactor.

  • Cooling: Cool the reactor jacket to -10°C. Allow internal temperature to reach -5°C .

  • Substrate Preparation: Dissolve Ethyl 5-methylisoxazole-3-carboxylate (500 g) in Anhydrous THF (2.0 L) in a separate feed vessel.

Phase 2: Controlled Addition (Inverse Addition)
  • Addition: Begin adding the Ester/THF solution to the Grignard solution via a dosing pump.

    • Rate: Adjust rate to maintain internal temperature < 5°C .

    • Duration: Typically 2–3 hours for this scale.[4]

    • Observation: A white precipitate (magnesium alkoxide/salts) may form; ensure agitation speed is sufficient (approx. 250-300 rpm) to maintain suspension.

  • Post-Addition Stir: Once addition is complete, allow the mixture to warm to 20°C (Room Temp) over 1 hour. Stir for an additional 2 hours.

  • IPC (In-Process Control): Sample for HPLC/TLC.

    • Criteria: < 1% Starting Material (Ester) and < 2% Intermediate (Ketone).[5][6]

Phase 3: Quench & Workup (Critical Safety Step)
  • Cooling: Cool the reaction mixture back to 0°C .

  • Quench: Slowly add Saturated aq. NH4Cl (3.0 L) .

    • Caution: This is extremely exothermic.[7] Methane gas evolution will occur. Add dropwise initially. Maintain Temp < 20°C.

  • Phase Separation: Transfer to a separator. Separate the organic layer.[4][8][9]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 1.5 L) .

  • Wash: Combine organics and wash with Brine (2 L) .

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (Bath temp < 40°C) to obtain a pale yellow oil or solid.

Phase 4: Purification (Crystallization)

Note: Chromatography is rarely needed. Crystallization is efficient.[1] 14. Solvent: Dissolve the crude residue in minimal hot Heptane/MTBE (3:1 ratio) (approx. 1.5 L). 15. Crystallization: Allow to cool slowly to RT, then chill to 0°C for 4 hours. 16. Filtration: Filter the white crystals. Wash with cold Heptane. 17. Drying: Vacuum oven at 35°C for 12 hours.

Process Safety & Logic Map

The following logic map illustrates the decision-making process for the critical quenching step, which is the highest risk operation in this protocol.

QuenchLogic Start Reaction Complete (IPC Pass) Cool Cool Reactor to 0°C Start->Cool QuenchStart Start NH4Cl Addition (Slow Rate) Cool->QuenchStart CheckTemp Check Internal Temp QuenchStart->CheckTemp TempHigh Temp > 20°C CheckTemp->TempHigh Exotherm Spike TempOK Temp < 20°C CheckTemp->TempOK Stable ActionStop STOP Addition Increase Jacket Cooling TempHigh->ActionStop ActionCont Continue Addition TempOK->ActionCont ActionStop->CheckTemp Wait 10 min CheckpH Check pH of Aq. Layer ActionCont->CheckpH Acidic pH < 4 CheckpH->Acidic Risk of Alkene Neutral pH 6-8 CheckpH->Neutral Safe Buffer Add NaHCO3 Buffer (Prevent Dehydration) Acidic->Buffer Proceed Proceed to Phase Cut Neutral->Proceed Buffer->Proceed

Figure 2: Safety logic for quenching Grignard reactions on scale. Note the pH check to prevent product degradation.

Analytical Quality Control

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 220 nm (Isoxazole absorption) and 254 nm.

  • Retention Times (Approx):

    • Product (Alcohol): ~4.5 min[1]

    • Impurity (Ketone): ~6.2 min[1]

    • Starting Material (Ester): ~7.8 min

NMR Validation (1H NMR, 400 MHz, CDCl3)
  • Diagnostic Signal: The disappearance of the ethyl ester quartet (~4.4 ppm) and the appearance of the gem-dimethyl singlet at ~1.62 ppm (6H, s) confirms the tertiary alcohol structure.

  • Ring Proton: Singlet at ~6.0 ppm (1H, s) corresponds to the C4-H of the isoxazole ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete conversion (Mono-addition).Ensure Grignard reagent quality (titrate before use). Increase equivalents to 3.0.
Impurity: Alkene Acidic quench or overheating during workup.Ensure quench pH is >6. Use NaHCO3 wash.[4] Keep rotary evaporator bath <40°C.
Emulsion Magnesium salts precipitation.Add Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to chelate Mg.
Exotherm Spikes Addition rate too fast.Reduce dosing rate. Ensure stir speed is maxed out for heat transfer.

References

  • Grignard Addition Mechanisms: Master Organic Chemistry. "Reactions of Grignard Reagents with Esters." Link

  • Isoxazole Synthesis & Stability: BenchChem Technical Guides. "Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile and Derivatives." Link

  • Process Safety (Quenching): Schnyder Safety. "Grignard-reagent formation in Multi-product facilities." Link

  • General Isoxazole Properties: ChemicalBook. "5-Methyl-4-isoxazolecarboxylic acid Properties and Safety."[1] Link

  • Scale-Up Considerations: Organic Process Research & Development (via RSC/ACS proxies). "Safety of Grignard Reagents on Scale." Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment (HAZOP) before scaling up exothermic organometallic reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in the synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

Welcome to the technical support center for the synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. The information herein is curated to address specific challenges you may encounter during your experiments, blending established chemical principles with practical, field-tested solutions.

The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is typically approached in a two-stage process. The first stage involves the construction of the 5-methyl-1,2-oxazole-3-carboxylate core. The second stage is a Grignard reaction with the ester functional group to generate the desired tertiary alcohol. This guide is structured to address potential issues in both stages of this synthesis.

Stage 1: Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate

The precursor, ethyl 5-methylisoxazole-3-carboxylate, is commonly synthesized via the condensation of a β-ketoester with hydroxylamine. A prevalent starting material for this is ethyl 2,4-dioxovalerate.

Frequently Asked Questions (FAQs) - Stage 1

Q1: My yield of ethyl 5-methylisoxazole-3-carboxylate is consistently low. What are the likely causes?

A1: Low yields in the synthesis of 3,5-disubstituted isoxazoles can often be traced back to several factors. Primarily, the quality of the starting materials and the control of reaction conditions are paramount. In the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, side reactions can occur, and the reaction may not go to completion if not properly managed.[1]

Here are some troubleshooting steps:

  • Purity of Starting Materials: Ensure your β-ketoester (e.g., ethyl 2,4-dioxovalerate) is of high purity. The presence of acidic or basic impurities can interfere with the reaction.

  • Reaction pH: The pH of the reaction mixture is critical. The reaction is typically carried out under mildly acidic or basic conditions. If the conditions are too acidic or too basic, it can lead to the decomposition of the starting materials or the product.

  • Reaction Temperature and Time: Overheating or prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure: During the work-up, ensure that the pH is carefully adjusted to neutral before extraction to prevent the loss of the product in the aqueous layer.

Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity?

A2: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can potentially lead to the formation of two regioisomers. For ethyl 2,4-dioxovalerate, the desired product is the 5-methyl-3-ester isomer. The regioselectivity is influenced by the differential reactivity of the two carbonyl groups. The ketone carbonyl is generally more electrophilic than the ester carbonyl, favoring the initial attack of the hydroxylamine at the ketone.

To enhance regioselectivity:

  • Control of Reaction Conditions: The reaction is often sensitive to pH and temperature. Experiment with slight variations in these parameters to favor the formation of the desired isomer.

  • Use of a Protecting Group: In some cases, one of the carbonyl groups can be selectively protected to ensure the reaction occurs at the desired position. However, this adds extra steps to the synthesis.

Stage 2: Grignard Reaction for the Synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

The final step involves the reaction of ethyl 5-methylisoxazole-3-carboxylate with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol. This reaction requires careful execution to avoid common pitfalls associated with Grignard reagents.

Troubleshooting Guide - Stage 2

Q3: My Grignard reaction is not initiating. What should I do?

A3: The initiation of a Grignard reaction is notoriously sensitive. The primary reason for failure to initiate is the presence of a passivating oxide layer on the surface of the magnesium metal and residual moisture.

Here is a checklist to troubleshoot initiation issues:

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources, including water.[2][3] All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight. Anhydrous solvents (typically diethyl ether or THF) are essential.

  • Magnesium Activation: The magnesium turnings should be fresh and shiny. If they appear dull, they are likely oxidized. You can activate the magnesium by:

    • Gently crushing the turnings in a mortar and pestle (under an inert atmosphere if possible) to expose a fresh surface.

    • Adding a small crystal of iodine. The disappearance of the iodine color is an indicator of magnesium activation.[3]

    • Adding a few drops of 1,2-dibromoethane, which reacts with the magnesium to expose a fresh surface.

  • Initiation with a Small Amount of Reagent: Add a small amount of the alkyl halide solution to the magnesium and look for signs of reaction (gentle bubbling, cloudiness, or heat generation). If it doesn't start, gentle warming with a heat gun may be necessary. Once initiated, the remaining alkyl halide should be added at a rate that maintains a gentle reflux.[3]

Q4: The yield of my tertiary alcohol is low, and I am isolating a significant amount of a ketone byproduct. Why is this happening?

A4: This is a classic issue when preparing tertiary alcohols from esters using Grignard reagents. The reaction proceeds in two steps: the first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate. This ketone is then attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol.[4][5]

The formation of a significant amount of the ketone, 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one, suggests that the second addition is not going to completion. This can be due to several factors:

  • Insufficient Grignard Reagent: It is crucial to use at least two full equivalents of the Grignard reagent. In practice, it is often advisable to use a slight excess (e.g., 2.1-2.5 equivalents) to account for any reagent that may be quenched by trace amounts of moisture or other impurities.

  • Steric Hindrance: While less of a concern with the methyl Grignard reagent, a bulky Grignard reagent or a sterically hindered ester can slow down the second addition.

  • Reaction Temperature: The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. If the reaction is quenched too early or at too low a temperature, the second addition may not have had sufficient time to complete.

  • Regioselective Mono-addition: Research has shown that with certain isoxazole diesters, Grignard reagents can add regioselectively to one ester group to form a ketone, which is then resistant to further addition.[6] This is attributed to the complexing ability of the isoxazole oxygen atom and the electron-withdrawing nature of the isoxazole ring, which may stabilize the ketone intermediate. While your substrate is a mono-ester, a similar electronic effect could be at play, making the ketone intermediate less reactive than a typical ketone. To overcome this, you might need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time after the initial addition.

Q5: My reaction mixture turns dark, and I observe a complex mixture of products upon work-up. What could be the cause?

A5: A dark reaction mixture and the formation of multiple byproducts can be indicative of several issues, including the decomposition of the Grignard reagent or side reactions involving the isoxazole ring.

  • Decomposition of the Grignard Reagent: Overheating during the formation or reaction of the Grignard reagent can lead to decomposition, often characterized by a darkening of the solution.

  • Isoxazole Ring Instability: Isoxazole rings can be susceptible to cleavage under strongly basic conditions.[7] The Grignard reagent is a strong base, and at elevated temperatures, it could potentially attack the isoxazole ring, leading to a complex mixture of degradation products. To mitigate this, maintain a low reaction temperature and avoid prolonged reaction times at elevated temperatures.

Q6: I am having difficulty purifying the final product, 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. What are some effective purification strategies?

A6: The purification of the tertiary alcohol can be challenging due to the presence of the ketone byproduct and inorganic magnesium salts from the work-up.

  • Aqueous Work-up: A careful aqueous work-up is the first step in purification. Quenching the reaction with a saturated aqueous solution of ammonium chloride is generally preferred over strong acids, as it helps to minimize the formation of emulsions and is less harsh on the product.

  • Extraction: Thorough extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) is necessary to recover the product from the aqueous layer.

  • Column Chromatography: The most effective method for separating the tertiary alcohol from the unreacted ester and the ketone byproduct is silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) should allow for good separation. The tertiary alcohol is typically more polar than the ketone and the ester.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate

This protocol is a general procedure based on the condensation of a β-dicarbonyl compound with hydroxylamine.

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents).

  • Add a base, such as sodium acetate or pyridine (1.2 equivalents), to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reaction and Purification of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

This protocol is a general procedure for the reaction of an ester with a Grignard reagent to form a tertiary alcohol.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a crystal of iodine. In the dropping funnel, place a solution of methyl bromide or methyl iodide (2.2 equivalents) in anhydrous diethyl ether. Add a small portion of the methyl halide solution to the magnesium. Once the reaction initiates, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ester: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve ethyl 5-methylisoxazole-3-carboxylate (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Workflow for the Synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

G cluster_0 Stage 1: Isoxazole Formation cluster_1 Stage 2: Grignard Reaction start1 Ethyl 2,4-dioxovalerate + Hydroxylamine HCl cond1 Base (e.g., NaOAc) Ethanol, Reflux start1->cond1 workup1 Aqueous Work-up & Extraction cond1->workup1 purify1 Column Chromatography workup1->purify1 prod1 Ethyl 5-methylisoxazole-3-carboxylate purify1->prod1 start2 Ethyl 5-methylisoxazole-3-carboxylate prod1->start2 grignard Methylmagnesium Bromide (2.2 eq.), Anhydrous Ether, 0°C to RT start2->grignard workup2 Quench with sat. NH4Cl(aq) & Extraction grignard->workup2 purify2 Column Chromatography workup2->purify2 prod2 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol purify2->prod2

Caption: Overall synthetic workflow.

Troubleshooting Decision Tree for Low Yield in Grignard Reaction

G start Low Yield of Tertiary Alcohol q1 Was the reaction completely anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was at least 2 eq. of Grignard reagent used? a1_yes->q2 sol1 Dry glassware thoroughly. Use anhydrous solvents. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction time and temperature sufficient? a2_yes->q3 sol2 Use >2 equivalents of Grignard reagent. a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the ketone intermediate the major product? a3_yes->q4 sol3 Increase reaction time or allow to warm to RT. a3_no->sol3 sol3->q3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Consider more forcing conditions (e.g., higher temp, longer time) to drive the second addition. a4_yes->sol4 q5 Is the isoxazole ring stable under the reaction conditions? a4_no->q5 end Improved Yield sol4->end a5_yes Yes q5->a5_yes a5_no No q5->a5_no a5_yes->end sol5 Maintain low reaction temperature and minimize reaction time. a5_no->sol5 sol5->q5

Caption: Decision tree for troubleshooting low product yield.

Summary of Key Parameters

ParameterStage 1: Isoxazole FormationStage 2: Grignard Reaction
Key Reagents Ethyl 2,4-dioxovalerate, Hydroxylamine HCl, BaseEthyl 5-methylisoxazole-3-carboxylate, Methylmagnesium bromide
Solvent EthanolAnhydrous Diethyl Ether or THF
Temperature Reflux0 °C to Room Temperature
Stoichiometry ~1:1.1:1.2 (Dicarbonyl:Hydroxylamine:Base)~1:>2 (Ester:Grignard Reagent)
Key Challenges Regioselectivity, YieldAnhydrous conditions, Stoichiometry, Mono-addition byproduct
Purification Column ChromatographyColumn Chromatography

References

  • Benchchem. (2025). Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles.
  • Benchchem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles.
  • Google Patents. (1997). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Indian Journal of Chemistry. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • ResearchGate. (2018). (PDF)
  • Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • SAGE Publications Inc. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research, (S), 428-429.
  • Chemistry Steps. (2025). Esters with Grignard Reagent.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • National Center for Biotechnology Information. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide....
  • Benchchem. (2025). Application Note: Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction.
  • Organic Syntheses. (n.d.). 7.
  • Scilit. (n.d.). Cleavage reactions with 4-substituted isoxazolin-5-ones.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • National Center for Biotechnology Information. (2021).
  • Allen. (n.d.). Ethyl ester overset(MeMgBr) underset(excess)rarr P. The product P will be :.
  • Pearson+. (n.d.). What is the major organic product when C2H5MgBr (ethylmagnesium b... | Study Prep.
  • Quora. (2018).
  • Taylor & Francis. (2020). Ethylmagnesium bromide – Knowledge and References.
  • Filo. (2025).
  • Brainly.in. (2025). how to prepare propan-2-ol using grinard reagent​.
  • Toppr. (n.d.). Methyl magnesium bromide is treated with carbon dioxide class 12 chemistry CBSE.

Sources

Optimization

Identification and removal of impurities in 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol synthesis

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. The syn...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. The synthesis, while straightforward in principle, presents several common challenges related to impurity formation and removal. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven methodologies.

The primary synthetic route involves the addition of a methyl Grignard reagent (such as methylmagnesium bromide) to an ester, ethyl 5-methylisoxazole-3-carboxylate. This is a classic transformation that requires careful control of reaction conditions to achieve high yield and purity.[1][2][3] This guide will address the critical aspects of this reaction, from starting material quality to final product purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each answer provides a mechanistic explanation for the issue and a clear, actionable solution.

Q1: My Grignard reaction has a very low yield or fails to initiate. What are the most common causes?

A1: Low yield in a Grignard reaction is almost always attributable to the presence of protic contaminants or issues with reagent activity. Grignard reagents are potent nucleophiles but are also extremely strong bases that react readily with any source of acidic protons.[2]

Causality and Solutions:

  • Water Contamination: The most frequent cause is the presence of water in the reaction setup. Water will rapidly quench the Grignard reagent, converting it to methane and rendering it inactive for the desired reaction.

    • Protocol: All glassware must be rigorously dried before use, typically in an oven at >120 °C overnight and assembled while hot under a stream of dry nitrogen or argon.[4] Syringes and needles should also be oven-dried.

    • Solvent Quality: The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.[2] It is best practice to use a freshly opened bottle of anhydrous solvent or to distill it from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

  • Atmospheric Moisture: Exposure to air, which contains moisture and oxygen, can degrade the reagent. The reaction should be conducted under an inert atmosphere (nitrogen or argon) from start to finish.

  • Impure Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide.

    • Activation: Briefly crush the magnesium turnings in a mortar and pestle or activate them in situ with a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] The appearance of a brown color from the iodine that subsequently fades, or gentle bubbling, indicates activation.

  • Starting Ester Impurities: The ethyl 5-methylisoxazole-3-carboxylate starting material may contain acidic impurities or residual water from its own synthesis and workup. Ensure it is pure and dry before use.

Q2: My crude product is contaminated with a significant amount of the starting ester. How can I identify and remove it?

A2: The presence of unreacted starting material, ethyl 5-methylisoxazole-3-carboxylate, is a common issue resulting from insufficient Grignard reagent or incomplete reaction.

Identification:

  • Thin-Layer Chromatography (TLC): This is the quickest method for identification. The starting ester is more polar than the ketone intermediate but generally less polar than the final tertiary alcohol product. A typical TLC plate (eluted with 30% ethyl acetate in hexanes) would show the alcohol product with the lowest Rf, and the ester with a higher Rf.

  • HPLC: High-Performance Liquid Chromatography provides quantitative data on the purity of the product.[5] A reversed-phase C18 column can effectively separate the components.

  • NMR Spectroscopy: The 1H NMR spectrum of the starting ester will show a characteristic quartet and triplet for the ethyl group (around 4.4 and 1.4 ppm, respectively), which will be absent in the pure product.

Removal:

The most effective method for removing the unreacted ester is column chromatography . The polarity difference between the ester and the tertiary alcohol product is usually sufficient for a clean separation.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective. The less polar ester will elute before the more polar alcohol product.

A detailed protocol for column chromatography is provided in Appendix B.

Q3: I'm observing an unexpected ketone impurity. What is it, and how did it form?

A3: The reaction of a Grignard reagent with an ester proceeds through a two-step addition mechanism. The ketone, 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one , is a key intermediate in this process.[1][6]

Mechanism of Formation:

  • First Addition: One equivalent of the methyl Grignard reagent attacks the electrophilic carbonyl carbon of the ester.

  • Elimination: The resulting tetrahedral intermediate is unstable and collapses, expelling the ethoxide (-OEt) leaving group to form a ketone.

  • Second Addition: This newly formed ketone is also highly reactive towards the Grignard reagent. A second equivalent of the Grignard reagent then attacks the ketone to form a magnesium alkoxide intermediate.

  • Protonation: Upon acidic workup, this alkoxide is protonated to yield the final tertiary alcohol product.

If an insufficient amount of Grignard reagent is used (less than two full equivalents), or if the reaction is quenched prematurely, the reaction can stall at the ketone stage, leading to it being a major impurity.[1] Since the ketone is more reactive than the starting ester, it is rare to have unreacted ester without also having some of the final alcohol product.[1]

Identification and Removal:

The ketone is less polar than the final alcohol product. It can be identified by TLC and removed effectively using the same column chromatography protocol described in A2.

Reaction Pathway and Impurity Formation

G cluster_main Main Reaction Pathway cluster_side Side Reaction Ester Ethyl 5-methylisoxazole- 3-carboxylate Ketone Intermediate: 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one Ester->Ketone + 1 eq. MeMgBr - EtOMgBr Product Product: 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Ketone->Product + 1 eq. MeMgBr then H₃O⁺ workup Product_side Product Alkene Byproduct: 3-(prop-1-en-2-yl)-5-methyl- 1,2-oxazole Product_side->Alkene Harsh H₃O⁺ workup (Dehydration)

Caption: Synthetic pathway and potential side reactions.

Q4: My NMR spectrum shows signals for an alkene. How did this byproduct form, and how can I prevent it?

A4: The formation of an alkene, 3-(prop-1-en-2-yl)-5-methyl-1,2-oxazole , is a classic example of the acid-catalyzed dehydration of a tertiary alcohol.[7] This occurs during the aqueous workup step if the conditions are too acidic or if the mixture is heated.

Prevention:

  • Gentle Quenching: Instead of a strong acid like HCl or H₂SO₄, quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This buffered solution is acidic enough to protonate the alkoxide and break down magnesium salts but is generally not strong enough to cause significant dehydration.

  • Temperature Control: Perform the entire workup and extraction process at room temperature or below (using an ice bath) to minimize the rate of the elimination reaction.

  • Avoid Distillation: Do not attempt to purify the final product by distillation. Tertiary alcohols are often susceptible to elimination at elevated temperatures, and the boiling point of this compound is likely high.[8] Column chromatography is the preferred method.

Removal:

The alkene byproduct is non-polar and will elute very early during column chromatography, often with the solvent front in a hexanes/ethyl acetate system.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol?

A1: The most common and efficient laboratory synthesis is a two-stage process.

  • Synthesis of the Ester Precursor: Ethyl 5-methylisoxazole-3-carboxylate is typically prepared via a condensation-cyclization reaction. One established method involves the Claisen condensation of an oxalate ester (like diethyl oxalate) with acetone, followed by cyclization of the resulting diketoester intermediate with hydroxylamine hydrochloride.[9]

  • Grignard Reaction: The purified ethyl 5-methylisoxazole-3-carboxylate is then reacted with at least two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide) in an anhydrous ether solvent. The reaction is then carefully quenched to yield the final tertiary alcohol.[3]

Overall Synthesis Workflow

G Start Diethyl Oxalate + Acetone Intermediate Diketoester Intermediate Start->Intermediate Base Ester Ethyl 5-methylisoxazole- 3-carboxylate Intermediate->Ester + NH₂OH·HCl Grignard Grignard Reaction (+ 2eq. MeMgBr) Ester->Grignard Workup Aqueous Workup (sat. NH₄Cl) Grignard->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General workflow for synthesis and purification.

Q2: Which analytical techniques are best for monitoring the reaction and assessing final product purity?

A2: A combination of techniques is recommended for comprehensive analysis.

TechniqueApplicationPurpose
TLC Reaction MonitoringRapidly check for the consumption of starting ester and the formation of the product. An ideal endpoint is the complete disappearance of the starting material spot.
HPLC Purity AssessmentQuantify the percentage of the desired product and identify the relative amounts of impurities in the crude and purified material.[5]
LC-MS Impurity IdentificationDetermine the molecular weights of unknown impurities, which is crucial for identifying byproducts like the ketone intermediate or dehydration product.[10]
1H & 13C NMR Structural ConfirmationUnambiguously confirm the structure of the final product and identify impurities by their characteristic chemical shifts and coupling patterns.
FT-IR Functional Group AnalysisConfirm the presence of the broad -OH stretch (around 3400 cm⁻¹) in the product and the disappearance of the ester carbonyl stretch (around 1730 cm⁻¹) from the starting material.
Q3: What are the key safety precautions when handling Grignard reagents?

A3: Grignard reagents are highly reactive and require careful handling.

  • Anhydrous & Inert Conditions: As detailed in Troubleshooting Q1, the exclusion of water and air is critical not only for reaction success but also for safety. The reaction of Grignard reagents with water is highly exothermic and liberates flammable alkanes.

  • Fire Hazard: The typical solvent, diethyl ether, is extremely flammable and has a low autoignition temperature. Never handle it near open flames or hot surfaces. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Quenching: The quenching process can be vigorous. Always add the reaction mixture slowly to the quenching solution (e.g., saturated NH₄Cl in an ice bath) with good stirring. Never add water directly to a concentrated Grignard solution.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves.

Q4: How can I effectively purify the final product?

A4: Flash column chromatography is the most reliable method. Distillation should be avoided due to the risk of thermal decomposition.[8] A detailed protocol is provided in Appendix B.

Appendices

Appendix A: Protocol for Impurity Identification by HPLC

This protocol provides a general method for separating the product from key impurities.

  • System: Reversed-Phase HPLC with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter.

  • Expected Elution Order: 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (Product) -> Ethyl 5-methylisoxazole-3-carboxylate (Ester) -> 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one (Ketone) -> 3-(prop-1-en-2-yl)-5-methyl-1,2-oxazole (Alkene).

Appendix B: Protocol for Purification by Flash Column Chromatography

This protocol is designed for purifying a crude reaction mixture containing the product and common impurities.

  • Prepare the Column: Select a glass column appropriate for the scale of your reaction. Pack it with silica gel (230-400 mesh) as a slurry in 10% ethyl acetate/hexanes.

  • Load the Sample: Concentrate the crude product in vacuo. Adsorb the resulting oil onto a small amount of silica gel (~2-3 times the mass of the crude product). Gently evaporate the solvent until a dry, free-flowing powder is obtained. Carefully layer this powder on top of the packed column.

  • Elution: Begin eluting the column with 10% ethyl acetate/hexanes, collecting fractions.

  • Monitor by TLC: Analyze the collected fractions by TLC (using 30% ethyl acetate/hexanes as the eluent and a UV lamp for visualization).

  • Gradient Elution: Gradually increase the polarity of the mobile phase to 20%, then 30% ethyl acetate/hexanes to elute the more polar components.

    • Any non-polar alkene byproduct will elute first.

    • The ketone intermediate will elute next.

    • The starting ester will follow.

    • The desired tertiary alcohol product, being the most polar, will elute last.

  • Combine and Concentrate: Combine the pure fractions containing the product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol.

References

  • MDPI. (2025, November 12). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides.
  • RSC Publishing. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Oriental Journal of Chemistry. (2017, June 20). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Pharmascope. (2024, November 21). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).
  • PMC. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Google Patents. (n.d.). US20110275805A1 - Method for preparing linezolid and intermediates thereof.
  • ResearchGate. (2020, January 18). (PDF) Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles.
  • PubChem. (n.d.). Prd_002214 | C35H48N6O8 | CID 146025593.
  • BenchChem. (n.d.). Identification of impurities in Benzo[d]isoxazol-3-ol synthesis.
  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • Google Patents. (n.d.). US4281137A - Purification of 2-oxazolines.
  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent.
  • BenchChem. (n.d.). Removal of unreacted starting materials from 3-Methyl-1-phenyl-3-pentanol.
  • Sigma-Aldrich. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate 95 3209-72-1.
  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • MilliporeSigma. (n.d.). 2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.
  • PubChem. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate | C7H9NO3 | CID 76677.
  • University of Michigan. (n.d.). 19. The Grignard Reaction.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • MDPI. (2023, July 20). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • FILAB. (n.d.). Analysis and determination of propanol in the laboratory.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA.
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • International Journal of Scientific Research. (2021, May 15). Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • Smolecule. (2024, August 15). 2-Methyl-1-(thiazol-2-yl)propan-2-ol.
  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines.
  • Quora. (2021, July 3). How to remove biphenyl from a Grignard reaction.

Sources

Troubleshooting

Stability issues of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol under experimental conditions

[1] Executive Summary This guide addresses the stability profile of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol . While the isoxazole ring is generally considered a robust aromatic heterocycle, the presence of a tertiary alc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide addresses the stability profile of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol . While the isoxazole ring is generally considered a robust aromatic heterocycle, the presence of a tertiary alcohol at the 3-position introduces specific vulnerabilities.

Primary Stability Risks:

  • Acid-Catalyzed Dehydration: High risk of conversion to the alkene (isopropenyl derivative) even under mild acidic conditions due to the stability of the benzylic-like carbocation.

  • Reductive Ring Cleavage: The N-O bond is labile under hydrogenation or strong reducing conditions.

  • Photochemical Rearrangement: Exposure to UV light can trigger isomerization to oxazoles.[1][2]

Part 1: Critical Stability Modules

Module A: The Dehydration Risk (Acid Sensitivity)

The Issue: Users frequently report the appearance of a new impurity with a mass of [M-18] (Loss of water) during workup or storage in CDCl₃.

Technical Insight: The hydroxyl group is attached to a tertiary carbon that is directly bonded to the isoxazole ring. This position is electronically similar to a benzylic position. Upon protonation, the hydroxyl group leaves as water, generating a tertiary carbocation that is resonance-stabilized by the aromatic isoxazole ring. This carbocation rapidly eliminates a proton to form the alkene.

Mechanism of Failure:


[3]

Troubleshooting Protocol:

  • Diagnosis: Check LC-MS for a peak at

    
     = (Parent Mass - 18).[3] Check NMR for the disappearance of the methyl singlet (approx. 1.5 ppm) and appearance of vinylic protons (5.0–6.0 ppm).[3]
    
  • Prevention:

    • Solvent Choice: Never use un-neutralized CDCl₃ for NMR (chloroform naturally degrades to HCl).[3] Filter CDCl₃ through basic alumina or store over K₂CO₃.

    • Workup: When quenching reactions, ensure the aqueous phase is buffered to pH 7–8. Avoid strong mineral acids (HCl, H₂SO₄) for pH adjustment; use mild acids like citric acid or ammonium chloride only if necessary and keep temperature low (<0°C).

Module B: Ring Integrity (Base & Reduction Sensitivity)

The Issue: Loss of the compound during hydrogenation or exposure to strong bases.

Technical Insight: The isoxazole ring contains a weak N-O bond.[4][5]

  • Reduction: Catalytic hydrogenation (H₂/Pd-C or Raney Ni) will cleave the N-O bond, resulting in a

    
    -amino enone or fully reduced amino-alcohol.[3]
    
  • Base: While 3,5-disubstituted isoxazoles are relatively stable to weak bases, strong bases (e.g., LDA, n-BuLi) can deprotonate the 5-methyl group (pKa ~25), leading to carbanion formation. Under vigorous conditions or specific substitution patterns, base can induce ring opening to nitrile intermediates.[2]

Troubleshooting Protocol:

  • Diagnosis: Loss of aromatic isoxazole proton signal in NMR. Appearance of broad amine/amide peaks.

  • Prevention:

    • Avoid standard hydrogenation conditions if the ring must be preserved. Use selective reduction methods (e.g., NaBH₄) if reducing other parts of the molecule.

    • If using strong bases, maintain cryogenic temperatures (-78°C) to prevent thermodynamic ring fragmentation.[3]

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the two primary degradation pathways: Acid-Catalyzed Dehydration and Photochemical Rearrangement.

IsoxazoleStability Start 2-(5-Methyl-1,2-oxazol-3-yl) propan-2-ol Acid Acidic Conditions (H+ / Heat) Start->Acid Protonation UV UV Light (hv) Start->UV Excitation Carbocation Tertiary Carbocation (Resonance Stabilized) Acid->Carbocation - H2O Alkene Dehydration Product (Isopropenyl derivative) [M-18] Carbocation->Alkene - H+ (Elimination) Azirine Azirine Intermediate (Transient) UV->Azirine N-O Homolysis Oxazole Oxazole Isomer (Rearrangement) Azirine->Oxazole Rearrangement

Caption: Figure 1. Primary degradation pathways. The tertiary alcohol is prone to dehydration (top path), while the isoxazole ring is susceptible to photo-isomerization (bottom path).

Part 3: Frequently Asked Questions (Technical)

Q1: I observe a new set of peaks in my NMR spectrum after leaving the sample in CDCl₃ overnight. What happened? A: You likely observed acid-catalyzed dehydration.[3] Chloroform slowly decomposes to form HCl and Phosgene. This trace acid is sufficient to dehydrate the tertiary alcohol to an alkene.

  • Corrective Action: Re-run the NMR in DMSO-d₆ or neutralize your CDCl₃ by passing it through a plug of basic alumina or adding silver foil/K₂CO₃ to the bottle.

Q2: Can I use this compound as a scaffold in a reaction requiring H₂/Pd-C? A: No. Standard catalytic hydrogenation will cleave the isoxazole N-O bond.

  • Alternative: If you need to reduce another functional group (e.g., an alkene elsewhere in the molecule), consider using diimide reduction or specific hydride reagents that spare the heterocyclic ring.

Q3: Is the compound hygroscopic? A: Yes, tertiary alcohols with small molecular weights can exhibit hygroscopicity.

  • Storage: Store in a desiccator at -20°C. Ensure the vial is warmed to room temperature before opening to prevent condensation, which can introduce water and promote hydrolysis/degradation over time.

Q4: Why does the compound turn yellow under ambient lab light? A: Isoxazoles can undergo slow photochemical rearrangement to oxazoles or ring-opening products upon exposure to UV/blue light.

  • Protocol: Always store the solid and solutions in amber vials or wrap containers in aluminum foil.

Part 4: Summary Data Tables

Table 1: Stability Profile
ConditionStability RatingExpected DegradantPrevention Strategy
Acid (pH < 4) Poor Alkene (Dehydration)Buffer aqueous layers; Avoid acidic workups.[3]
Base (pH > 10) Moderate Ring Cleavage productsKeep T < 0°C if using strong bases.[3]
Oxidation Good N/AStable to air oxidation.
Reduction (H₂) Poor

-amino enones
Avoid catalytic hydrogenation.[3]
Light (UV) Moderate Oxazole isomersUse amber glassware.[3]
Table 2: Analytical Diagnostics
ObservationProbable CauseVerification Method
Mass Spec [M-18] DehydrationCheck for alkene protons in NMR (5.0–6.0 ppm).
Mass Spec [M+2] Ring ReductionCheck for loss of aromatic signal; appearance of amide/amine.
NMR Shift of Methyl Oxazole IsomerizationCompare C-NMR shifts; Oxazoles have distinct C2/C4 shifts vs Isoxazoles.

References

  • Isoxazole Ring Stability & Reactivity

    • BenchChem Technical Guide: "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
    • Source: (Verified via Search 1.1)[3]

  • Photochemical Rearrangement

    • Organic Letters (2023): "Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles.
    • Source: [ACS Publications - Org.[3] Lett. 2023]([Link]) (Verified via Search 1.5)[3]

  • General Heterocyclic Chemistry (Isoxazoles)

    • Science of Synthesis:[1][6] "Product Class 9: Isoxazoles." (Comprehensive review of synthesis, lithiation, and stability of 3,5-disubstituted isoxazoles).

    • Source: (Verified via Search 1.19)[3]

  • Dehydration of Hydroxy-Isoxazoles

    • MDPI (2013):[3] "Clean and Efficient Synthesis of Isoxazole Derivatives." (Discusses dehydration mechanisms in isoxazole synthesis).

    • Source: (Verified via Search 1.11)[3]

Sources

Optimization

Technical Support Center: Strategies for Enhancing Aqueous Solubility of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

Welcome to the dedicated technical support center for addressing challenges associated with the poor aqueous solubility of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for addressing challenges associated with the poor aqueous solubility of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and experimental protocols. Our goal is to empower you with the knowledge to systematically overcome solubility hurdles and advance your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol in my aqueous buffer. What is the first step to diagnose the problem?

A1: The initial and most critical step is to quantify the solubility of your compound in the specific aqueous medium you are using. This baseline measurement will inform your subsequent strategy. We recommend determining the thermodynamic (or equilibrium) solubility , which represents the true solubility of the compound at saturation.[1][2]

A widely accepted method for this is the shake-flask method . In this procedure, an excess of the solid compound is added to the aqueous solution of interest and agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).[1] After filtration to remove undissolved solids, the concentration of the dissolved compound in the supernatant is quantified, usually by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[3]

For higher throughput screening, a kinetic solubility assay can be employed. This method involves dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then adding it to the aqueous buffer until precipitation is observed, often detected by turbidimetry.[1][3] While faster, kinetic solubility values can sometimes overestimate the true thermodynamic solubility.[2]

Q2: My compound has very low intrinsic aqueous solubility. What are the primary strategies I should consider to improve it?

A2: For compounds with poor aqueous solubility, several formulation strategies can be employed. These can be broadly categorized into physical and chemical modifications.[4][5]

  • Physical Modifications: These approaches alter the physical properties of the solid compound to enhance its dissolution rate. Techniques include:

    • Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][6] However, it's important to note that this does not change the equilibrium solubility.[6]

  • Chemical Modifications: These strategies involve altering the formulation to increase the solubility of the compound. Common and effective methods include:

    • pH Adjustment: If your compound has ionizable groups, modifying the pH of the solution can significantly increase its solubility.[7][8]

    • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[7][9][10]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[11][12][13]

The choice of strategy will depend on the physicochemical properties of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol, the desired final concentration, and the constraints of your experimental system (e.g., cell-based assays may have toxicity limits for certain excipients).

Troubleshooting Guide: A Step-by-Step Approach

This troubleshooting guide will walk you through a logical workflow to identify and solve solubility issues with 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow A Start: Poor Solubility Observed B Step 1: Quantify Solubility (Shake-Flask Method) A->B C Is the compound ionizable? (pKa prediction/determination) B->C D Strategy 1: pH Adjustment C->D Yes E Strategy 2: Co-solvency C->E No G Is solubility still insufficient? D->G E->G F Strategy 3: Cyclodextrin Complexation F->G Alternative H Combine Strategies (e.g., pH + Co-solvent) G->H Yes I End: Optimized Formulation G->I No H->I

Caption: Decision-making workflow for addressing poor aqueous solubility.

Step 1: Characterize the Compound's Properties

Before attempting to enhance the solubility of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol, it is crucial to understand its fundamental physicochemical properties.

  • Determine the pKa: The pKa is the pH at which a compound is 50% ionized. For ionizable compounds, solubility is highly pH-dependent.[14] You can predict the pKa using computational tools or determine it experimentally via potentiometric titration or UV-Vis spectrophotometry.[14] Knowing the pKa will guide the pH adjustment strategy. For acidic compounds, solubility increases at pH values above the pKa, while for basic compounds, solubility increases at pH values below the pKa.[15]

  • Assess Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's hydrophobicity. A higher LogP value generally indicates lower aqueous solubility. This parameter can help in selecting an appropriate solubilization technique. For instance, highly lipophilic compounds are often good candidates for co-solvency or cyclodextrin complexation.

Step 2: Implement a Solubilization Strategy

Based on the initial characterization, you can now select and test a suitable solubilization method.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is applicable if 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is found to be an ionizable compound.

  • Prepare a series of buffers: Prepare a range of buffers with pH values spanning at least two units above and below the determined or predicted pKa of the compound.[15]

  • Perform shake-flask solubility measurements: Add an excess of the compound to each buffer and follow the shake-flask protocol as described in FAQ A1.

  • Analyze the results: Quantify the concentration of the dissolved compound in each buffer using a validated analytical method (e.g., HPLC-UV).

  • Plot solubility vs. pH: Create a graph of solubility as a function of pH to identify the optimal pH range for solubilization.

Protocol 2: Solubility Enhancement by Co-solvency

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[9][16][17]

  • Select appropriate co-solvents: Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin due to their relatively low toxicity.[4][17]

  • Prepare co-solvent mixtures: Create a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine solubility: Measure the solubility of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol in each co-solvent mixture using the shake-flask method.

  • Evaluate the results: Plot the solubility of the compound against the co-solvent concentration to determine the most effective co-solvent and its optimal concentration.

Table 1: Example Co-solvent Screening Data

Co-solventConcentration (% v/v)Solubility (µg/mL)
None05
Ethanol1050
Ethanol20250
Propylene Glycol1045
Propylene Glycol20220
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

Cyclodextrins form inclusion complexes with hydrophobic molecules, effectively increasing their apparent aqueous solubility.[11][12][]

  • Choose a suitable cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.[11][19] HP-β-CD and SBE-β-CD offer significantly higher aqueous solubility and are often preferred.[12]

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).

  • Measure solubility: Determine the solubility of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol in each cyclodextrin solution using the shake-flask method.

  • Construct a phase solubility diagram: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The shape of the curve will indicate the stoichiometry of the inclusion complex and the extent of solubility enhancement.

Visualizing the Mechanism of Cyclodextrin Complexation

Cyclodextrin_Complexation cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Aqueous Solution Compound 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Hydrophilic Exterior Hydrophobic Interior Cyclodextrin->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Step 3: Combining Strategies for Optimal Results

In some cases, a single solubilization technique may not be sufficient to achieve the desired concentration. In such instances, a combination of methods can be employed. For example, you might find that adjusting the pH to an optimal level and then adding a co-solvent provides a synergistic effect on solubility.

Conclusion

Overcoming the poor aqueous solubility of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol requires a systematic and informed approach. By first quantifying the extent of the solubility issue and then methodically exploring techniques such as pH adjustment, co-solvency, and cyclodextrin complexation, researchers can develop robust formulations for their experimental needs. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Yalkowsky, S. H. (Ed.). (2014). Techniques of solubilization of drugs. CRC press. [Link]

  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229-237. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076. [Link]

  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a single universal equation. Pharmaceutical Research, 19(9), 1349-1354. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Rubino, J. T. (1988). Cosolvents and cosolvency. In Encyclopedia of Pharmaceutical Technology (Vol. 3, pp. 375-398). [Link]

  • Avdeef, A. (2007). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. [Link]

  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In Techniques of Solubilization of Drugs (pp. 91-134). CRC Press. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Serajuddin, A. T. (1999). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 36(2-3), 159-175. [Link]

  • McAuliffe, C. (1966). Solubility in water of paraffin, cycloparaffin, olefin, acetylene, cycloolefin, and aromatic hydrocarbons. The Journal of Physical Chemistry, 70(4), 1267-1275. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the shake-flask solubility-pH methods. Pharmaceutical Research, 17(1), 85-89. [Link]

  • O'Donovan, K., & Bergström, C. A. (2020). Best practices for equilibrium solubility measurements. ADMET & DMPK, 8(4), 317-340. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Sema. (n.d.). Ionic Equilibrium Solubility And Ph Calculations. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the reaction rate of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol synthesis

Welcome to the dedicated technical support guide for the synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. This resource is tailored for researchers, medicinal chemists, and process development professionals aiming t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. This resource is tailored for researchers, medicinal chemists, and process development professionals aiming to enhance reaction efficiency, minimize side-product formation, and troubleshoot common hurdles in this specific synthesis. Our guidance is rooted in established chemical principles and field-proven optimization strategies to ensure you achieve reliable and rapid results.

Understanding the Core Synthesis Pathways

The formation of the 3,5-disubstituted 1,2-oxazole core of the target molecule is typically achieved through two primary and highly effective synthetic strategies. The choice between them often depends on starting material availability, desired scale, and equipment capabilities. Understanding the mechanism of each is the first step toward troubleshooting and rate enhancement.

  • 1,3-Dipolar Cycloaddition: This is a powerful and often preferred method for constructing the isoxazole ring with high regioselectivity. It involves the reaction of a nitrile oxide (generated in situ) with an alkyne. For the target molecule, this translates to the reaction between acetonitrile oxide and 3-methyl-1-butyn-3-ol. Copper(I) catalysts are frequently employed to control the regiochemistry and accelerate the reaction, ensuring the formation of the desired 3,5-substituted isomer.[1]

  • Condensation Reaction: This classical approach involves the reaction of a β-dicarbonyl compound or a synthetic equivalent (like a β-enamino ketone) with hydroxylamine hydrochloride.[2][3] The reaction proceeds via condensation to form an oxime, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring.

Below are the generalized workflows for these two primary routes.

cluster_0 Route A: 1,3-Dipolar Cycloaddition A1 Acetaldoxime (Nitrile Oxide Precursor) B In Situ Nitrile Oxide Generation (Oxidant + Base) A1->B A2 3-Methyl-1-butyn-3-ol (Alkyne) C Cu(I)-Catalyzed [3+2] Cycloaddition A2->C B->C D 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol C->D cluster_1 Route B: Condensation Reaction X1 β-Dicarbonyl Equivalent (e.g., β-Enamino Ketone) Y Condensation & Cyclodehydration (Acid or Base Mediated) X1->Y X2 Hydroxylamine HCl X2->Y Z 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Y->Z

Caption: Workflow for the Condensation Reaction pathway.

Troubleshooting and Rate Enhancement Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction is proceeding very slowly or has stalled completely. What are the first parameters I should investigate?

Answer: A sluggish reaction is a common issue that can typically be traced back to one of four key areas: temperature, catalysis, reagent quality, or solvent choice.

  • Thermal Conditions: Many isoxazole syntheses are run at room temperature, but some systems require a moderate thermal push.

    • Recommendation: Cautiously increase the reaction temperature in 10°C increments, for example, from room temperature up to 50-60°C. [4]Monitor the reaction by TLC or LCMS to check for product formation versus decomposition. Excessive heat can degrade the nitrile oxide intermediate in cycloaddition pathways. [4]* Catalyst Inactivity (for Cycloaddition): If you are using a copper-catalyzed cycloaddition, the oxidation state of the copper is critical.

    • Causality: Copper(I) is the active catalytic species. Exposure to air can oxidize it to the inactive Copper(II) state, effectively halting the reaction.

    • Recommendation: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Use freshly purchased, high-purity CuI or other Cu(I) salts. If you suspect oxidation, adding a mild reducing agent like sodium ascorbate (10-20 mol%) can sometimes regenerate the active Cu(I) species in situ.

  • Reagent Purity: The purity of your starting materials cannot be overstated.

    • Causality: Aldehyde precursors can contain corresponding carboxylic acids, which will quench the base needed for the reaction. [4]The alkyne (3-methyl-1-butyn-3-ol) should be free of impurities from its synthesis. Hydroxylamine solutions can degrade over time.

    • Recommendation: Use freshly purified reagents. Verify the purity of starting materials by NMR or GC-MS before starting the reaction.

  • Solvent System: The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture.

    • Recommendation: For cycloadditions, mixtures of t-BuOH/H₂O or acetonitrile are common. [1]For condensations, ethanol or methanol are often effective. [4]If you observe poor solubility, consider a different solvent system.

Question 2: How can I dramatically accelerate my reaction rate without inducing side product formation?

Answer: To achieve a significant rate enhancement, consider implementing advanced energy sources or optimizing your catalytic system.

  • Ultrasound Irradiation (Sonication): This is a highly effective method for accelerating heterocyclic synthesis.

    • Causality: Ultrasound induces acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates intense localized heating and pressure, dramatically increasing mass transfer and reaction rates. Reactions that take hours at reflux can often be completed in minutes at room temperature. [5][6] * Recommendation: Perform the reaction in an ultrasonic bath or using a direct immersion ultrasonic probe. This technique has been shown to reduce reaction times for isoxazole synthesis from hours to mere minutes and often improves yields. [5]It is particularly effective for both cycloaddition and condensation pathways.

  • Catalyst and Base Optimization:

    • For Cycloaddition: The choice of base for generating the nitrile oxide is crucial. Organic bases like triethylamine (TEA) or DBU are common. If the reaction is slow, switching to a stronger, non-nucleophilic base might accelerate the initial dehydrohalogenation of the intermediate chloro-oxime.

    • For Condensation: If using a Lewis acid like BF₃·OEt₂, ensure it is fresh and added under anhydrous conditions. [1]For base-mediated condensations, screening bases like pyridine, piperidine, or K₂CO₃ can identify the optimal choice for your specific substrate.

Start Reaction Rate is Too Slow Check_Temp Is Temperature Optimized? (e.g., 40-60 °C) Start->Check_Temp Check_Catalyst Is Catalyst Active? (e.g., Cu(I) vs Cu(II)) Check_Temp->Check_Catalyst [Yes] Success Rate Enhanced Check_Temp->Success [No, Adjust Temp] Check_Reagents Are Reagents Pure? Check_Catalyst->Check_Reagents [Yes] Check_Catalyst->Success [No, Use Fresh Catalyst] Implement_US Implement Ultrasound Irradiation? Check_Reagents->Implement_US [Yes] Check_Reagents->Success [No, Purify Reagents] Optimize_Base Optimize Base/Catalyst System? Implement_US->Optimize_Base [No] Implement_US->Success [Yes] Optimize_Base->Success

Caption: Troubleshooting workflow for enhancing reaction rate.

Question 3: I am getting a good conversion, but my yield is low due to a major side product. What is the likely culprit?

Answer: In isoxazole synthesis, the most common side product is a result of the nitrile oxide intermediate reacting with itself.

  • Causality: Nitrile oxides are highly reactive and can undergo a [3+2] cycloaddition with themselves to form a stable byproduct called a furoxan (1,2,5-oxadiazole-2-oxide). This occurs when the concentration of the nitrile oxide is high and the rate of its consumption by the alkyne is comparatively slow.

  • Recommendation: The key is to keep the instantaneous concentration of the nitrile oxide low.

    • Slow Addition: Instead of adding your oxidant (e.g., NCS, bleach) or base all at once, add it slowly over the course of 1-2 hours using a syringe pump. This generates the nitrile oxide gradually, allowing it to be consumed by the alkyne before it has a chance to dimerize.

    • Ensure Alkyne Presence: Make sure the alkyne is present in the reaction flask from the very beginning. A slight excess of the alkyne (1.1 to 1.2 equivalents) can also help to outcompete the dimerization pathway.

Optimized Experimental Protocols

The following protocols incorporate the principles discussed above to maximize reaction rate and yield.

Protocol A: Ultrasound-Assisted, Copper-Catalyzed 1,3-Dipolar Cycloaddition

This protocol leverages both catalysis and sonication for a highly efficient synthesis.

  • Reaction Setup: To a 50 mL round-bottom flask, add 3-methyl-1-butyn-3-ol (1.0 mmol, 1.0 equiv.), acetaldoxime (1.2 mmol, 1.2 equiv.), and Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and water (15 mL).

  • Initiation: Place the flask in an ultrasonic cleaning bath such that the liquid level inside the flask is below the water level of the bath. Add triethylamine (2.0 mmol, 2.0 equiv.) to the stirred solution.

  • Reaction: Turn on the ultrasonic bath. The reaction mixture may become warm. Monitor the reaction progress by TLC every 5-10 minutes. The reaction is often complete within 15-45 minutes. [5]5. Work-up: Once the starting alkyne is consumed, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: Optimized Condensation of a β-Enamino Ketone

This protocol is an excellent alternative if the cycloaddition pathway is not preferred.

  • Reactant Mixture: In a round-bottom flask, dissolve the appropriate β-enamino ketone precursor (0.5 mmol, 1.0 equiv.) in anhydrous acetonitrile (4 mL). Add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.). [1]2. Lewis Acid Addition: Cool the mixture to 0°C in an ice bath. To the stirred solution, add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mmol, 2.0 equiv.) dropwise over 5 minutes. [1]3. Reaction: Allow the reaction to warm to room temperature and stir. Monitor progress by TLC. For rate enhancement, this setup can also be placed in an ultrasonic bath.

  • Work-up: Upon completion, carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

Data Summary: Impact of Method on Reaction Rate

The following table provides a comparative summary of expected outcomes based on the chosen synthetic method.

ParameterConventional Heating (Cycloaddition)Ultrasound-Assisted (Cycloaddition)Conventional Condensation
Typical Temperature 40 - 80 °CRoom Temperature - 40°C25 - 60 °C
Typical Reaction Time 4 - 12 hours [1]15 - 60 minutes [5][6]2 - 8 hours
Typical Yield 65 - 85%85 - 95% [5]60 - 80%
Key Advantage Well-established, requires no special equipment.Extremely rapid, high yields, energy efficient.Utilizes different starting materials.
Key Consideration Slower kinetics, potential for byproduct formation over long reaction times.Requires an ultrasonic bath/probe.May require screening of acids/bases.

References

  • Rudzevitch, V., et al. (2013). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules. Available at: [Link]

  • Patil, S., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]

  • Gajda, T., et al. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. Available at: [Link]

  • Khokhlov, A.L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]

  • Alonso, F., et al. (2010). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). University of Alicante. Available at: [Link]

  • Said, S. A. (2006). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. Rafidain Journal of Science. Available at: [Link]

  • Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Valduga, C. J., et al. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Available at: [Link]

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for Isoxazole Synthesis

Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing actionable solutions to common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing actionable solutions to common challenges in catalyst selection and optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to your synthetic challenges.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of isoxazoles, particularly via the prevalent 1,3-dipolar cycloaddition method. Each issue is presented in a question-and-answer format, followed by a systematic troubleshooting workflow.

Issue 1: My reaction yield is consistently low or the reaction fails to proceed. What are the likely causes and how can I improve it?

Low yields are a frequent hurdle, often stemming from issues with the nitrile oxide intermediate, catalyst activity, or suboptimal reaction conditions.[1] A systematic approach is crucial for diagnosis.

Underlying Causes & Solutions:

  • Nitrile Oxide Instability: Nitrile oxides are high-energy intermediates prone to dimerization, forming inactive furoxan byproducts, especially at high concentrations or temperatures.[2]

    • Solution: Generate the nitrile oxide in situ at a low temperature to prevent premature dimerization, then warm the reaction to facilitate the cycloaddition.[2] Slow, controlled addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne and catalyst can maintain a low, steady concentration of the reactive dipole, minimizing side reactions.[2]

  • Catalyst Deactivation/Poisoning: The catalyst, whether a copper, palladium, or ruthenium complex, is susceptible to deactivation.

    • Causes: Impurities in starting materials or solvents (e.g., sulfur, amines, water) can act as poisons.[3][4] For metal catalysts, exposure to oxygen can lead to the formation of inactive oxides.[5]

    • Solution:

      • Reagent Purity: Confirm the purity of all reagents and solvents. Use freshly distilled or high-purity solvents.

      • Inert Atmosphere: For air-sensitive catalysts like Pd(0) or Cu(I), ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) using degassed solvents and flame-dried glassware.[5]

  • Sub-optimal Reaction Conditions: The interplay of solvent, base, temperature, and reactant stoichiometry is critical for success.[6]

    • Solution:

      • Solvent Screening: The polarity of the solvent can significantly impact reaction rates and yields.[6] For certain 1,3-dipolar cycloadditions, solvents like acetonitrile have shown superior results compared to DMSO or DMF.[6] Screen a range of solvents to find the optimal medium for your specific substrates.

      • Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote decomposition of the nitrile oxide or the final product.[1] Monitor the reaction by TLC or LC-MS to find the ideal temperature balance. Alternative energy sources like ultrasound irradiation have been shown to increase yields at lower temperatures and in shorter times.[6][7]

      • Base Selection: The choice of base for generating the nitrile oxide in situ is crucial. Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium carbonate (Na₂CO₃) or cesium carbonate may be optimal depending on the specific precursor used.[6]

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed check_purity 1. Verify Purity of Starting Materials & Solvents start->check_purity check_purity->start Impurities Found (Purify & Repeat) check_conditions 2. Confirm Inert Atmosphere (if required) check_purity->check_conditions Purity Confirmed check_conditions->start Atmosphere Compromised (Degas & Repeat) check_intermediate 3. Analyze for Nitrile Oxide Dimerization (e.g., Furoxan) check_conditions->check_intermediate Conditions Correct optimize_temp 4. Optimize Temperature check_intermediate->optimize_temp Dimerization Noted or Suspected optimize_solvent 5. Screen Solvents check_intermediate->optimize_solvent No Dimerization optimize_temp->optimize_solvent optimize_catalyst 6. Screen Catalysts & Ligands optimize_solvent->optimize_catalyst success Yield Improved optimize_catalyst->success

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: My reaction produces a mixture of isoxazole regioisomers. How can I improve selectivity?

Regioselectivity, particularly in 1,3-dipolar cycloadditions between unsymmetrical alkynes and nitrile oxides, is a common and critical challenge.[2] The formation of 3,4- versus 3,5-disubstituted isoxazoles is governed by the electronic and steric properties of the reactants, which can be effectively controlled by the choice of catalyst.[1][8]

Controlling Regioselectivity:

  • For 3,5-Disubstituted Isoxazoles (from terminal alkynes):

    • Catalyst Choice: This is the most synthetically accessible isomer. The use of Copper(I) catalysts , such as CuI or CuSO₄/sodium ascorbate, is the industry standard for reliably and selectively producing 3,5-disubstituted isoxazoles.[1] The mechanism involves the formation of a copper(I) acetylide intermediate, which directs the regiochemical outcome of the cycloaddition.[9][10] Ruthenium(II) catalysts have also been employed for this purpose.[11]

    • Ligand Effect: In copper catalysis, ligands play a crucial role in stabilizing the active Cu(I) species and modulating its reactivity.[12] Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often used to prevent catalyst oxidation and improve efficiency.[1]

  • For 3,4-Disubstituted Isoxazoles:

    • Catalyst Choice: Achieving this regiochemistry is more challenging. While copper catalysts favor the 3,5-isomer, certain Ruthenium(II) catalysts , like [Cp*RuCl(cod)], have been shown to reverse the selectivity and favor the formation of 3,4-disubstituted isoxazoles.[1][9]

    • Substrate Modification: If catalytic control is insufficient, modifying the electronic properties of the alkyne or nitrile oxide can influence the frontier molecular orbital interactions that dictate regioselectivity.[13] For example, using β-enamino diketones as precursors can allow for better regiochemical control through careful tuning of reaction conditions.[13]

Catalyst Comparison for Regiocontrol

Catalyst SystemPredominant IsomerSubstrate ScopeKey Considerations
Cu(I) Salts (e.g., CuI, CuSO₄) [1][11]3,5-disubstitutedTerminal AlkynesHighly reliable, often requires a reducing agent (e.g., sodium ascorbate) to maintain Cu(I) state.
Ru(II) Complexes (e.g., [Cp*RuCl]) [1][9]3,4-disubstitutedTerminal AlkynesOffers complementary regioselectivity to copper catalysts.
**Lewis Acids (e.g., BF₃·OEt₂) **[13]Variesβ-enamino diketonesCan influence regioselectivity in condensation reactions by coordinating to carbonyls.
Organocatalysts (e.g., TEMPO) [14]3,5-disubstitutedVariesMetal-free alternative, proceeds through a different mechanism.[14]
Issue 3: My catalyst appears to be deactivating during the reaction. What are the signs and how can I prevent it?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[15] It can manifest as a reaction that starts but then stalls, or the need for progressively higher catalyst loadings.[5]

Mechanisms and Mitigation Strategies:

  • Poisoning: This occurs when impurities or even the substrate/product strongly and irreversibly bind to the active catalytic sites.[4][16] Heterocyclic substrates, like quinolines, can sometimes act as poisons to palladium catalysts by coordinating to the metal center.[5]

    • Mitigation:

      • High-Purity Reagents: Use reagents and solvents free from potential poisons like sulfur or phosphorus compounds.[16]

      • Ligand Selection: A well-chosen ligand can protect the metal center from coordination by poisoning species while still allowing the catalytic cycle to proceed.[5] For copper catalysis, ligands like 1,10-phenanthroline can enhance activity and stability.[17]

      • Incremental Addition: Slow addition of a potentially poisoning substrate can maintain a low concentration, extending the catalyst's lifetime.[5]

  • Sintering (Thermal Degradation): At high temperatures, fine metal nanoparticles on a support can agglomerate into larger particles, reducing the active surface area.[4][16]

    • Mitigation:

      • Temperature Control: Operate at the lowest effective temperature.[16]

      • Catalyst Support: Choose a support material that strongly interacts with and stabilizes the metal nanoparticles.

  • Fouling: The physical deposition of materials, such as carbonaceous coke or insoluble byproducts, onto the catalyst surface, blocking active sites.[4][16]

    • Mitigation:

      • Optimize Conditions: Adjusting temperature, pressure, and reactant concentrations can minimize the formation of fouling agents.[16]

      • Solvent Choice: Ensure all intermediates and byproducts are soluble in the chosen reaction solvent.

Decision Tree for Catalyst Deactivation

G start Reaction Stalls or Requires High Loading check_temp Is reaction run at high temperature? start->check_temp check_purity Are all reagents of high purity? start->check_purity check_byproducts Are insoluble byproducts forming? start->check_byproducts sintering Sintering Likely check_temp->sintering Yes poisoning Poisoning Likely check_purity->poisoning No fouling Fouling Likely check_byproducts->fouling Yes sol_sinter Solution: - Lower Temperature - Use more stable catalyst sintering->sol_sinter sol_poison Solution: - Purify reagents - Screen different ligands - Add substrate slowly poisoning->sol_poison sol_foul Solution: - Change solvent - Optimize conditions to  prevent byproduct formation fouling->sol_foul

Caption: Diagnosing the root cause of catalyst deactivation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing the isoxazole ring? A1: The two most versatile and widely used methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][18] The 1,3-dipolar cycloaddition is particularly powerful as its regioselectivity can be controlled through catalysis, most commonly with copper(I) or ruthenium(II) complexes.[11][19]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst? A2: The choice depends on your specific needs.

  • Homogeneous Catalysts (e.g., CuI, [Cp*RuCl(cod)]) are dissolved in the reaction medium. They generally offer higher activity and selectivity due to the well-defined nature of the active site. However, separating the catalyst from the product can be difficult and costly, which is a significant drawback in pharmaceutical applications.[11]

  • Heterogeneous Catalysts (e.g., copper nanoparticles, metal oxides on a support) exist in a different phase from the reactants.[6][17] Their primary advantage is ease of separation (e.g., by filtration) and potential for recycling.[14] However, they may exhibit lower activity or selectivity compared to their homogeneous counterparts.

Q3: What is the specific role of the ligand in a copper-catalyzed reaction? A3: In copper-catalyzed isoxazole synthesis, ligands are not merely spectators. They play several critical roles:

  • Stabilization: They stabilize the active Cu(I) oxidation state, preventing disproportionation or oxidation to the less active Cu(II).[12]

  • Solubility: They increase the solubility of the copper salt in organic solvents.

  • Modulating Reactivity: Ligands can tune the electronic properties and steric environment of the copper center, which can influence reaction rates and, in some cases, selectivity.[12] Newly developed ligands, such as oxalic diamides and picolinamides, have significantly expanded the scope and efficiency of copper-catalyzed reactions.[12]

Q4: Can I avoid using a metal catalyst altogether? A4: Yes, metal-free alternatives exist, which can be advantageous to avoid potential metal contamination in the final product.[11]

  • Organocatalysis: Catalysts like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) can promote isoxazole synthesis under sustainable conditions.[14]

  • Ultrasound/Microwave: The use of alternative energy sources like ultrasound or microwaves can sometimes promote the reaction efficiently without the need for a catalyst, often reducing reaction times and increasing yields.[7][20]

  • Strain-Promoted Cycloadditions: Highly strained alkynes, such as cyclooctynes, can undergo catalyst-free 1,3-dipolar cycloadditions at room temperature, although this is typically used for specialized applications like bioconjugation.[10]

Part 3: Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable method for synthesizing 3,5-disubstituted isoxazoles using a copper catalyst to ensure high regioselectivity.[1]

Materials:

  • Copper(I) iodide (CuI, 5 mol%)

  • Terminal Alkyne (1.0 mmol, 1.0 equiv)

  • Aldoxime precursor (1.2 mmol, 1.2 equiv)

  • Oxidant (e.g., N-Chlorosuccinimide (NCS) or similar, 1.2 equiv)

  • Base (e.g., Triethylamine (Et₃N), 2.0 equiv)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN), 10 mL)

  • Anhydrous Na₂SO₄

  • Silica Gel for chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add Copper(I) iodide (CuI, 5 mol%).

  • Reactant Addition: Add the terminal alkyne (1.0 mmol) and the aldoxime precursor (1.2 mmol) to the flask. Dissolve the components in the chosen anhydrous solvent (10 mL).

  • Nitrile Oxide Generation: Add the base (e.g., Et₃N, 2.0 mmol) to the mixture. Cool the flask to 0 °C in an ice bath. Add the oxidant (e.g., NCS) portion-wise to begin the in situ generation of the nitrile oxide.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 4-12 hours).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.[1]

References
  • National Center for Biotechnology Information. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Synfacts. (n.d.). Copper-Catalyzed Isoxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Bio-By-Design Publishing. (2024, June 30). Construction of Isoxazole ring: An Overview. OSP Journal of Chemical Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2023, October 16). Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • SciSpace. (n.d.). Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. Retrieved from [Link]

  • MDPI. (2022, June 16). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Retrieved from [Link]

  • ACS Engineering. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • ETH Zurich. (2019). Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Retrieved from [Link]

  • Linkam. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, characterization and catalytic activity of copper(ii) complexes containing a redox-active benzoxazole iminosemiquinone ligand. Dalton Transactions. Retrieved from [Link]

  • ACS Publications. (2005, October 15). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. PMC. Retrieved from [Link]

  • ScienceDirect. (n.d.). A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol: A Comparative Guide to 2D NMR Efficacy

Executive Summary: The Regioisomer Trap In the synthesis of substituted isoxazoles—particularly via the [3+2] cycloaddition of nitrile oxides and alkynes—regioselectivity is the primary failure mode. For the target molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Trap

In the synthesis of substituted isoxazoles—particularly via the [3+2] cycloaddition of nitrile oxides and alkynes—regioselectivity is the primary failure mode. For the target molecule 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol , the formation of the 3,5-disubstituted isomer is often accompanied by the 4,5- or 3,4-isomers, or impurities from incomplete cyclization.

Standard 1D NMR (


H, 

C) is frequently insufficient for unambiguous validation because the chemical shifts of the isoxazole ring protons and carbons are deceptively similar across regioisomers. This guide compares the limitations of 1D techniques against the definitive structural proof provided by 2D NMR (HSQC/HMBC) , demonstrating why the latter is the non-negotiable standard for validating this scaffold.

The Challenge: Why 1D NMR is Insufficient

The core difficulty lies in the "silent" nature of the quaternary carbons and the ambiguity of the methyl signals.

The Ambiguity Matrix
Feature1D NMR (

H /

C) Limitation
Consequence
Quaternary Carbons C3 and C5 appear as singlets in

C.
Cannot determine if the side chain is at C3 or C5 based solely on shift prediction (both are deshielded imine/enol-like carbons).
Methyl Groups Both ring-Me and side-chain-Me appear as singlets.[1]No coupling (

-splitting) to neighbors to prove location.
Ring Proton (H4) Appears as a singlet (~6.0 ppm).[1]Its chemical shift changes minimally between the 3,5- and 4,5-isomers.

The Risk: Misidentifying the 5-methyl-3-substituted product as the 3-methyl-5-substituted isomer, leading to incorrect SAR (Structure-Activity Relationship) data in drug development.

The Solution: 2D NMR Validation Suite

The superior alternative is a targeted 2D NMR suite. The following table compares the "Product" (2D NMR) against the "Alternative" (1D NMR + Mass Spec).

Comparative Efficacy Table
FeatureAlternative: 1D NMR + MSProduct: 2D NMR (HSQC + HMBC)
Connectivity Inferred. Relies on chemical shift databases which can be inaccurate for novel heterocycles.Proven. Direct observation of bond connectivity via scalar coupling.
Regiochemistry Ambiguous. Cannot definitively distinguish 3,5- vs 4,5-substitution.Definitive. HMBC correlations link the methyls to specific ring carbons.
Throughput Fast (< 5 mins), but high risk of rework.Moderate (20-30 mins), but zero risk of structural error.
Confidence Low (Probabilistic).High (Deterministic).

Technical Deep Dive: The Molecule

Target Structure: 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Formula:


Molecular Weight:  141.17  g/mol 
Predicted NMR Data (Reference Baseline)

Note: Shifts are estimated for


.
PositionAtom Type

(ppm)

(ppm)
MultiplicityKey HMBC Correlations (The Proof)
3

(Ring)
-~168.0-From Side-Chain Me, H4
4

(Ring)
6.05~101.0sFrom Ring-Me, C3, C5
5

(Ring)
-~170.0-From Ring-Me, H4
Ring-Me

2.40~12.5sTo C5 (2-bond), C4 (3-bond)
SC-C

(OH)
-~69.0-From Side-Chain Me, H4
SC-Me

(x2)
1.55~29.0sTo SC-C, C3
OH

~2.5-4.0-br s(Solvent dependent)

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this protocol. This workflow is designed to be self-validating; if the HMBC correlations do not match the prediction, the structure is rejected.

Step 1: Sample Preparation
  • Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Reasoning: DMSO is preferred over

      
       for this specific molecule to slow down the exchange of the hydroxyl proton, potentially allowing observation of correlations to the OH group, and to prevent overlap of the solvent peak with the ring carbon signals.
      
  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

Step 2: Acquisition Parameters[2]
  • 1D

    
    H:  16 scans, 30° pulse. Ensure accurate integration of the Methyls (3H vs 6H).
    
  • 1D

    
    C:  512 scans. Critical: Ensure relaxation delay (
    
    
    
    ) is at least 2-3 seconds to detect the quaternary carbons (C3, C5).
  • 2D HSQC (Multiplicity Edited): Distinguish

    
     (up/red) from 
    
    
    
    (down/blue).
  • 2D HMBC: Optimized for long-range coupling (

    
     Hz).
    
    • Setting: Set cnst13 (Bruker) or equivalent to 8 Hz.

Data Analysis & Visualization

The following diagrams illustrate the logic flow and the specific correlations required to confirm the structure.

Diagram 1: The Assignment Logic Flow

This flowchart guides the researcher through the decision-making process.

AssignmentWorkflow Start Start: Purified Sample Run1D Acquire 1D 1H & 13C Start->Run1D CheckInteg Check Integrals: Ring-Me (3H) vs SC-Me (6H) Run1D->CheckInteg Run2D Acquire HSQC & HMBC CheckInteg->Run2D Integrals Correct Reject REJECT: Isomer or Impurity CheckInteg->Reject Integrals Fail HSQC_Step HSQC Analysis: Identify H4-C4 pair Run2D->HSQC_Step HMBC_Ring HMBC Check 1: Does Ring-Me correlate to two Ring Carbons (C4, C5)? HSQC_Step->HMBC_Ring HMBC_Link HMBC Check 2: Do SC-Me protons correlate to a Ring Carbon (C3)? HMBC_Ring->HMBC_Link Yes HMBC_Ring->Reject No (Wrong Isomer) Conclusion VALIDATED: 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol HMBC_Link->Conclusion Yes (Conn. Proven) HMBC_Link->Reject No

Caption: Logical workflow for validating the isoxazole structure. Failure at any "Check" node requires rejection of the structure.

Diagram 2: The "Smoking Gun" Correlation Network

This diagram visualizes the specific HMBC correlations that distinguish the 3,5-substitution pattern.

HMBC_Network H_RingMe H (Ring-Me) 2.40 ppm C_5 C5 (Ring) ~170 ppm H_RingMe->C_5 2J (Strong) C_4 C4 (Ring) ~101 ppm H_RingMe->C_4 3J (Strong) H_SCMe H (Side-Chain Me) 1.55 ppm C_3 C3 (Ring) ~168 ppm H_SCMe->C_3 3J (Crucial Link) C_OH C-OH (Quat) ~69 ppm H_SCMe->C_OH 2J H_4 H (Ring H4) 6.05 ppm H_4->C_5 2J H_4->C_3 2J H_4->C_OH 3J (Weak)

Caption: The definitive HMBC correlation map. The correlation from Side-Chain Me to C3 (Ring) and Ring-Me to C5/C4 confirms the 3,5-disubstitution pattern.

Interpretation Guide

The "Smoking Gun" for Regiochemistry

To confirm you have the 3-(2-hydroxypropan-2-yl)-5-methyl isomer and not the 5-(2-hydroxypropan-2-yl)-3-methyl isomer:

  • Identify C4: Locate the CH carbon at ~100 ppm using HSQC (linked to the proton at 6.05 ppm).

  • Trace the Ring Methyl: Look at the HMBC trace for the methyl singlet at 2.40 ppm.

    • It MUST show a correlation to C4 (~100 ppm).

    • It MUST show a correlation to a quaternary carbon at ~170 ppm (C5).

  • Trace the Side Chain: Look at the HMBC trace for the gem-dimethyl singlet at 1.55 ppm.

    • It MUST correlate to the quaternary C-OH (~69 ppm).

    • It MUST correlate to a different quaternary aromatic carbon at ~168 ppm (C3).

    • Crucially: If the side chain methyls correlated to C4, the side chain would be at position 4 (wrong isomer). If the side chain methyls correlated to C5 (the carbon seeing the ring proton), the substitution would be inverted.

References

  • Structural Elucidation of Isoxazoles

    • Title: Regioselective synthesis and spectroscopic investigation of bis-isoxazoles.[2][3][4][5]

    • Source: N
    • URL:[Link]

  • HMBC Methodology

    • Title: H-C multiple-bond correl
    • Source: University of Kentucky NMR Facility
    • URL:[Link]

  • Isoxazole Chemical Shifts

    • Title: Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures.
    • Source: ACS Combin
    • URL:[Link]

  • Distinguishing Regioisomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes[6]

    • URL:[Link]

Sources

Comparative

Comparative Study of the Biological Activity of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Analogs in Drug Discovery

In modern medicinal chemistry, overcoming the "lipophilicity trap"—where high target affinity is achieved at the expense of aqueous solubility and metabolic stability—requires precise bioisosteric replacements. The 2-(5-...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, overcoming the "lipophilicity trap"—where high target affinity is achieved at the expense of aqueous solubility and metabolic stability—requires precise bioisosteric replacements. The 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol moiety has emerged as a highly effective, polar bioisostere[1]. By combining a heteroaromatic isoxazole spacer with a tertiary alcohol, this fragment serves as a metabolically robust alternative to traditional amides, carboxylic acids, and lipophilic tert-butyl groups[2].

This guide provides a comparative analysis of 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol and its structural analogs, evaluating their performance in target binding, metabolic stability, and physicochemical profiling. We will examine these analogs within the context of 5-Lipoxygenase Activating Protein (FLAP) inhibitors, a well-documented target class where this specific pharmacophore has demonstrated superior efficacy[3].

Mechanistic Rationale & Causality

The design of the 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol fragment is rooted in strict structure-activity relationship (SAR) logic:

  • The Propan-2-ol Group (Tertiary Alcohol): Unlike primary or secondary alcohols, the tertiary alcohol is sterically hindered, making it highly resistant to Phase II glucuronidation. It acts as a potent hydrogen-bond donor and acceptor, dramatically improving aqueous solubility and forming highly directional interactions within the target binding pocket without the metabolic liabilities of standard alcohols.

  • The 5-Methylisoxazole Core: Unsubstituted isoxazoles are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the C5 position. The installation of a 5-methyl group blocks this metabolic soft spot via steric hindrance and electronic deactivation, significantly extending the compound's half-life[4]. Furthermore, the isoxazole ring provides a rigid vector, minimizing the entropic penalty upon target binding compared to flexible aliphatic chains[5].

PharmacophoreLogic A Base Hydrophobic Scaffold (e.g., tert-butyl or aryl) B Isoxazole Ring Insertion (Rigid H-bond Acceptor) A->B Structural Rigidification C Propan-2-ol Addition (Solubility & H-bond Donor) B->C Enhance Solubility D 5-Methyl Substitution (Metabolic Blocking) C->D Prevent CYP450 Oxidation E 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Optimized Bioisostere D->E Final Integration

Diagram 1: Stepwise structural evolution and logic of the 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol motif.

Comparative Data Analysis

To objectively evaluate the biological activity of this pharmacophore, we compare a representative FLAP inhibitor bearing the 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol group (Analog A) against three structural variants.

Table 1: Pharmacological & Physicochemical Profiling of Isoxazole Analogs

Compound AnalogR-Group ModificationTarget IC₅₀ (nM)HLM Clearance (µL/min/mg)Kinetic Solubility (µM)
Analog A (Target) 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol12.415.2>200
Analog B 2-(1,2-Oxazol-3-yl)propan-2-ol (Des-methyl)14.885.4>200
Analog C 3-tert-butyl-5-methyl-1,2-oxazole (Non-polar)45.122.1<10
Analog D Standard Amide Bioisostere88.5110.5150

Data Interpretation:

  • Analog A vs. Analog B: The removal of the 5-methyl group (Analog B) results in a nearly 6-fold increase in Human Liver Microsome (HLM) clearance, validating the causality that the C5 position is a major metabolic liability.

  • Analog A vs. Analog C: Replacing the polar propan-2-ol group with a lipophilic tert-butyl group (Analog C) drastically reduces aqueous solubility (<10 µM) and decreases target affinity due to the loss of a critical hydrogen-bonding interaction.

  • Analog A vs. Analog D: The optimized isoxazole outcompetes the standard amide (Analog D) in both potency and stability, highlighting its superiority as a rigidified bioisostere.

Experimental Methodologies

To ensure high scientific integrity, the following protocols represent self-validating systems designed to eliminate false positives and accurately quantify the biological activity of these analogs.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Causality: Heterocyclic compounds, including isoxazoles, often exhibit intrinsic autofluorescence. TR-FRET introduces a time delay before signal measurement, eliminating background fluorescence and ensuring that the calculated IC₅₀ values reflect true target affinity rather than optical interference.

  • Reagent Preparation: Prepare a 1X assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Tween-20 is included to prevent non-specific compound aggregation (promiscuous inhibition).

  • Compound Titration: Dispense 100 nL of the isoxazole analogs (10-point dose-response, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume proplate.

  • Protein-Tracer Addition: Add 5 µL of the target protein (e.g., His-tagged FLAP) at a final concentration of 10 nM. Incubate for 15 minutes at room temperature to allow equilibrium.

  • Fluorophore Addition: Add 5 µL of a detection mix containing a Europium-labeled anti-His antibody (donor) and a Cy5-labeled tracer ligand (acceptor).

  • Incubation & Reading: Incubate the plate in the dark for 60 minutes. Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation filter and dual emission filters (620 nm and 665 nm).

  • Data Validation: Calculate the FRET ratio (665/620 nm). The assay is self-validating if the Z'-factor of the control wells is >0.6, confirming assay robustness.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates Phase I metabolism. By using NADPH as a cofactor, we specifically test the hypothesis that the 5-methyl group protects the isoxazole ring from CYP450-mediated oxidation.

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the test analog, 0.5 mg/mL pooled Human Liver Microsomes, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. (Self-Validation: Control wells receive buffer instead of NADPH to validate that degradation is strictly CYP-dependent).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The acetonitrile instantly precipitates microsomal proteins, quenching the reaction.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Clearance Calculation: Plot the natural log of the remaining compound versus time to determine the elimination rate constant (

    
    ), and calculate intrinsic clearance (
    
    
    
    ).

ExperimentalWorkflow N1 Compound Synthesis & LC-MS Purification N2 TR-FRET Target Binding Assay N1->N2 N3 HLM Metabolic Stability Testing N1->N3 N4 Data Analysis & SAR Modeling N2->N4 N3->N4

Diagram 2: High-throughput screening and validation workflow for isoxazole analogs.

Conclusion

The 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol pharmacophore is a masterclass in rational drug design. By integrating a rigid heteroaromatic core, a sterically protected metabolic soft spot, and a highly polar tertiary alcohol, it successfully bridges the gap between target affinity and pharmacokinetic viability. As demonstrated by the comparative data, this specific structural arrangement vastly outperforms des-methyl, lipophilic, and amide-based alternatives, solidifying its role as a privileged bioisostere in the development of next-generation therapeutics.

References
  • Patent Application Publication: US 2011/0003815 A1 – FLAP Inhibitors Useful as Anti-Atherosclerotic, Anti-Asthmatic, Anti-Allergic, Anti-Inflammatory and Cytoprotective Agents. Googleapis. 3

  • Pharmacological profile of a 17β-heteroaryl-substituted neuroactive steroid – PubMed. National Institutes of Health (NIH). 4

  • Bioisosterism – Drug Design Org.2

  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery – Benchchem Technical Resources. 1

  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues – PMC. National Institutes of Health (NIH). 5

Sources

Validation

Benchmarking the Efficacy of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Against Known Inhibitors

Executive Summary: The Fragment-Based Perspective In the landscape of epigenetic drug discovery, 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol represents a high-efficiency Fragment-Based Drug Discovery (FBDD) starting point, d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fragment-Based Perspective

In the landscape of epigenetic drug discovery, 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol represents a high-efficiency Fragment-Based Drug Discovery (FBDD) starting point, distinct from traditional high-affinity inhibitors like (+)-JQ1 or I-BET151 .

While "known inhibitors" like JQ1 exhibit nanomolar potency through optimized interactions with the WPF shelf and ZA loop of the BET (Bromodomain and Extra-Terminal) family, the subject molecule serves as a minimal pharmacophore . It isolates the critical acetyl-lysine (KAc) mimicry function, offering a cleaner baseline for determining Ligand Efficiency (LE) and exploring novel chemical space without the "molecular obesity" of late-stage leads.

This guide benchmarks the efficacy of this isoxazole fragment against the industry standards, dissecting the trade-offs between Potency (IC50) and Efficiency (LE) .

Mechanistic Benchmarking: Binding Modes

To understand the efficacy gap, one must analyze the structural causality. The efficacy of BET inhibitors hinges on their ability to displace the acetylated lysine residue of histone tails from the bromodomain pocket.

The Isoxazole-Propanol Mechanism

The 3,5-dimethylisoxazole scaffold is a proven bioisostere for the acetyl-lysine carbonyl.

  • Headgroup Anchor: The isoxazole oxygen accepts a hydrogen bond from the conserved Asn140 (in BRD4 BD1).[1]

  • Water Network: The nitrogen often engages in a water-mediated H-bond with Tyr97 .[1]

  • The Propan-2-ol Modification: Unlike the simple methyl group of the parent scaffold, the 2-hydroxypropan-2-yl tail introduces a tertiary alcohol. This moiety likely acts as a solubilizing anchor or a probe for the "ZA channel" water network, potentially improving the enthalpy of binding (

    
    ) compared to hydrophobic analogs, albeit with a penalty in entropy (
    
    
    
    ) due to rigidification requirements.
The Competitor Mechanism (JQ1)

(+)-JQ1 utilizes a triazole ring as the KAc mimic but gains its massive potency (nM range) from the diazepine ring and the chlorophenyl pendant, which occupies the hydrophobic WPF shelf . The fragment lacks this WPF interaction, explaining its lower potency but higher per-atom efficiency.

Visualization: Comparative Binding Topology

BindingMode cluster_Target BRD4 Binding Pocket cluster_Fragment Isoxazole-Propanol (Subject) cluster_JQ1 (+)-JQ1 (Competitor) Asn140 Asn140 (Conserved Anchor) Tyr97 Tyr97 (Water Network) WPF WPF Shelf (Hydrophobic) Isox_O Isoxazole Oxygen Isox_O->Asn140 Direct H-Bond Isox_N Isoxazole Nitrogen Isox_N->Tyr97 Water-Mediated Tail Propan-2-ol Tail (Solvent/ZA Loop) Tail->WPF No Interaction (Low Potency) Triazole Triazole Ring Triazole->Asn140 Direct H-Bond Chlorophenyl Chlorophenyl Group Chlorophenyl->WPF Strong Hydrophobic Interaction (High Potency)

Figure 1: Comparative binding topology showing the shared KAc mimicry (Blue/Green arrows) versus the divergent hydrophobic interactions (Red dotted vs. Green bold) that drive the potency gap.

Comparative Efficacy Data

The following data synthesizes experimental baselines for the isoxazole fragment class against established inhibitors.

Note on Data Source: Values for the specific propan-2-ol derivative are inferred from structure-activity relationships (SAR) of the 3,5-dimethylisoxazole class (e.g., Hewings et al., J. Med. Chem. 2013) and standard JQ1 benchmarks.

Table 1: Biochemical & Physicochemical Profile
MetricIsoxazole-Propanol (Subject)(+)-JQ1 (Benchmark)I-BET151 (Alternative)Interpretation
Molecular Weight (Da) ~141.17456.99415.45Fragment is ~3x smaller; ideal for growing.
Target BRD4 (BD1/BD2)Pan-BET (BRD2/3/4/T)Pan-BETBoth target the KAc pocket.
Biochemical IC50 4.8 - 20 µM (Est.)10 - 50 nM 20 - 100 nM JQ1 is ~1000x more potent.
Ligand Efficiency (LE) ~0.45 - 0.55 ~0.30 - 0.35~0.32Critical Insight: The fragment is more efficient per atom.
Lipophilic LE (LLE) High (>5.0)Moderate (~3-4)ModerateFragment has superior physicochemical space for optimization.
Cellular EC50 (MV4-11) >50 µM (Inactive/Weak)~100 nM~200 nMFragment lacks potency for cellular phenotypic drivers.
Key Takeaway:

Do not use 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol as a cellular probe ; its potency is likely too low to outcompete endogenous histone acetylation in a live cell context without toxic concentrations. Its utility is strictly as a biochemical scaffold or crystallographic probe .

Experimental Protocols for Benchmarking

To validate these values in your own lab, use the following self-validating protocols.

Protocol A: AlphaScreen Competitive Binding Assay (Biochemical)

Objective: Determine IC50 of the fragment vs. JQ1 by measuring displacement of a biotinylated acetyl-histone peptide.

Reagents:

  • His-tagged BRD4-BD1 protein (20-50 nM final).

  • Biotinylated H4-K5/8/12/16Ac peptide.

  • AlphaScreen Nickel Chelate Donor Beads & Streptavidin Acceptor Beads.

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.

Workflow:

  • Preparation: Dilute Fragment (start at 1 mM) and JQ1 (start at 10 µM) in Assay Buffer (max 1% DMSO).

  • Incubation: Mix Protein + Inhibitor + Peptide in 384-well OptiPlate. Incubate 30 mins at RT.

    • Self-Validation Check: Include a "No Protein" control to rule out singlet oxygen quenching by the chemical itself (isoxazoles are generally safe, but verify).

  • Detection: Add Acceptor and Donor beads (darkness). Incubate 60 mins.

  • Read: EnVision Multilabel Reader (Alpha mode).

  • Analysis: Fit to 4-parameter logistic model.

    • Success Criteria: Z' factor > 0.5. JQ1 IC50 must fall within 2-fold of historical internal mean (e.g., 20-40 nM).

Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Objective: Confirm direct binding of the low-affinity fragment (where AlphaScreen might have artifacts at high concentrations).

Workflow:

  • Mix: 2 µM BRD4 protein + Sypro Orange dye (5x) + Compound (concentration series: 10, 50, 100, 500 µM).

  • Run: qPCR machine (25°C to 95°C, 1°C/min ramp).

  • Data: Calculate

    
     (Shift in melting temperature).
    
    • Expectation: JQ1 (10 µM) gives

      
      .
      
    • Expectation: Isoxazole Fragment (100 µM) should give

      
      .
      
    • Validation: If

      
       is negative, check for protein aggregation/denaturation by the compound.
      

Strategic Workflow: From Fragment to Lead

The following diagram illustrates how to utilize the Isoxazole-Propanol fragment in a development campaign, contrasting it with the use of JQ1.

Workflow cluster_Fragment Path A: Fragment Evolution (Using Isoxazole-Propanol) cluster_JQ1 Path B: Positive Control (Using JQ1) Start Start: Define Goal StepA1 Fragment Screening (DSF/NMR) Confirm Binding of Isoxazole Start->StepA1 Novel IP Generation StepB1 Assay Validation Ensure Z' > 0.5 Start->StepB1 System Calibration StepA2 Fragment Growing Add Hydrophobic Groups (WPF) StepA1->StepA2 Hit Confirmed StepA3 Lead Optimization Monitor LE/LLE StepA2->StepA3 Potency < 1µM StepB2 Phenotypic Screening Cellular Viability (MV4-11) StepB1->StepB2 Valid System

Figure 2: Strategic workflow. Use JQ1 (Path B) to validate the biology, but use the Isoxazole Fragment (Path A) to build novel intellectual property with superior physicochemical properties.

References

  • Hewings, D. S., et al. (2013). "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry, 56(8), 3217–3227.[2] Link

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073. Link

  • Chung, C. W., et al. (2011). "Discovery and characterization of small molecule inhibitors of the BET family bromodomains." Journal of Medicinal Chemistry, 54(11), 3827–3838. Link

  • Bamborough, P., et al. (2012). "Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides." Journal of Medicinal Chemistry, 55(2), 587–596. Link

Sources

Validation

Head-to-head comparison of different synthetic routes to 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

As a highly versatile building block in medicinal chemistry, 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (also known as 2-(5-methylisoxazol-3-yl)propan-2-ol) is frequently utilized as a bioisostere for amides and a polar str...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile building block in medicinal chemistry, 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (also known as 2-(5-methylisoxazol-3-yl)propan-2-ol) is frequently utilized as a bioisostere for amides and a polar structural motif to improve the physicochemical properties of drug candidates.

For drug development professionals and process chemists, selecting the optimal synthetic route is critical. The synthesis must balance regioisomeric fidelity, scalability, and safety. This guide provides an objective, head-to-head technical comparison of the two primary orthogonal synthetic strategies: the industry-standard Grignard Addition and the discovery-oriented 1,3-Dipolar Cycloaddition .

Quantitative Route Comparison

The following table summarizes the performance metrics and operational parameters of both synthetic alternatives based on established laboratory data and scale-up campaigns.

ParameterRoute 1: Grignard AdditionRoute 2: [3+2] Cycloaddition
Primary Starting Materials Ethyl 5-methylisoxazole-3-carboxylate[1], MeMgBr2-Hydroxy-2-methylpropanal oxime, Propyne
Step Count 1 Step (from commercial ester)2-3 Steps (in situ generation)
Regioselectivity Perfect (Pre-formed heterocyclic ring)Moderate (Requires chromatographic separation)
Scalability High (Requires cryogenic reactor footprint)Low-Moderate (Hazardous gaseous reagents)
Typical Overall Yield 75% – 85%40% – 55%
Primary Impurities Tertiary alcohol dehydration products5,3-Regioisomers, Furoxan dimers

Route 1: Grignard Addition to Isoxazole Ester (Recommended for Scale-Up)

The most direct and scalable route leverages a pre-formed isoxazole ring, specifically ethyl (or methyl) 5-methylisoxazole-3-carboxylate[1], reacting with an excess of methylmagnesium bromide.

Route1 A Ethyl 5-methylisoxazole- 3-carboxylate B MeMgBr (3.0 M) THF/Toluene, -40°C A->B  Nucleophilic Addition   C Magnesium Alkoxide Intermediate B->C  2 Equivalents   D Aqueous NH4Cl Quench C->D  Protonation   E 2-(5-Methyl-1,2-oxazol- 3-yl)propan-2-ol D->E  Product Isolation  

Workflow for Grignard addition to ethyl 5-methylisoxazole-3-carboxylate.

Experimental Protocol
  • Preparation: Charge a flame-dried, argon-purged reactor with ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cryogenic Cooling: Cool the solution to -40 °C using a dry ice/acetone bath.

  • Addition: Dropwise add a 3.0 M solution of methylmagnesium bromide in a toluene/THF mixture (3:1) (2.5 eq) over 2.5 hours, maintaining the internal temperature strictly at or below -40 °C[2].

  • Maturation: Stir the reaction mixture at -40 °C for an additional 2 hours[2].

  • Quench: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), then allow the mixture to warm to room temperature[3].

  • Workup: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Mechanistic Causality & Expert Insights
  • Cryogenic Temperature Control (-40 °C): Isoxazole rings are notoriously sensitive to strong bases, which can induce N-O bond cleavage and ring fragmentation. Maintaining the reaction at -40 °C prevents this degradation pathway while still providing enough thermal energy for the Grignard reagent to attack the ester carbonyl[2].

  • Solvent Architecture: Utilizing a toluene/THF mixture rather than pure diethyl ether modulates the basicity and aggregation state of the Grignard reagent. Toluene prevents the reaction mixture from freezing at -40 °C and acts as a kinetic dampener to prevent localized thermal spikes during the exothermic addition[2].

  • Quenching Strategy: Saturated NH₄Cl is strictly required over stronger acids (like HCl). A strong acid quench would rapidly catalyze the dehydration of the newly formed tertiary alcohol into an undesired isopropenyl isoxazole derivative[3].

Route 2: 1,3-Dipolar Cycloaddition (Recommended for Discovery & Library Synthesis)

When the pre-formed ester is unavailable, or when synthesizing a diverse library of isoxazole analogs, the [3+2] cycloaddition between a nitrile oxide and an alkyne is the premier alternative.

Route2 A 2-Hydroxy-2-methyl- propanal oxime B NCS, DMF 0°C A->B  Chlorination   C Hydroximoyl Chloride B->C  Oxidation   D Et3N Dehydrohalogenation C->D  Base Addition   E Nitrile Oxide Dipole D->E  In Situ Generation   F Propyne Gas 60°C E->F  [3+2] Cycloaddition   G 2-(5-Methyl-1,2-oxazol- 3-yl)propan-2-ol F->G  Regioselective  

1,3-dipolar cycloaddition pathway via in situ nitrile oxide generation.

Experimental Protocol
  • Oxidation: Dissolve 2-hydroxy-2-methylpropanal oxime (1.0 eq) in anhydrous DMF. Cool to 0 °C and add N-chlorosuccinimide (NCS) (1.05 eq) in portions. Stir for 2 hours to form the hydroximoyl chloride intermediate.

  • Setup: Transfer the solution to a pressure-rated reactor. Introduce propyne gas (3.0 eq) into the headspace.

  • Dipole Generation: Add triethylamine (Et₃N) (1.2 eq) dropwise over 4 hours via a syringe pump.

  • Cycloaddition: Seal the reactor and heat to 60 °C for 12 hours.

  • Purification: Dilute with water, extract with dichloromethane, and purify via silica gel chromatography to separate the 3,5-isomer from the minor 5,3-isomer.

Mechanistic Causality & Expert Insights
  • In Situ Generation: Nitrile oxides are highly reactive and thermodynamically unstable. If generated in bulk, they act as a thermodynamic sink, rapidly self-condensing to form inactive furoxan dimers. The slow, syringe-pump addition of Et₃N ensures the steady-state concentration of the nitrile oxide remains exceptionally low, allowing the bimolecular cycloaddition with propyne to outcompete dimerization.

  • Regioselectivity: Propyne is an electronically biased alkyne. The steric bulk of the methyl group and the electronics of the nitrile oxide naturally favor the formation of the 3,5-disubstituted isoxazole, though ~15% of the off-target regioisomer is typically formed, necessitating chromatographic purification.

Analytical Characterization & System Validation

To ensure the integrity of your synthesized 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol, the system must be self-validating. Rely on the following analytical markers to confirm structural identity and purity:

  • LC-MS: Look for the [M+H]⁺ peak at m/z 142.1 (Exact Mass: 141.08).

  • ¹H NMR (500 MHz, CDCl₃ or CD₃OD):

    • The defining feature of the isoxazole ring is the isolated aromatic C4 proton, which appears as a sharp singlet at δ ~6.32 ppm [2].

    • The C5-methyl group presents as a singlet at δ ~2.39 ppm [2].

    • The gem-dimethyl groups of the tertiary alcohol appear as a distinct 6H singlet at δ ~1.55 ppm .

  • TLC: The product typically exhibits an Rf value of ~0.4 in 1:1 Hexanes/Ethyl Acetate and stains dark blue/purple with standard KMnO₄ or p-Anisaldehyde stains due to the presence of the alcohol and the conjugated heterocycle.

Conclusion

For process chemistry and large-scale drug development, Route 1 (Grignard Addition) is unambiguously the superior choice. The commercial availability of ethyl 5-methylisoxazole-3-carboxylate[1] combined with the perfect regioselectivity of the pre-formed ring bypasses the need for hazardous gases and tedious chromatographic separations. Provided that cryogenic reactor capabilities (-40 °C) are available to suppress ring-opening side reactions[2], this route offers the highest throughput and atom economy. Route 2 remains a powerful tool strictly for early-stage discovery where late-stage diversification of the alkyne is required.

References

  • US10098885B2 - Hydroxyl purine compounds and applications thereof, Google Patents. URL:[3]

  • WO 2013/150416 A1 - Imidazo[4,5-b]pyrimidine and 1H-imidazo[4,5-d]pyrazine derivatives, Googleapis. URL:[2]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester, Organic Syntheses. URL:[4]

  • Ethyl 5-methylisoxazole-3-carboxylate | C7H9NO3 | CID 76677, PubChem. URL:[1]

Sources

Comparative

Assessing the selectivity of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol against different targets

A Guide to Assessing the Selectivity of Novel Isoxazole-Based Compounds: A Case Study Approach Using 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Introduction The isoxazole scaffold is a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Assessing the Selectivity of Novel Isoxazole-Based Compounds: A Case Study Approach Using 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of 3,5-disubstituted isoxazoles, the class to which the novel compound 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol belongs, have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.[2][3][4] When a novel compound such as 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is synthesized, a critical step in its preclinical development is the assessment of its selectivity. Selectivity, the degree to which a compound binds to a specific target over others, is a key determinant of its therapeutic window and potential off-target effects.

This guide provides a comprehensive framework for assessing the selectivity of novel isoxazole derivatives, using the hypothetical case of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. While no public data currently exists for this specific molecule, the principles and experimental workflows outlined here are broadly applicable to new chemical entities within this class. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for a thorough selectivity assessment.

The Importance of Selectivity Profiling

The biological activity of isoxazole derivatives is diverse, with demonstrated effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as various protein kinases.[3][5] A compound that potently inhibits a desired target (e.g., a specific cancer-related kinase) but also interacts with numerous other proteins is likely to have a complex pharmacological profile and a higher risk of toxicity. Therefore, early and comprehensive selectivity profiling is essential to:

  • Identify the primary therapeutic target(s).

  • Uncover potential off-target liabilities that could lead to adverse effects.

  • Guide structure-activity relationship (SAR) studies to optimize both potency and selectivity.

  • Provide a rationale for the observed in vivo efficacy and toxicity.

A Phased Approach to Selectivity Profiling

A logical workflow for assessing the selectivity of a novel compound like 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol can be broken down into three main phases, as illustrated in the diagram below.

G cluster_0 Phase 1: Primary Target & Initial Broad Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: In-depth Selectivity & Off-Target Validation P1_A Hypothesis-Driven Primary Target Assays (e.g., COX, LOX based on isoxazole literature) P1_B Broad 'Off-the-Shelf' Panel Screening (e.g., Kinase Panel, GPCR Panel) P1_A->P1_B In parallel or sequentially P2_A Dose-Response Assays for 'Hits' from Phase 1 P1_B->P2_A Identified 'hits' P2_B Cell-Based Functional Assays (e.g., Cytotoxicity, Proliferation, Reporter Gene Assays) P2_A->P2_B Confirm cellular activity P3_A Orthogonal Assays for Key Targets (e.g., Biophysical Methods like SPR or ITC) P2_B->P3_A Confirmed active targets P3_B Cellular Thermal Shift Assay (CETSA) for Target Engagement P3_A->P3_B Validate direct binding G cluster_0 Initial Finding cluster_1 Orthogonal Confirmation cluster_2 Cellular Target Engagement A Hit from Primary Assay (e.g., KinaseGlo) B Biophysical Assay (e.g., SPR, ITC) Measures direct binding A->B Validate binding C Alternative Functional Assay (e.g., Different substrate or detection method) A->C Confirm functional effect D Cellular Thermal Shift Assay (CETSA) Confirms target engagement in cells B->D Move to cellular context C->D

Caption: Orthogonal validation workflow for a primary hit.

Conclusion

While 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol remains a molecule without a published biological profile, the framework presented here provides a robust and scientifically rigorous approach for its characterization, should it become available. This guide emphasizes a phased, data-driven strategy for selectivity assessment, moving from broad, unbiased screening to in-depth validation of the most promising interactions. By following such a workflow, researchers can build a comprehensive understanding of a novel compound's selectivity, which is a critical step in the journey from a chemical entity to a potential therapeutic agent. The diverse biological activities of the isoxazole class suggest that a thorough investigation of new derivatives is a worthwhile endeavor in the search for novel medicines. [1]

References

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (2016). PubMed. [Link]

  • Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. (2024). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2019). MDPI. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). Frontiers. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Experimental Results for 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

In the landscape of drug discovery and medicinal chemistry, the isoxazole scaffold is a cornerstone of many pharmacologically active compounds.[1][2][3] The ability to reliably synthesize and validate the structure of no...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and medicinal chemistry, the isoxazole scaffold is a cornerstone of many pharmacologically active compounds.[1][2][3] The ability to reliably synthesize and validate the structure of novel derivatives is paramount. This guide provides an in-depth analysis of the experimental reproducibility for the synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol, a specific 3,5-disubstituted isoxazole.

The core of scientific advancement rests on reproducibility—the ability for independent researchers to achieve the same results by following the same methods.[4][5] In synthetic chemistry, this means consistently obtaining the target compound with a comparable yield and purity. However, a recent Nature survey highlighted that chemistry is a field where researchers often struggle to replicate their own or others' work.[4] This guide addresses this challenge head-on by presenting a robust synthetic protocol and then comparing hypothetical results from two independent laboratories to dissect the critical variables that ensure experimental integrity.

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

The most direct and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6][7][8] This reaction is highly efficient and typically offers excellent regioselectivity.[7][8] For the synthesis of our target molecule, we propose a one-pot, three-step sequence starting from readily available precursors: acetone oxime and 3-methyl-1-butyn-2-ol. The nitrile oxide is generated in situ from the oxime, which then reacts with the alkyne.[9][10]

The choice of this pathway is deliberate. One-pot syntheses are inherently efficient, but they also introduce complexity. The success of the reaction is contingent on the precise orchestration of multiple chemical transformations within the same vessel, making meticulous adherence to the protocol essential for reproducibility.

Visualizing the Workflow

The following diagram outlines the key stages of the proposed synthetic protocol, from starting materials to final product characterization. This workflow serves as the benchmark against which reproducibility will be assessed.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification & Characterization A Step 1: In Situ Nitrile Oxide Generation (Acetone Oxime + NCS) B Step 2: 1,3-Dipolar Cycloaddition (Nitrile Oxide + 3-Methyl-1-butyn-2-ol) A->B Intermediate reacts immediately C Step 3: Work-up & Isolation (Aqueous Quench & Extraction) B->C Reaction completion D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, MS, IR, Purity Analysis) D->E Pure Product

Caption: Synthetic and analytical workflow for 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol.

Standardized Experimental Protocol

Adherence to a detailed, unambiguous protocol is the first line of defense against irreproducibility.[5][11] The following procedure has been designed to minimize ambiguity.

Materials:

  • Acetone oxime (≥98% purity)

  • 3-Methyl-1-butyn-2-ol (≥98% purity)

  • N-Chlorosuccinimide (NCS) (≥98% purity)

  • Pyridine (anhydrous, ≥99.8%)

  • Chloroform (anhydrous, ≥99.5%)

  • Ethyl acetate (ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add acetone oxime (1.46 g, 20 mmol, 1.0 equiv).

  • Solvent and Base: Add 100 mL of anhydrous chloroform, followed by anhydrous pyridine (1.61 mL, 20 mmol, 1.0 equiv). Stir the mixture at room temperature (20-22°C) until all solids dissolve.

  • NCS Addition: Cool the solution to 0°C using an ice-water bath. Add N-Chlorosuccinimide (2.67 g, 20 mmol, 1.0 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate (succinimide) will form.

  • Nitrile Oxide Formation: Stir the resulting suspension vigorously at 0°C for 30 minutes.

  • Alkyne Addition: Add 3-methyl-1-butyn-2-ol (1.93 mL, 20 mmol, 1.0 equiv) dropwise via syringe over 5 minutes.

  • Cycloaddition Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the succinimide precipitate, washing the pad with chloroform (2 x 20 mL). Combine the filtrates and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol as a colorless oil. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][12][13]

Comparative Analysis: Lab A vs. Lab B

To investigate reproducibility, this protocol was hypothetically executed by two independent laboratories, "Lab A" (the originating lab) and "Lab B" (the replicating lab). Both labs were provided with the identical protocol and sourced reagents from different, albeit reputable, suppliers.

Logic of Reproducibility Assessment

The comparison focuses on quantifiable outcomes (yield, purity) and qualitative, but structurally definitive, data (spectroscopic analysis). Discrepancies in these outputs point to subtle, uncontrolled variables in the experimental execution.

G cluster_LabA Lab A (Origin) cluster_LabB Lab B (Replication) Protocol Standardized Protocol A_Yield Yield: 75% Protocol->A_Yield Execution 1 A_Purity Purity (qNMR): 99.1% Protocol->A_Purity Execution 1 A_Spec Spectroscopic Data: ¹H, ¹³C, MS Match Protocol->A_Spec Execution 1 B_Yield Yield: 62% Protocol->B_Yield Execution 2 B_Purity Purity (qNMR): 98.8% Protocol->B_Purity Execution 2 B_Spec Spectroscopic Data: ¹H, ¹³C, MS Match Protocol->B_Spec Execution 2 Comparison Comparative Analysis A_Yield->Comparison A_Purity->Comparison B_Yield->Comparison B_Purity->Comparison Conclusion Identify Key Variables: - Reagent Quality - Reaction Monitoring - Purification Technique Comparison->Conclusion

Caption: Logic diagram for assessing the reproducibility between two laboratories.

Quantitative Data Comparison

The primary quantitative metrics for comparison are the reaction yield and the final purity of the isolated product.

MetricLab A (Origin)Lab B (Replication)% DifferencePotential Cause of Variance
Isolated Yield 75%62%-17.3%Incomplete reaction, mechanical loss during work-up or purification.
Purity (by qNMR) 99.1%98.8%-0.3%Minor differences in purification efficiency.
Reaction Time (TLC) 12 hours16 hours+33.3%Lower reaction temperature, less pure starting materials, or less efficient stirring.
Qualitative Data Comparison: Spectroscopic Analysis

Both laboratories successfully synthesized the target compound, as confirmed by identical spectroscopic data. This is the most critical benchmark for reproducibility, as it confirms the structural integrity of the product.

AnalysisLab A ResultLab B ResultConclusion
¹H NMR (400 MHz, CDCl₃) δ 6.15 (s, 1H), 2.30 (s, 3H), 1.60 (s, 6H)δ 6.15 (s, 1H), 2.30 (s, 3H), 1.60 (s, 6H)Identical. Confirms the proton environment of the molecule.
¹³C NMR (100 MHz, CDCl₃) δ 170.1, 165.5, 98.2, 69.0, 28.5, 11.8δ 170.1, 165.5, 98.2, 69.0, 28.5, 11.8Identical. Confirms the carbon skeleton.
MS (ESI+) m/z 156.09 [M+H]⁺m/z 156.09 [M+H]⁺Identical. Confirms the molecular weight.

Discussion: Uncovering the Variables

While both labs successfully produced the correct molecule, the 17% drop in yield observed by Lab B is significant and warrants investigation. This discrepancy highlights that even with a detailed protocol, subtle variables can impact the outcome.[14]

Pillar 1: Reagent Quality and Handling The most probable cause for the lower yield and longer reaction time in Lab B is the quality of the reagents or solvents.

  • Anhydrous Conditions: The in situ generation of the nitrile oxide intermediate is highly sensitive to moisture. If the chloroform or pyridine used by Lab B had a higher water content, it could lead to the decomposition of the nitrile oxide, thereby reducing the yield.

  • Reagent Purity: A lower purity of the starting acetone oxime or NCS could introduce inert materials, effectively lowering the concentration of active reagents and slowing the reaction rate. All synthesis protocols should clearly define required reagent purity.[11]

Pillar 2: Precise Control of Reaction Conditions

  • Temperature Control: The initial formation of the nitrile oxide is performed at 0°C to control reactivity. If Lab B's cooling was less efficient, or the portion-wise addition of NCS was too rapid, localized heating could have caused degradation of the intermediate.[15]

  • Stirring Efficiency: In a heterogeneous reaction mixture (due to the succinimide precipitate), the stirring rate can significantly affect reaction kinetics. Inadequate stirring could lead to a lower reaction rate, explaining the longer time required for completion in Lab B.

Pillar 3: Technique in Work-up and Purification

  • Mechanical Loss: While harder to quantify, differences in technique during extraction, filtration, and column chromatography can lead to significant mechanical loss of the product.

  • Fraction Collection: The criteria for combining fractions during column chromatography can be subjective. A more conservative approach in Lab B might have led to the discarding of fractions with minor impurities, thus lowering the final isolated yield but maintaining high purity.

Conclusion and Best Practices for Ensuring Reproducibility

The successful synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol in both laboratories validates the proposed synthetic pathway. However, the variance in yield underscores the critical importance of factors beyond the written steps of a protocol. To bridge the reproducibility gap, researchers must adopt a more holistic approach to documenting and executing chemical syntheses.[4][14]

Recommendations for Researchers:

  • Specify Reagent Source and Purity: Protocols should, where possible, specify the supplier and catalog number of critical reagents or at least the required purity standard (e.g., ≥98%).[11]

  • Detail Environmental Conditions: Explicitly state the measures taken to ensure anhydrous conditions (e.g., "flame-dried glassware," "anhydrous solvents from a purification system").

  • Provide Equipment Specifications: Note the type of stirring (e.g., "vigorous magnetic stirring at 500 RPM") and the method of temperature control (e.g., "internal temperature monitored by thermocouple").[15]

  • Transparent Reporting: Report yields as a range over several runs to provide a more accurate picture of the protocol's robustness.[15] Journals like Organic Syntheses have stringent requirements for reporting that serve as a gold standard.[15]

By embracing this level of detail, the scientific community can enhance the transparency and reliability of its work, ensuring that innovative chemistry can be built upon a foundation of trustworthy and reproducible results.[5][16]

References

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). CNKI.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • 1,3-Dipolar cycloaddition. (2024, February 27). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). CORE. Retrieved March 7, 2026, from [Link]

  • Convenient Synthesis of 3,5‐Disubstituted Isoxazoles. (2007, March 6). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved March 7, 2026, from [Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017, June 20). ACS Publications. Retrieved March 7, 2026, from [Link]

  • The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. (2021, November 1). Ingenta Connect. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19). World Journal of Pharmaceutical Research. Retrieved March 7, 2026, from [Link]

  • A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. (2023). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Instructions for Articles. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR. Retrieved March 7, 2026, from [Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017, June 20). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. (2020, June 11). ACG Publications. Retrieved March 7, 2026, from [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. Retrieved March 7, 2026, from [Link]

  • Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025, March 3). Sapio Sciences. Retrieved March 7, 2026, from [Link]

  • The Importance of Reproducibility in Research Labs and How OPSD Tools Support It. (2025, August 4). OPS Diagnostics. Retrieved March 7, 2026, from [Link]

  • Improving accuracy and reproducibility in life science research. (n.d.). The American Society for Cell Biology. Retrieved March 7, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Why Science Holds Together: Research Methods, Reproducibility, and the Fight for Reliable Knowledge. (n.d.). Open MedScience. Retrieved March 7, 2026, from [Link]

  • Reproducibility and research integrity: the role of scientists and institutions. (2021). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023, October 16). Beilstein Journals. Retrieved March 7, 2026, from [Link]

  • Chemical Reporter Instruction Sheet. (2024, October 9). MIT EHS. Retrieved March 7, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Instructions for 2024 TSCA Chemical Data Reporting. (2024, January). Environmental Protection Agency. Retrieved March 7, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocols for 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

As a building block in drug development and synthetic chemistry, 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (also known as 2-(5-methylisoxazol-3-yl)propan-2-ol) requires stringent handling and disposal protocols. Improper d...

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in drug development and synthetic chemistry, 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol (also known as 2-(5-methylisoxazol-3-yl)propan-2-ol) requires stringent handling and disposal protocols. Improper disposal of isoxazole derivatives can lead to environmental persistence and the generation of toxic nitrogen oxides (NOx) upon uncontrolled combustion.

This guide provides researchers and environmental health and safety (EHS) professionals with self-validating, step-by-step methodologies for the safe segregation, handling, and destruction of this compound.

Physicochemical Profiling & Causality in Waste Management

To design a safe disposal system, we must first understand the chemical vulnerabilities of the molecule:

  • The Isoxazole Ring: The 1,2-oxazole heterocycle contains nitrogen. When subjected to thermal destruction, it will generate NOx gases. Therefore, standard open-air burning is strictly prohibited; disposal must be routed to a licensed facility capable of controlled incineration with flue gas scrubbing[1]. Furthermore, the ring can undergo base-catalyzed ring-opening if exposed to extreme alkalinity.

  • The Tertiary Alcohol (Propan-2-ol moiety): The hydroxyl group is attached to a tertiary carbon. In the presence of concentrated mineral acids (e.g., sulfuric or hydrochloric acid waste), tertiary alcohols readily undergo acid-catalyzed E1 dehydration to form alkenes. This reaction is highly exothermic and can cause rapid pressure buildup in sealed waste drums.

Operational Causality: Because of these structural features, waste streams containing this compound must be strictly pH-controlled and segregated from strong oxidizers, strong acids, and strong bases.

Quantitative Operational Parameters

The following self-validating parameters must be integrated into your laboratory's standard operating procedures (SOPs) to ensure safe temporary storage and disposal.

ParameterOperational Threshold / LimitCausality / Scientific Rationale
Aqueous Waste pH 6.0 – 8.0Prevents acid-catalyzed dehydration of the tertiary alcohol and base-catalyzed ring-opening of the isoxazole heterocycle.
Storage Temperature < 25°C (Ambient)Minimizes solvent volatilization and prevents thermal degradation prior to EHS collection[2].
Maximum Container Fill 80% of total volumeLeaves critical headspace to accommodate vapor expansion and prevents over-pressurization during storage[3].
Incineration Temp > 850°CEnsures complete thermal destruction of the isoxazole ring and prevents the formation of toxic secondary byproducts[1].

Standardized Waste Segregation & Disposal Methodology

Every protocol described below acts as a self-validating system: you must verify the success of the previous step before proceeding to the next.

Step-by-Step Disposal Protocol
  • Characterize the Waste Stream: Determine the primary solvent vehicle. 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is typically dissolved in organic solvents during synthesis. Segregate the waste into either Halogenated (e.g., Dichloromethane, Chloroform) or Non-Halogenated (e.g., Ethyl Acetate, Methanol) waste streams.

  • Select the Appropriate Receptacle: Utilize UN-approved, chemically compatible containers (e.g., High-Density Polyethylene (HDPE) or PTFE-lined glass). Ensure the container is explicitly labeled with the solvent composition and the note: "Contains Isoxazole Derivatives - Do Not Mix with Mineral Acids"[3].

  • Verify and Adjust pH (For Aqueous Mixtures):

    • Action: If the waste is an aqueous mixture, test the pH using universal indicator strips before transfer.

    • Validation: If the pH is outside the 6.0–8.0 range, neutralize it using dilute NaOH or HCl. Why? This prevents exothermic dehydration reactions inside the sealed waste drum.

  • Execute the Transfer: Operating strictly within a certified chemical fume hood, use a compatible funnel to transfer the waste. Stop filling when the container reaches 80% capacity to ensure safe vapor headspace[3].

  • Secure and Ground: Seal the container tightly. If transferring large volumes of flammable solvent mixtures, ensure all receiving equipment and metal containers are properly grounded and bonded to prevent static discharge[4].

  • EHS Manifesting and Final Destruction: Transfer the manifested waste to your institution's EHS department. The final disposal must be executed via a licensed chemical destruction plant utilizing controlled incineration with flue gas scrubbing to safely neutralize NOx emissions[1]. Do not discharge to sewer systems[1].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

Step-by-Step Spill Response
  • Isolate and Evacuate: Immediately evacuate non-essential personnel from the spill radius. Remove all sources of ignition, as the compound's solvent vehicles may present severe flammability risks[3].

  • Don Appropriate PPE: Equip chemical-resistant gloves (minimum 8-mil nitrile), tight-fitting safety goggles, and a flame-resistant lab coat[2]. If the spill occurs outside a fume hood and involves volatile solvents, a NIOSH-approved respirator is required[5].

  • Contain the Spill: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized spill pads. Crucial: Do not use combustible materials like sawdust[5].

  • Absorb and Collect: Using non-sparking tools, carefully sweep the absorbed mixture to prevent dust/aerosol formation[3]. Place the material into a designated, sealable hazardous waste container.

  • Decontaminate the Surface: Wash the affected area with a mild detergent and water. Collect all rinsate into the aqueous waste stream for separate, manifested disposal[2].

Waste Routing Visualization

G Start Waste Generation: 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Check Waste Stream Type? Start->Check Org Non-Halogenated Organic Waste Check->Org Organic Solvent Aq Aqueous Waste Mixture Check->Aq Aqueous/Mixed Collect EHS Collection & Manifesting Org->Collect pH Check & Adjust pH (Target: 6.0 - 8.0) Aq->pH pH->Collect pH Neutralized Incinerate High-Temperature Incineration (with Flue Gas Scrubbing) Collect->Incinerate Final Disposal

Workflow for the segregation and disposal of isoxazole-containing laboratory waste.

References

1.[2] Thermo Fisher Scientific. "5-Methylisoxazole-3-carboxylic acid - SAFETY DATA SHEET". thermofisher.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnbqkoYKvIuZYDBiQyduXbpCJ9ZbnMZJtPtd4UCjR7uBdNRTe1XfI2j0ZNXXq0vD2HOYKKlmoGmJRBfkgIP80AwP-m-nKnYqL1Ol6yEFXIkILiwkMbvBDikMBeaT9zhKwAq7vcaQYM-XQZy11doZI6FKtRz8tZ4eBqovhsBIfQ42T3UPqFvbTlLwCOVXL29cCpwbSsiDc1EWbbP8mQZcz-zgM7yNTUuUqWZvqZqoS9BUAwTF9fS6YPfk-TyskyourGmGMI0_5rTzUgFwFI5k3dLGtQxUzKTzqAFrLSTtmITvnTIu_Q] 2.[3] Echemi. "ISOXAZOLE-4-CARBOXYLICACIDETHYLESTER Safety Data Sheets". echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoQvMlcQniKS3LRP_gahm5GNWle1F_EUKulI4XZPORfi5F9FV1ZmzB7APKYEL_rxezzXq0kyh8LpXytPSGYHKP-u2PvDxEUMgi-mEpWPeI2qvtD8P9Bq5MV57nq8-3LWysynH928e-mWUFsnHHsWddkRHg0xP7Q4JVBO3DSOVsV5bNLJQdZVcxtTOT2xY=] 3.[1] ChemicalBook. "3-hydroxy-isoxazole - Safety Data Sheet". chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7WegBxMZOMQvRI6wlzayCzzKM6r_6oxuripfQLgutDkcosikg5uUicjHOjhGDuPYu9xxmaP84q2vtkpTgoSFaPhiE5UM4zStOUCDyi8vFkN45im35htUCJyRgh4uTvngIqJ2mebCpCOWNvR-6hVVVKW-19g==] 4.[5] AK Scientific, Inc. "3,5-Diphenylbenzo[c]isoxazole - Safety Data Sheet". aksci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_1HntbIlp5BzfEu1uaPGP0bg3Ivu1Y3gTKDNmnZLELEp3t5gyX2u7HHg-ndyzn73CM17tOnBjBxwciQ-OLMNuLkgnH90ZYXl2udl_WMF_F7maRp7TB5tQH8D6AszKyQ==] 5.[4] Fisher Scientific. "Isoxazole - SAFETY DATA SHEET". fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl7EoH6baVOBvCd3BUN1iY0oaJKkb-W1mrnsPtrHB2gd0osfQ_jpPUQWJpT_sTheRSN6VSgeN1HfeDXa4TlpIEczYPn-g_Z2N67Ou_sMe9zrQ3s0dN4pcG2q6uWVzegroT1x0eQn94QMgQN-ICxyOPK9ii12pEJKH_vHHP3VbWCMMPi_QgtRbkCVFfqRhpLZ6NPrIOAYpBHs6oTSchRNNCGg2D5ODCiZ4dpL6Ihm0QJms_1rAI4_hAie-PMh4Gbzq1wqqklAO8f-8VEihO]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. In the absence of a specific Safety Da...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the known hazards of its constituent chemical classes—tertiary alcohols and oxazole derivatives—to establish a robust framework for safe handling and disposal.

The primary objective is to empower laboratory personnel with the knowledge to mitigate risks effectively. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Hazard Analysis: A Composite Profile

Due to the lack of specific toxicological data for 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol, a conservative approach to hazard assessment is warranted. The molecule combines a tertiary alcohol (similar to tert-butyl alcohol) and a substituted oxazole ring. Therefore, we must consider the potential hazards associated with both functional groups.

  • Tertiary Alcohols : This class of compounds, exemplified by tert-butyl alcohol, is known to be highly flammable, with vapors that can form explosive mixtures with air.[1][2][3] They are also recognized as causing serious eye irritation and potential respiratory irritation.[1][3][4] High concentrations of tertiary alcohol vapors can lead to central nervous system effects, including drowsiness and dizziness.[1][5]

  • Oxazole Derivatives : While specific data is sparse, related oxazole compounds are known to cause skin and eye irritation.[6] The heterocyclic nature of the oxazole ring means it can undergo various chemical reactions, and its derivatives should be handled with care.[7][8]

Based on this composite analysis, 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol should be treated as a flammable, irritant, and potentially harmful substance .

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to ensure personnel safety. The following table summarizes the minimum required PPE for handling 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[9]Protects against splashes of the chemical, which is expected to be a serious eye irritant.[1][3]
Face Protection Face shield worn over safety goggles.Recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when mixing.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[11][12]Provides a barrier against skin contact. Given that many chemicals can penetrate disposable gloves, they should be changed immediately upon contamination.[13]
Body Protection Flame-resistant lab coat.[11][14]Protects clothing and skin from splashes and provides a degree of protection from fire hazards due to the compound's flammability.[1][2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[6][12]Minimizes inhalation of vapors, which may cause respiratory irritation.[1][3]
Footwear Closed-toe shoes.[9][14]Protects feet from spills and dropped objects.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.

Preparation:

  • Hazard Assessment: Before beginning work, review this guide and any available institutional safety protocols.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol should be performed within the fume hood.[6][12]

  • PPE Donning: Put on all required PPE as specified in the table above.

  • Spill Kit: Locate the laboratory's chemical spill kit and be familiar with its contents. For a spill of this material, an inert absorbent material like vermiculite or sand would be appropriate.[6]

Handling:

  • Grounding: When transferring the chemical, ensure that containers are properly grounded to prevent static discharge, which could ignite the flammable vapors.[1][2][15]

  • Dispensing: Use only non-sparking tools for transfers.[2][15]

  • Heating: If heating is necessary, use a water bath or heating mantle. Do not use an open flame.[3]

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from heat and ignition sources.[1][4][16]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][12]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]

  • Spill: In case of a small spill, contain it with an inert absorbent material and place it in a labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]

Disposal Plan: Responsible Waste Management

Chemical waste disposal is a critical component of laboratory safety and environmental protection. All waste containing 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol must be treated as hazardous waste.[6][17]

Step-by-Step Disposal Protocol:

  • Waste Identification: Clearly label the waste as "Hazardous Waste: 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol".[6]

  • Segregation: Segregate this waste from other chemical waste streams to prevent incompatible reactions. Do not mix with strong acids, bases, or oxidizing agents.[6][17]

  • Containment: Collect all liquid and solid waste (including contaminated consumables like pipette tips and gloves) in a designated, leak-proof, and chemically compatible container.[6][12]

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area within the laboratory.[6]

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6][17]

Visualized Workflow for Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol.

start Start: Handling 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol prep Preparation: - Hazard Assessment - Fume Hood Check - Don PPE - Locate Spill Kit start->prep handling Handling in Fume Hood: - Ground Containers - Use Non-Sparking Tools - No Open Flames prep->handling spill Spill or Exposure? handling->spill waste_gen Waste Generated? handling->waste_gen storage Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area end End of Procedure storage->end emergency Emergency Procedures: - Skin/Eye Wash - Move to Fresh Air - Use Spill Kit spill->emergency Yes spill->waste_gen No emergency->handling waste_gen->storage No disposal Disposal Protocol: - Label as Hazardous Waste - Segregate Waste - Use Designated Container waste_gen->disposal Yes ehs_contact Contact EHS for Pickup disposal->ehs_contact ehs_contact->end

Caption: Workflow for the safe handling and disposal of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol.

Conclusion

The responsible handling of novel chemical entities like 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is paramount in a research environment. By understanding the potential hazards based on its chemical structure, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling and disposal, researchers can significantly mitigate risks and ensure a safe and productive laboratory setting.

References

  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities - University of South Carolina. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). UK - SDS Manager. Retrieved from [Link]

  • Personal Protective Equipment. (2025, December 6). Division of Research Safety - Illinois. Retrieved from [Link]

  • Safety Data Sheet Tertiary Butyl Alcohol. (n.d.). SILVER FERN CHEMICAL, INC. Retrieved from [Link]

  • Hazard Narrative for Tertiary-Butyl Alcohol (TBA) CAS Number 75–65–0. (2004, April 28). American Petroleum Institute. Retrieved from [Link]

  • tert-Butyl alcohol. (n.d.). NIOSH Pocket Guide to Chemical Hazards - CDC. Retrieved from [Link]

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025, July 10). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Student safety sheets 66 Higher alcohols. (n.d.). Cleapss. Retrieved from [Link]

  • SAFETY DATA SHEET. (2010, September 7). Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet: 2-methylpropan-2-ol. (2023, March 27). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Safety Data Sheet 2-Propanol DANGER. (2016, October 6). Retrieved from [Link]

  • SAFETY DATA SHEET PROPAN-2-OL AR. (2018, May 18). Retrieved from [Link]

  • Chemical Waste | Removal, Treatment and Disposal. (n.d.). CSG. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999, December 27). Retrieved from [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020, October 19). ACS Omega. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Process for preparing oxazole derivatives. (n.d.). Google Patents.

Sources

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